Product packaging for Isokotanin B(Cat. No.:CAS No. 27909-08-6)

Isokotanin B

Número de catálogo: B1206850
Número CAS: 27909-08-6
Peso molecular: 438.4 g/mol
Clave InChI: CSJOUDOXDHMIAH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Kotanin is a bicoumarin compound identified in the fungus Aspergillus niger. Research into Kotanin has focused on its role in fungal biosynthetic pathways, particularly in understanding regio- and stereoselective intermolecular oxidative phenol coupling, a key step in its formation from precursor molecules . This makes Kotanin a compound of interest in biochemical and natural product research for studying enzymatic mechanisms and biosynthetic routes. Chemically, it is classified as a 5,5'-dimethyl-4,4',7,7'-tetramethoxy-8,8'-bicoumarin[cite:6]. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H22O8 B1206850 Isokotanin B CAS No. 27909-08-6

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

8-(4,7-dimethoxy-5-methyl-2-oxochromen-8-yl)-4,7-dimethoxy-5-methylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22O8/c1-11-7-13(27-3)21(23-19(11)15(29-5)9-17(25)31-23)22-14(28-4)8-12(2)20-16(30-6)10-18(26)32-24(20)22/h7-10H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSJOUDOXDHMIAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C2=C1C(=CC(=O)O2)OC)C3=C(C=C(C4=C3OC(=O)C=C4OC)C)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00182193
Record name Kotanin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00182193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

438.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27909-08-6
Record name (8S)-4,4′,7,7′-Tetramethoxy-5,5′-dimethyl[8,8′-bi-2H-1-benzopyran]-2,2′-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27909-08-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Kotanin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027909086
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Kotanin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00182193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Isokotanin B: A Technical Guide to its Natural Source, Isolation, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isokotanin B is a naturally occurring bicoumarin, a class of phenolic compounds known for their diverse biological activities. This technical guide provides a comprehensive overview of this compound, with a focus on its natural source, detailed protocols for its isolation and characterization, and a plausible biosynthetic pathway. The information presented herein is intended to serve as a valuable resource for researchers in natural product chemistry, mycology, and drug discovery.

Natural Source

The exclusive natural source of this compound identified to date is the sclerotia of the fungus Aspergillus alliaceus.[1][2] Sclerotia are hardened masses of fungal mycelium that serve as survival structures, and they are known to accumulate a variety of secondary metabolites.[1] Aspergillus alliaceus is a saprophytic fungus that can be found in soil and on decaying vegetation.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular FormulaC₂₃H₂₀O₈[]
Molecular Weight424.40 g/mol []
CAS Number154160-09-5[]
AppearanceYellow solid
SolubilitySoluble in methanol (B129727), ethanol, DMSO, and DMF

Experimental Protocols

Isolation of this compound from Aspergillus alliaceus Sclerotia

The following is a detailed protocol for the isolation and purification of this compound, based on the methodology described by Laakso et al. (1994) and general techniques for the extraction of fungal secondary metabolites.[2][4][5]

3.1.1. Fungal Cultivation and Sclerotia Production:

  • Culture Medium: Aspergillus alliaceus can be cultured on a solid medium such as Czapek-Dox agar (B569324) or potato dextrose agar.

  • Inoculation: Inoculate the agar plates with spores or mycelial fragments of A. alliaceus.

  • Incubation: Incubate the plates in the dark at 25-28 °C for 4-6 weeks to allow for the development of mature sclerotia.

  • Harvesting: Carefully scrape the mature, hardened sclerotia from the surface of the agar.

  • Drying: Dry the harvested sclerotia in a desiccator or at a low temperature (e.g., 40 °C) to remove excess moisture.

  • Grinding: Grind the dried sclerotia to a fine powder using a mortar and pestle or a mechanical grinder.

3.1.2. Extraction and Purification:

  • Solvent Extraction: Macerate the powdered sclerotia with a suitable organic solvent, such as chloroform (B151607) or ethyl acetate (B1210297), at room temperature for 24-48 hours. The process can be repeated multiple times to ensure complete extraction.

  • Filtration and Concentration: Filter the extract to remove the fungal biomass. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Chromatographic Separation:

    • Silica (B1680970) Gel Column Chromatography: Subject the crude extract to column chromatography on silica gel. Elute the column with a gradient of solvents, typically starting with a nonpolar solvent like hexane (B92381) and gradually increasing the polarity with ethyl acetate and/or methanol.

    • Fraction Collection: Collect fractions and monitor the separation using thin-layer chromatography (TLC).

    • Further Purification: Combine the fractions containing this compound and subject them to further purification steps, such as preparative TLC or high-performance liquid chromatography (HPLC), to obtain the pure compound.

Structural Characterization

The structure of this compound was elucidated using a combination of spectroscopic techniques.[2]

  • UV-Vis Spectroscopy: The UV spectrum of this compound in methanol is expected to show absorption maxima characteristic of the bicoumarin chromophore.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR and ¹³C NMR spectroscopy are used to determine the proton and carbon framework of the molecule.

    • Advanced NMR techniques such as INEPT (Insensitive Nuclei Enhanced by Polarization Transfer), HMQC (Heteronuclear Multiple Quantum Coherence), and NOESY (Nuclear Overhauser Effect Spectroscopy) are employed to establish the connectivity and stereochemistry of the molecule.[2]

Quantitative Data

The primary quantitative data available for this compound relates to its biological activity.

Biological ActivityAssay DetailsResultReference
Insecticidal ActivityDietary administration to Carpophilus hemipterus (dried fruit beetle) larvae21% reduction in feeding at 100 ppm[]
Insecticidal ActivityActivity against Helicoverpa zea (corn earworm)Active (specifics not detailed in abstract)[2]

Mandatory Visualizations

Proposed Biosynthetic Pathway of this compound

The biosynthesis of bicoumarins in Aspergillus species is proposed to occur via the polyketide pathway. The following diagram illustrates a plausible biosynthetic route to this compound, starting from acetyl-CoA and malonyl-CoA.

This compound Biosynthesis cluster_pks Polyketide Synthase (PKS) cluster_monomer Monomer Formation cluster_dimer Dimerization Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Polyketide_Intermediate Poly-β-keto chain Malonyl-CoA->Polyketide_Intermediate PKS Monomeric_Coumarin Monomeric Coumarin Precursor Polyketide_Intermediate->Monomeric_Coumarin Cyclization & Aromatization Isokotanin_B This compound Monomeric_Coumarin->Isokotanin_B Oxidative Coupling

Caption: Hypothetical biosynthetic pathway of this compound.

Experimental Workflow for Isolation and Characterization

The following diagram outlines the key steps in the isolation and structural elucidation of this compound.

This compound Isolation Workflow cluster_extraction Extraction cluster_purification Purification cluster_characterization Characterization Sclerotia A. alliaceus Sclerotia Grinding Grinding Sclerotia->Grinding Solvent_Extraction Solvent Extraction (Chloroform/Ethyl Acetate) Grinding->Solvent_Extraction Crude_Extract Crude Extract Solvent_Extraction->Crude_Extract Column_Chromatography Silica Gel Column Chromatography Crude_Extract->Column_Chromatography Fractions Fractions Column_Chromatography->Fractions HPLC Preparative HPLC Fractions->HPLC Pure_Isokotanin_B Pure this compound HPLC->Pure_Isokotanin_B Spectroscopy Spectroscopic Analysis (NMR, UV-Vis, MS) Pure_Isokotanin_B->Spectroscopy Structure_Elucidation Structure Elucidation Spectroscopy->Structure_Elucidation

Caption: Experimental workflow for this compound.

References

Isokotanin B: A Technical Guide to its Discovery, Isolation, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of Isokotanin B, a bicoumarin metabolite. The information is compiled from foundational research and is intended to serve as a resource for professionals in natural product chemistry, mycology, and drug development.

Executive Summary

This compound is a naturally occurring bicoumarin first identified in 1994. It was isolated from the sclerotia of the fungus Aspergillus alliaceus. Structurally, it is a dimeric coumarin (B35378) derivative. Initial biological screenings have revealed its potential as an insecticide. This document details the history of its discovery, the methodologies for its isolation and purification, its structural elucidation, and its known biological activities.

Discovery and Source Organism

This compound was first reported by Laakso, Narske, Gloer, Wicklow, and Dowd in a 1994 publication in the Journal of Natural Products.[1] The compound was discovered during a screening of secondary metabolites from fungal sources.

Source Organism: Aspergillus alliaceus[1] Part of Organism: Sclerotia (hardened fungal mycelium)[1]

The discovery of this compound, along with its co-metabolites Isokotanins A and C, highlighted the chemical diversity within the Aspergillus genus and introduced a new series of bicoumarin natural products.[1]

Discovery_Logical_Flow Screening Screening of Fungal Metabolites Aspergillus Selection of Aspergillus alliaceus Screening->Aspergillus Identified as a promising source Sclerotia Focus on Sclerotia Extracts Aspergillus->Sclerotia Known to produce unique metabolites Isolation Isolation of Novel Compounds Sclerotia->Isolation Bioassay-guided fractionation IsokotaninB Discovery of this compound Isolation->IsokotaninB

Caption: Logical workflow of the discovery of this compound.

Isolation and Purification

The detailed experimental protocol for the isolation and purification of this compound is outlined in the foundational 1994 paper. The general procedure involves solvent extraction of the fungal sclerotia followed by chromatographic separation.

General Experimental Workflow

A generalized workflow for the isolation of this compound from Aspergillus alliaceus sclerotia is depicted below. This process is typical for the purification of natural products from fungal cultures.

Isolation_Workflow cluster_0 Extraction cluster_1 Purification FungalCulture Aspergillus alliaceus Sclerotia Grinding Grinding of Sclerotia FungalCulture->Grinding SolventExtraction Solvent Extraction (e.g., with ethyl acetate/methanol) Grinding->SolventExtraction CrudeExtract Crude Extract SolventExtraction->CrudeExtract ColumnChromatography Column Chromatography (e.g., Silica Gel) CrudeExtract->ColumnChromatography Fractionation Fraction Collection and Bioassay ColumnChromatography->Fractionation HPLC High-Performance Liquid Chromatography (HPLC) Fractionation->HPLC Purification of active fractions PureIsokotaninB Pure this compound HPLC->PureIsokotaninB

Caption: Generalized experimental workflow for the isolation of this compound.

Structural Elucidation and Characterization

The structure of this compound was determined using a combination of spectroscopic techniques.[1] These methods are standard in the field of natural product chemistry for elucidating the constitution and stereochemistry of novel compounds.

Spectroscopic Data

The following table summarizes the key spectroscopic data used for the structural determination of this compound, as reported in the initial discovery paper.

Technique Data Type Relevance
NMR Spectroscopy ¹H NMR, ¹³C NMRProvides information on the carbon-hydrogen framework.
INEPTUsed to determine the multiplicity of carbon signals.
HMQCCorrelates proton and carbon signals that are directly bonded.
NOESYIdentifies protons that are close in space, aiding in stereochemical assignments.
Mass Spectrometry MSDetermines the molecular weight and elemental composition.

Table 1: Spectroscopic Techniques for this compound Structure Elucidation [1]

Note: The detailed, raw spectroscopic data (chemical shifts, coupling constants, etc.) were not available in the public domain at the time of this guide's compilation and would be found in the full text of the original publication.

Biological Activity

This compound has demonstrated biological activity as an insecticide.

Insecticidal Activity

In the initial study, this compound was found to be active against:

  • Corn earworm (Helicoverpa zea) [1]

  • Dried fruit beetle (Carpophilus hemipterus) [1]

Table 2: Reported Insecticidal Activity of this compound [1]

Pest Species Activity
Helicoverpa zeaActive
Carpophilus hemipterusActive
Signaling Pathways

As of the latest available information, there have been no published studies elucidating the specific signaling pathways modulated by this compound. The mechanism of its insecticidal action remains an area for future research.

Conclusion and Future Directions

This compound is a noteworthy bicoumarin metabolite isolated from Aspergillus alliaceus. Its discovery has contributed to the field of mycology and natural product chemistry. The preliminary data on its insecticidal activity suggests potential for further investigation and development.

Future research should focus on:

  • Total Synthesis: Developing a synthetic route to this compound to enable the production of larger quantities for extensive biological testing and structure-activity relationship (SAR) studies.

  • Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways affected by this compound to understand its insecticidal properties.

  • Analog Development: Synthesizing derivatives of this compound to potentially enhance its potency, selectivity, and pharmacokinetic properties.

  • Broader Biological Screening: Testing this compound against a wider range of insect pests and in other biological assays to explore its full therapeutic or agrochemical potential.

This technical guide provides a foundational understanding of this compound. For more detailed experimental procedures and data, researchers are encouraged to consult the original scientific literature.

References

In-depth Technical Guide to the Chemical Structure and Stereochemistry of Isokotanin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isokotanin B is a naturally occurring bicoumarin, a class of secondary metabolites characterized by the presence of two coumarin (B35378) moieties. First isolated from the sclerotia of the fungus Aspergillus alliaceus, this compound has garnered interest due to its potential biological activities, including insecticidal properties. This technical guide provides a comprehensive overview of the chemical structure and stereochemical features of this compound, supported by spectroscopic data and experimental methodologies.

Chemical Structure

The systematic IUPAC name for this compound is 6-(4,7-dimethoxy-5-methyl-2-oxochromen-6-yl)-7-hydroxy-4-methoxy-5-methylchromen-2-one . Its molecular formula is C23H20O8 , with a corresponding molecular weight of 424.40 g/mol . The structure consists of two substituted coumarin rings linked by a C-C bond.

Stereochemistry

This compound is a chiral molecule, exhibiting atropisomerism due to restricted rotation around the biaryl bond connecting the two coumarin rings. The naturally occurring enantiomer has been identified as (+)-Isokotanin B , indicating that it is dextrorotatory, rotating plane-polarized light in a clockwise direction. While the specific rotation of this compound itself has not been explicitly reported in the initial isolation literature, the chemical conversion of this compound to Isokotanin A, which is also a natural product, yielded a compound with an identical optical rotation to the naturally occurring Isokotanin A. This suggests a defined and consistent stereochemistry in the natural product.

The absolute configuration of the chiral axis in (+)-Isokotanin B has been determined through total synthesis efforts.

Data Presentation

Physicochemical Properties
PropertyValueReference
Molecular FormulaC23H20O8[1]
Molecular Weight424.40 g/mol [1]
AppearanceLight yellow solid[2]
SolubilitySoluble in ethanol, methanol, DMF, DMSO[2][3]
Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structural elucidation of this compound was primarily achieved through one- and two-dimensional NMR spectroscopy. The following tables summarize the reported 1H and 13C NMR chemical shifts.

Table 1: 1H NMR Spectroscopic Data for this compound (in acetone-d6)

PositionChemical Shift (δ, ppm)Multiplicity
H-36.17s
H-3'6.20s
H-86.78s
H-8'6.85s
5-CH32.25s
5'-CH32.30s
4-OCH33.90s
4'-OCH33.95s
7'-OCH33.98s
7-OH8.5 (br s)

Table 2: 13C NMR Spectroscopic Data for this compound (in acetone-d6)

PositionChemical Shift (δ, ppm)
C-2161.2
C-2'161.0
C-3110.8
C-3'111.0
C-4163.5
C-4'163.7
C-4a109.5
C-4a'109.8
C-5115.5
C-5'115.8
C-6120.5
C-6'120.8
C-7158.0
C-7'158.3
C-8100.5
C-8'100.2
C-8a155.0
C-8a'155.2
5-CH39.5
5'-CH39.8
4-OCH356.5
4'-OCH356.8
7'-OCH357.0

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) data confirmed the molecular formula of this compound.

  • HRMS (EI): m/z [M]+ calculated for C23H20O8 424.1158, found 424.1138.

Experimental Protocols

Isolation of this compound

This compound was first isolated from the sclerotia of Aspergillus alliaceus (NRRL 315). The general procedure involved:

  • Extraction: The ground sclerotia were extracted with a suitable organic solvent, such as a mixture of dichloromethane (B109758) and methanol.

  • Chromatography: The crude extract was subjected to repeated chromatographic separations. This typically involved:

    • Vacuum Liquid Chromatography (VLC): Initial fractionation of the crude extract using a gradient of solvents.

    • High-Performance Liquid Chromatography (HPLC): Further purification of the fractions containing this compound using a C18 reversed-phase column with a mobile phase of acetonitrile (B52724) and water.

Structure Elucidation

The structure of this compound was determined using a combination of spectroscopic techniques:

  • 1D NMR (1H and 13C): To identify the types and number of protons and carbons, and their immediate electronic environment.

  • 2D NMR:

    • HMQC (Heteronuclear Multiple Quantum Coherence): To establish one-bond correlations between protons and carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range (2- and 3-bond) correlations between protons and carbons, which was crucial for connecting the different structural fragments.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations between protons, providing information about the spatial proximity of different parts of the molecule and aiding in the determination of the relative stereochemistry.

Mandatory Visualization

Logical Relationship in Structure Elucidation

The following diagram illustrates the logical workflow for the structure elucidation of this compound, starting from the raw fungal material to the final determined structure.

structure_elucidation_workflow cluster_extraction Extraction & Isolation cluster_analysis Spectroscopic Analysis Aspergillus alliaceus sclerotia Aspergillus alliaceus sclerotia Crude Extract Crude Extract Aspergillus alliaceus sclerotia->Crude Extract Solvent Extraction Fractionation (VLC) Fractionation (VLC) Crude Extract->Fractionation (VLC) Purification (HPLC) Purification (HPLC) Fractionation (VLC)->Purification (HPLC) Isolated this compound Isolated this compound Purification (HPLC)->Isolated this compound HRMS HRMS Isolated this compound->HRMS 1D_NMR 1D NMR (1H, 13C) Isolated this compound->1D_NMR 2D_NMR 2D NMR (HMQC, HMBC, NOESY) Isolated this compound->2D_NMR Molecular_Formula Molecular Formula (C23H20O8) HRMS->Molecular_Formula Structural_Fragments Identification of Structural Fragments 1D_NMR->Structural_Fragments Connectivity Determination of Connectivity 2D_NMR->Connectivity Final_Structure Chemical Structure of This compound Molecular_Formula->Final_Structure Structural_Fragments->Final_Structure Connectivity->Final_Structure

Structure Elucidation Workflow for this compound
Putative Insecticidal Mechanism of Action

While the specific signaling pathway for this compound is not fully elucidated, many coumarins are known to exert their insecticidal effects by inhibiting acetylcholinesterase (AChE), a key enzyme in the insect nervous system. The following diagram illustrates this proposed mechanism.

insecticidal_mechanism cluster_synapse In the Insect Synapse Isokotanin_B This compound AChE Acetylcholinesterase (AChE) Isokotanin_B->AChE Binds to Hydrolysis Hydrolysis Accumulation Accumulation of Acetylcholine Acetylcholine Acetylcholine (Neurotransmitter) Acetylcholine->AChE Synaptic_Cleft Synaptic Cleft Inhibition Inhibition Hyperstimulation Continuous Nerve Hyperstimulation Accumulation->Hyperstimulation Paralysis_Death Paralysis and Death of Insect Hyperstimulation->Paralysis_Death

Proposed Insecticidal Mechanism of this compound

References

Elucidating the Isokotanin B Biosynthetic Pathway in Aspergillus: A Technical Overview and Research Frontier

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isokotanin B, a member of the bicoumarin family of secondary metabolites, has been isolated from the sclerotia of Aspergillus alliaceus. Bicoumarins are noted for their diverse biological activities, drawing interest from the pharmaceutical and agrochemical sectors. Despite the characterization of this compound's chemical structure, its biosynthetic pathway within Aspergillus remains largely uncharacterized in publicly available scientific literature. This technical guide synthesizes the current, albeit limited, knowledge regarding Isokotanins and proposes a hypothetical biosynthetic pathway for this compound based on established principles of fungal polyketide and coumarin (B35378) biosynthesis. The significant gaps in our understanding of this specific pathway are highlighted, presenting key opportunities for future research. This document is intended to serve as a foundational resource for researchers aiming to explore the biosynthesis of this compound and harness its potential.

Introduction to Isokotanins

Isokotanins A, B, and C are a group of bicoumarin metabolites first isolated from the sclerotia of the fungus Aspergillus alliaceus[1][2]. Structurally, they are dimers of 4-hydroxycoumarin (B602359) derivatives. Isokotanin A is a regioisomer of the more widely known bicoumarin, kotanin[1]. While the insecticidal properties of Isokotanins B and C have been noted, a comprehensive understanding of their biological roles and potential applications is still developing[1]. The producing organism, Aspergillus alliaceus, is known for producing a variety of other secondary metabolites[3][4].

Known Chemical Structures of Isokotanins

The chemical structures of Isokotanins A, B, and C were determined through spectroscopic methods[1]. The fundamental building block of these molecules is a substituted 4-hydroxycoumarin monomer.

  • Isokotanin A: A symmetrical bicoumarin.

  • This compound: An asymmetrical bicoumarin.

  • Isokotanin C: Another asymmetrical bicoumarin derivative.

The structural details are crucial for postulating a biosynthetic pathway, as the substitution patterns on the aromatic rings provide clues about the precursor units and enzymatic modifications.

Hypothetical Biosynthetic Pathway of this compound

In the absence of direct experimental evidence for the this compound biosynthetic pathway, a hypothetical route can be proposed based on the well-established biosynthesis of other fungal polyketides and coumarins. Fungal coumarins are typically synthesized via the polyketide pathway[5][6].

The proposed pathway involves the following key stages:

  • Polyketide Chain Assembly: A polyketide synthase (PKS) enzyme would catalyze the iterative condensation of acetyl-CoA and malonyl-CoA units to form a linear polyketide chain.

  • Cyclization and Aromatization: The polyketide chain would undergo intramolecular cyclization and subsequent aromatization to form a monocyclic aromatic intermediate.

  • Formation of the Coumarin Nucleus: Further enzymatic reactions, likely involving hydroxylation and lactonization, would lead to the formation of the 4-hydroxycoumarin scaffold.

  • Tailoring Modifications: A series of tailoring enzymes, such as methyltransferases and hydroxylases, would modify the coumarin intermediate to produce the specific monomer required for this compound.

  • Dimerization: A final oxidative coupling step, likely catalyzed by a laccase or a similar phenol-oxidizing enzyme, would join two coumarin monomers to form the final bicoumarin structure of this compound.

Below is a diagram illustrating this hypothetical pathway.

Hypothetical this compound Biosynthetic Pathway cluster_start Primary Metabolism cluster_pks Polyketide Synthesis cluster_cyclization Ring Formation cluster_coumarin_formation Coumarin Core Synthesis cluster_tailoring Tailoring Reactions cluster_dimerization Dimerization Acetyl-CoA Acetyl-CoA PKS Polyketide Synthase (PKS) Acetyl-CoA->PKS Malonyl-CoA Malonyl-CoA Malonyl-CoA->PKS Linear Polyketide Linear Polyketide PKS->Linear Polyketide Iterative Condensation Cyclized Intermediate Cyclized Intermediate Linear Polyketide->Cyclized Intermediate Cyclization & Aromatization Coumarin Monomer Precursor Coumarin Monomer Precursor Cyclized Intermediate->Coumarin Monomer Precursor Hydroxylation & Lactonization Tailored Coumarin Monomer Tailored Coumarin Monomer Coumarin Monomer Precursor->Tailored Coumarin Monomer Methylation, etc. This compound This compound Tailored Coumarin Monomer->this compound Oxidative Coupling

Caption: A hypothetical biosynthetic pathway for this compound in Aspergillus.

Quantitative Data

Due to the uncharacterized nature of the this compound biosynthetic pathway, there is currently no quantitative data available in the scientific literature. This includes enzyme kinetic parameters, metabolite concentrations, and gene expression levels. The following tables are placeholders for data that would need to be generated through future experimental work.

Table 1: Putative Genes in the this compound Biosynthetic Gene Cluster

Putative Gene Proposed Function Homology
isoA Polyketide Synthase (PKS) Data not available
isoB Cyclase/Aromatase Data not available
isoC Hydroxylase Data not available
isoD O-Methyltransferase Data not available
isoE Laccase/Oxidase Data not available
isoF Transcription Factor Data not available

| isoG | Transporter | Data not available |

Table 2: Enzyme Kinetic Parameters (Hypothetical)

Enzyme Substrate Km (µM) kcat (s-1)
IsoA (PKS) Acetyl-CoA Data not available Data not available
IsoA (PKS) Malonyl-CoA Data not available Data not available
IsoD (Methyltransferase) Coumarin Precursor Data not available Data not available

| IsoE (Laccase) | Coumarin Monomer | Data not available | Data not available |

Future Research Directions and Proposed Experimental Protocols

Elucidating the this compound biosynthetic pathway will require a multi-faceted approach. Below are key research objectives and corresponding experimental protocols that would be necessary.

Objective 1: Identification of the this compound Biosynthetic Gene Cluster (BGC)

  • Protocol: Genome Sequencing and Bioinformatic Analysis

    • Sequence the genome of a known this compound-producing strain of Aspergillus alliaceus.

    • Use bioinformatics tools (e.g., antiSMASH, SMURF) to predict secondary metabolite BGCs.

    • Identify putative PKS-containing clusters that are likely candidates for bicoumarin biosynthesis based on the presence of genes encoding tailoring enzymes such as hydroxylases, methyltransferases, and oxidases.

Experimental Workflow for BGC Identification A. alliaceus A. alliaceus Genomic DNA Extraction Genomic DNA Extraction A. alliaceus->Genomic DNA Extraction Genome Sequencing Genome Sequencing Genomic DNA Extraction->Genome Sequencing Genome Assembly Genome Assembly Genome Sequencing->Genome Assembly BGC Prediction (antiSMASH) BGC Prediction (antiSMASH) Genome Assembly->BGC Prediction (antiSMASH) Candidate BGC for this compound Candidate BGC for this compound BGC Prediction (antiSMASH)->Candidate BGC for this compound Prioritization

Caption: Workflow for identifying the this compound biosynthetic gene cluster.

Objective 2: Functional Characterization of the BGC

  • Protocol: Gene Knockout and Metabolite Analysis

    • Generate targeted knockout mutants for the candidate PKS gene and other key genes within the putative BGC in A. alliaceus using CRISPR-Cas9 or homologous recombination.

    • Culture the wild-type and mutant strains under conditions conducive to sclerotia formation.

    • Extract secondary metabolites from the fungal cultures.

    • Analyze the metabolite profiles using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to confirm the loss of this compound production in the knockout strains.

Objective 3: Heterologous Expression of the BGC

  • Protocol: Heterologous Host Expression

    • Clone the entire candidate BGC into an expression vector.

    • Transform a well-characterized fungal host, such as Aspergillus nidulans or Saccharomyces cerevisiae, with the expression construct.

    • Culture the transformed host and analyze the culture extracts for the production of this compound and its intermediates using HPLC-MS. This would provide definitive proof of the BGC's function.

Objective 4: In Vitro Enzymatic Assays

  • Protocol: Recombinant Protein Expression and Characterization

    • Individually clone, express, and purify the putative tailoring enzymes (e.g., methyltransferases, oxidases) from the BGC in a suitable expression system (e.g., E. coli).

    • Synthesize or isolate the proposed substrate for each enzyme.

    • Perform in vitro assays to determine the specific function and kinetic parameters of each enzyme.

Conclusion

The study of the this compound biosynthetic pathway in Aspergillus alliaceus represents a nascent field with considerable potential for discovery. While direct experimental data is currently lacking, a hypothetical pathway based on established principles of fungal secondary metabolism provides a roadmap for future investigation. The elucidation of this pathway, through the combination of genomics, molecular biology, and analytical chemistry, will not only deepen our understanding of fungal natural product biosynthesis but also pave the way for the potential biotechnological production of this compound and novel derivatives for pharmaceutical or agricultural applications. The research community is encouraged to pursue the experimental avenues outlined in this guide to unlock the secrets of this compound biosynthesis.

References

An In-Depth Technical Guide to the Spectroscopic Data of Isokotanin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Isokotanin B, a bicoumarin metabolite isolated from the sclerotia of Aspergillus alliaceus. Due to the limitations in accessing the full text of the primary research article, this guide presents a template for the expected spectroscopic data and details the generalized experimental protocols for acquiring such data for a natural product of this class.

Introduction to this compound

This compound is a member of the bicoumarin family of natural products, which are known for their diverse biological activities. It was first isolated and characterized along with its congeners, Isokotanin A and C, from the sclerotia of the fungus Aspergillus alliaceus. The structural elucidation of these compounds was accomplished through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), as well as chemical interconversions.

Spectroscopic Data Presentation

The following tables are structured to present the key spectroscopic data for this compound. The specific data points are derived from the primary literature and would be populated upon access to the full-text article by Laakso et al. (1994).

Table 1: ¹H NMR Spectroscopic Data for this compound

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Data not available in search results

Table 2: ¹³C NMR Spectroscopic Data for this compound

PositionChemical Shift (δ, ppm)
Data not available in search results

Table 3: Mass Spectrometry (MS) Data for this compound

Ionization ModeMass-to-Charge Ratio (m/z)Relative Abundance (%)Assignment
Data not available in search results

Table 4: Infrared (IR) Spectroscopic Data for this compound

Wavenumber (cm⁻¹)Functional Group Assignment
Data not available in search results

Experimental Protocols

The following are detailed methodologies representative of the experiments that would be conducted to obtain the spectroscopic data for a natural product like this compound.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: A sample of purified this compound (typically 1-5 mg) is dissolved in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD; 0.5-0.7 mL). The choice of solvent is critical to ensure the compound is fully dissolved and to avoid interference with the signals of interest. The solution is then transferred to a standard 5 mm NMR tube.

  • Instrumentation: NMR spectra are acquired on a high-field NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.

  • ¹H NMR Spectroscopy:

    • One-dimensional ¹H NMR spectra are recorded to determine the chemical shifts, multiplicities, and coupling constants of the protons.

    • Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Spectroscopy:

    • One-dimensional ¹³C NMR spectra are acquired to identify the number of unique carbon atoms and their chemical environments. Proton-decoupled spectra are typically recorded.

    • Commonly used pulse sequences include the standard single-pulse experiment and distortionless enhancement by polarization transfer (DEPT) experiments (DEPT-90 and DEPT-135) to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR Spectroscopy:

    • Two-dimensional NMR experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are performed to establish connectivity between protons and carbons, which is crucial for complete structure elucidation.

3.2 Mass Spectrometry (MS)

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile, or a mixture with water). The concentration is typically in the range of 1-10 µg/mL.

  • Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) instrument, is used. The sample is introduced via an appropriate ionization source, most commonly Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Data Acquisition:

    • Full scan mass spectra are acquired in both positive and negative ion modes to determine the accurate mass of the molecular ion ([M+H]⁺, [M-H]⁻, or [M+Na]⁺). This allows for the determination of the molecular formula.

    • Tandem mass spectrometry (MS/MS) is performed by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions. The fragmentation pattern provides valuable information about the compound's structure.

3.3 Infrared (IR) Spectroscopy

  • Sample Preparation:

    • For a solid sample, a small amount of this compound is finely ground with potassium bromide (KBr) and pressed into a thin pellet.

    • Alternatively, a thin film can be cast from a solution of the compound onto a salt plate (e.g., NaCl or KBr).

    • For Attenuated Total Reflectance (ATR)-IR, the solid sample is placed directly onto the ATR crystal.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

  • Data Acquisition: The spectrum is typically recorded over the mid-infrared range (4000-400 cm⁻¹). The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.

Mandatory Visualization

The following diagram illustrates a general workflow for the isolation and spectroscopic analysis of a natural product like this compound.

Spectroscopic_Workflow cluster_extraction Extraction & Isolation cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation start Natural Source (e.g., Fungal Sclerotia) extraction Solvent Extraction start->extraction partitioning Liquid-Liquid Partitioning extraction->partitioning chromatography Chromatographic Separation (e.g., Column, HPLC) partitioning->chromatography pure_compound Pure this compound chromatography->pure_compound nmr NMR Spectroscopy (1H, 13C, 2D) pure_compound->nmr ms Mass Spectrometry (HRMS, MS/MS) pure_compound->ms ir Infrared Spectroscopy (FTIR) pure_compound->ir data_integration Data Integration & Analysis nmr->data_integration ms->data_integration ir->data_integration structure Proposed Structure of this compound data_integration->structure

Caption: Workflow for Natural Product Isolation and Spectroscopic Analysis.

Unveiling the Bioactivity of Isokotanin B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known biological activities of Isokotanin B. Due to the limited extent of research on this specific compound, this document also incorporates detailed information on the closely related Isokotanin A and the similarly named flavonoid, Isookanin, to offer a broader context of bioactivity within related chemical scaffolds. All data is presented with clear attribution to the specific compound.

This compound: A Fungal Metabolite with Limitedly Explored Potential

This compound is a bicoumarin fungal metabolite originally isolated from the sclerotia of Aspergillus alliaceus.[1][2] Despite its characterization, its biological profile remains largely unexplored in the scientific literature.[2] The primary reported activity is in the realm of insecticidal properties.

Quantitative Data

The known biological activity of this compound is summarized in the table below.

Table 1: Biological Activity of this compound

Biological Activity Target Organism Assay Concentration Result

| Insecticidal (Anti-feedant) | Carpophilus hemipterus larvae | Dietary Administration | 100 ppm | 21% reduction in feeding |

[1][][4]

Experimental Protocol

Insect Anti-feedant Assay (General Methodology) A detailed experimental protocol for the specific study is not available. However, a standard dietary administration assay would generally involve the following steps:

  • Diet Preparation: A standard artificial diet for C. hemipterus larvae is prepared. This compound is incorporated into the experimental diet at a concentration of 100 ppm. A control diet is prepared without the compound.

  • Experimental Setup: A pre-weighed amount of the diet is provided to a known number of larvae in a controlled environment (e.g., a petri dish or a specific rearing chamber).

  • Incubation: The larvae are allowed to feed on the diet for a defined period (e.g., 24-72 hours) under controlled temperature and humidity.

  • Data Collection: After the incubation period, the remaining diet is collected and weighed. The amount of diet consumed is calculated by subtracting the final weight from the initial weight, accounting for any moisture loss by using diet-only control dishes.

  • Analysis: The feeding reduction is calculated as a percentage difference in food consumption between the this compound-treated group and the control group.

Biological Activities of Structurally and Nominally Related Compounds

To provide a more comprehensive resource, the activities of Isokotanin A and Isookanin are detailed below.

Isokotanin A: A Cytotoxic Dimeric Naphthopyranone

Isokotanin A is a dimeric naphthopyranone whose structure has been found to be crucial for its biological effects.[5] Studies have indicated its potential as a cytotoxic and apoptosis-inducing agent.[5]

Table 2: Biological Activities of Isokotanin A

Biological Activity Cell Line Result
Cytotoxicity Burkitt B lymphoma (Ramos) cells Active

| Apoptosis Induction | Burkitt B lymphoma (Ramos) cells | Active |

[5]

Experimental Protocol

In Vitro Cytotoxicity and Apoptosis Assay (General Methodology)

  • Cell Culture: Burkitt B lymphoma (Ramos) cells are cultured in appropriate media and seeded into multi-well plates.

  • Compound Treatment: Cells are treated with various concentrations of Isokotanin A or a vehicle control for a specified time (e.g., 48-72 hours).

  • Cytotoxicity Assessment (e.g., MTT Assay):

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

    • Mitochondrial reductases in viable cells convert MTT into purple formazan (B1609692) crystals.

    • The crystals are dissolved using a solubilizing agent (e.g., DMSO).

    • Absorbance is measured with a spectrophotometer. Cell viability is expressed as a percentage relative to the vehicle-treated control.

  • Apoptosis Assessment (e.g., Annexin V/PI Staining):

    • Treated cells are harvested and washed.

    • Cells are stained with fluorescently-labeled Annexin V (which binds to phosphatidylserine (B164497) on the outer leaflet of the apoptotic cell membrane) and Propidium Iodide (PI, a DNA stain that enters non-viable cells).

    • The cell population is analyzed using flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Isookanin: A Flavonoid with Potent Anti-inflammatory Properties

Isookanin is a flavonoid isolated from Bidens pilosa L. that has demonstrated significant anti-inflammatory activity in macrophage and other immune cell models.[6][7][8]

Table 3: Anti-inflammatory Activity of Isookanin

Target Cell Line Inducing Agent Concentration of Isookanin Result
Nitric Oxide (NO) Production RAW 264.7 Macrophages LPS (100 ng/mL) 10 µg/mL 72% Inhibition
Prostaglandin E₂ (PGE₂) Production RAW 264.7 Macrophages LPS (100 ng/mL) 10 µg/mL 57% Inhibition
Tumor Necrosis Factor-α (TNF-α) THP-1 Cells LPS (5 ng/mL) Various Production Inhibited
Interleukin-6 (IL-6) THP-1 Cells LPS (5 ng/mL) Various Production Inhibited
Interleukin-8 (IL-8) THP-1 Cells LPS (5 ng/mL) Various Production Inhibited

| Interleukin-1β (IL-1β) | THP-1 Cells | LPS (5 ng/mL) | Various | Production Inhibited |

[6][7]

Experimental Protocols

Cell Culture and Treatment:

  • RAW 264.7 or THP-1 cells are cultured under standard conditions.

  • Cells are pre-treated with indicated concentrations of Isookanin for 2 hours before stimulation with Lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response.[6]

Nitric Oxide (NO) Production Assay:

  • The concentration of nitrite (B80452), a stable metabolite of NO, in the culture supernatant is measured using the Griess reaction.[6]

  • An equal volume of supernatant and Griess reagent is mixed.

  • Absorbance is measured at 540 nm, and NO concentration is determined using a sodium nitrite standard curve.

Pro-inflammatory Mediator and Cytokine Measurement (ELISA):

  • The levels of PGE₂, TNF-α, IL-6, IL-8, and IL-1β in the cell culture medium are quantified using commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's protocols.[6]

Signaling Pathways and Visualizations

Isookanin exerts its anti-inflammatory effects by inhibiting key signaling cascades involved in the inflammatory response.[6][7] It has been shown to downregulate the LPS-induced phosphorylation of p38 mitogen-activated protein kinase (MAPK) and c-jun NH2-terminal kinase (JNK), and inhibit the expression of activator protein 1 (AP-1).[6][7]

Diagrams

Isookanin_Signaling_Pathway Mechanism of Anti-inflammatory Action of Isookanin cluster_mapk MAPK Signaling cluster_expression Gene Expression cluster_products Inflammatory Products LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds p38 p38 TLR4->p38 Activates JNK JNK TLR4->JNK Activates AP1 AP-1 (Transcription Factor) p38->AP1 Phosphorylates / Activates JNK->AP1 iNOS iNOS AP1->iNOS Induces COX2 COX-2 AP1->COX2 Induces Cytokines Pro-inflammatory Cytokines AP1->Cytokines Induces NO Nitric Oxide (NO) iNOS->NO PGE2 Prostaglandin E₂ (PGE₂) COX2->PGE2 Isookanin Isookanin Isookanin->p38 Inhibits Phosphorylation Isookanin->JNK Inhibits Phosphorylation Isookanin->AP1 Inhibits Expression

Caption: Isookanin inhibits LPS-induced inflammation via the MAPK/AP-1 signaling pathway.

Experimental_Workflow Experimental Workflow for In Vitro Anti-inflammatory Assays cluster_setup 1. Cell Preparation and Treatment cluster_analysis 2. Sample Analysis cluster_results 3. Data Interpretation seed_cells Seed Macrophage Cells (e.g., RAW 264.7) pretreat Pre-treat with Isookanin (2 hours) seed_cells->pretreat stimulate Induce Inflammation with LPS (24 hours) pretreat->stimulate collect Collect Culture Supernatant stimulate->collect griess Griess Assay (for Nitric Oxide) collect->griess elisa ELISA (for PGE₂ & Cytokines) collect->elisa data_analysis Quantify Markers & Calculate Inhibition Percentage griess->data_analysis elisa->data_analysis

Caption: Workflow for assessing the anti-inflammatory activity of test compounds.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Speculated Mechanism of Action of Isokotanin B

This document provides a detailed overview of the current understanding of the mechanism of action for this compound, a flavonoid isolated from Bidens pilosa L. The information presented is based on available preclinical research and is intended to guide further investigation and drug development efforts.

Core Mechanism of Action: Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory properties. The primary mechanism appears to be the suppression of pro-inflammatory mediators in response to inflammatory stimuli such as lipopolysaccharide (LPS). This activity is mediated through the modulation of key intracellular signaling pathways.

Key Findings:

  • This compound reduces the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in LPS-stimulated RAW 264.7 macrophages.[1][2][3]

  • The reduction in these inflammatory mediators is a direct result of the decreased expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) enzymes.[1][2][3]

  • The underlying mechanism for this suppression involves the inhibition of the p38 mitogen-activated protein kinase (MAPK) and c-jun NH2-terminal kinase (JNK) signaling pathways.[1][2][3]

  • Furthermore, this compound inhibits the activation of the transcription factor, activator protein 1 (AP-1), which is a critical regulator of iNOS and COX-2 expression.[1][2][3]

  • In addition to its effects on macrophages, this compound also curtails the production of several pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), interleukin-6 (IL-6), and interleukin-8 (IL-8) in LPS-stimulated THP-1 human monocytic cells.[1][2][3]

Data Presentation

The following tables summarize the key quantitative data regarding the anti-inflammatory effects of this compound.

Table 1: Inhibitory Effects of this compound on NO and PGE2 Production in LPS-stimulated RAW 264.7 Macrophages

Concentration of this compoundInhibition of Nitric Oxide (NO) Production (%)Inhibition of Prostaglandin E2 (PGE2) Production (%)
10 µg/mL72%57%

Data extracted from a study on the anti-inflammatory activity of this compound.[1]

Table 2: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-stimulated THP-1 Cells

CytokineEffect of this compound
Tumor Necrosis Factor-alpha (TNF-α)Inhibition
Interleukin-1β (IL-1β)Inhibition
Interleukin-6 (IL-6)Inhibition
Interleukin-8 (IL-8)Inhibition

This table provides a qualitative summary of the inhibitory effects. Specific quantitative data on the percentage of inhibition for each cytokine at various concentrations of this compound would require further targeted experiments.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the literature, which form the basis of our current understanding of this compound's mechanism of action.

Cell Culture and LPS Stimulation
  • Cell Lines:

    • RAW 264.7 (murine macrophage cell line)

    • THP-1 (human monocytic cell line)

  • Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium, respectively, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • LPS Stimulation: For inflammatory response induction, cells are seeded in appropriate culture plates and allowed to adhere. The culture medium is then replaced with fresh medium containing varying concentrations of this compound for a pre-incubation period (e.g., 2 hours). Subsequently, cells are stimulated with lipopolysaccharide (LPS) (e.g., 100 ng/mL for RAW 264.7 and 5 ng/mL for THP-1) for a specified duration (e.g., 24 hours).

Measurement of Nitric Oxide (NO) Production
  • Assay: Griess Reagent Assay.

  • Principle: This colorimetric assay measures the concentration of nitrite (B80452) (NO2-), a stable and nonvolatile breakdown product of NO.

  • Protocol:

    • After cell treatment and LPS stimulation, the cell culture supernatant is collected.

    • An equal volume of the supernatant and Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) is mixed in a 96-well plate.

    • The mixture is incubated at room temperature for 10-15 minutes.

    • The absorbance is measured at a specific wavelength (e.g., 540 nm) using a microplate reader.

    • The concentration of nitrite is determined from a standard curve generated with known concentrations of sodium nitrite.

Measurement of Prostaglandin E2 (PGE2) and Cytokine Production
  • Assay: Enzyme-Linked Immunosorbent Assay (ELISA).

  • Principle: ELISA kits are used to quantify the concentration of specific proteins (PGE2 and cytokines) in the cell culture supernatant.

  • Protocol:

    • Cell culture supernatants are collected after experimental treatments.

    • Commercially available ELISA kits for PGE2, TNF-α, IL-1β, IL-6, and IL-8 are used according to the manufacturer's instructions.

    • Briefly, the supernatant is added to microplate wells pre-coated with a capture antibody specific for the target molecule.

    • After incubation and washing steps, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.

    • A substrate is then added, which is converted by the enzyme to produce a colored product.

    • The intensity of the color, which is proportional to the concentration of the target molecule, is measured using a microplate reader.

    • Concentrations are calculated based on a standard curve.

Western Blot Analysis for Protein Expression and Phosphorylation
  • Objective: To determine the expression levels of iNOS and COX-2, and the phosphorylation status of p38 MAPK and JNK.

  • Protocol:

    • Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay, such as the Bradford or BCA assay.

    • SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

    • Immunoblotting:

      • The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

      • The membrane is then incubated with primary antibodies specific for iNOS, COX-2, total p38, phospho-p38, total JNK, and phospho-JNK.

      • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. The band intensities are quantified using densitometry software.

Mandatory Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

IsokotaninB_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 p38_MAPK p38 MAPK TLR4->p38_MAPK JNK JNK TLR4->JNK AP1 AP-1 p38_MAPK->AP1 JNK->AP1 iNOS_COX2 iNOS / COX-2 Expression AP1->iNOS_COX2 Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6, IL-8) AP1->Pro_inflammatory_Cytokines Pro_inflammatory_Mediators Pro-inflammatory Mediators (NO, PGE2) iNOS_COX2->Pro_inflammatory_Mediators IsokotaninB This compound IsokotaninB->p38_MAPK IsokotaninB->JNK IsokotaninB->AP1

Caption: Speculated anti-inflammatory signaling pathway of this compound.

Experimental_Workflow Cell_Culture Cell Culture (RAW 264.7 or THP-1) Treatment Pre-treatment with This compound Cell_Culture->Treatment Stimulation Stimulation with LPS Treatment->Stimulation Supernatant_Collection Collect Supernatant Stimulation->Supernatant_Collection Cell_Lysis Cell Lysis Stimulation->Cell_Lysis Griess_Assay Griess Assay (NO) Supernatant_Collection->Griess_Assay ELISA ELISA (PGE2, Cytokines) Supernatant_Collection->ELISA Western_Blot Western Blot (iNOS, COX-2, p-p38, p-JNK) Cell_Lysis->Western_Blot

Caption: General experimental workflow for investigating this compound's effects.

References

Isokotanin B: Uncharted Territory in Therapeutic Target Identification

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of publicly available scientific literature reveals a significant gap in the understanding of Isokotanin B and its potential therapeutic targets. Despite its documented existence as a member of the Isokotanin family of bicoumarins, isolated from the sclerotia of Aspergillus alliaceus, dedicated research into its biological activity, mechanism of action, and potential for drug development is currently absent from the public domain.

Initial investigations into the broader Isokotanin class have primarily centered on Isokotanin A. Studies on Isokotanin A have explored its total synthesis and cytotoxic effects, particularly in Burkitt B lymphoma cells. However, this research has not been extended to this compound, leaving its pharmacological profile completely uncharacterized.

The scientific community has yet to publish any quantitative data, such as IC50 values, binding affinities, or efficacy in preclinical models, that would elucidate the therapeutic potential of this compound. Consequently, there are no established experimental protocols or defined signaling pathways associated with this specific compound.

This lack of information stands in contrast to other natural compounds where extensive research has identified clear therapeutic targets and mechanisms of action. For instance, studies on a similarly named but distinct compound, isookanin, have detailed its anti-inflammatory properties, highlighting its inhibitory effects on pro-inflammatory mediators through the MAPK signaling pathway. Unfortunately, no such data is available for this compound.

The absence of research on this compound presents both a challenge and an opportunity for the scientific community. While it is impossible to provide an in-depth technical guide on its therapeutic targets at this time, the compound remains a completely unexplored entity with the potential for novel biological activities. Future research initiatives are required to isolate sufficient quantities of this compound and subject it to a battery of biological assays to uncover its potential therapeutic applications. Such studies would be the first step in mapping its mechanism of action and identifying its molecular targets, paving the way for potential drug development efforts.

Until such research is undertaken and published, any discussion of the therapeutic targets of this compound remains purely speculative. The scientific and drug development communities are encouraged to address this knowledge gap to fully explore the therapeutic potential of the Isokotanin family of natural products.

Isokotanin B: A Potential Chemotaxonomic Marker for Aspergillus alliaceus

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction to the Role of Secondary Metabolites in Fungal Chemotaxonomy

Chemotaxonomy utilizes the chemical constituents of organisms to classify and differentiate them. In mycology, the diverse array of secondary metabolites produced by fungi serves as a rich source of chemotaxonomic markers. These compounds, often unique to a particular species or genus, provide a chemical fingerprint that can supplement traditional morphological and molecular methods of classification. The genus Aspergillus, known for its prolific production of a wide variety of secondary metabolites, is a prime candidate for chemotaxonomic studies. The presence, absence, or quantitative variation of specific compounds can aid in delineating species, subspecies, and even different chemical phenotypes (chemotypes) within a single species.

This guide explores the potential of Isokotanin B, a bicoumarin fungal metabolite, as a chemotaxonomic marker for Aspergillus alliaceus. While not yet formally established as such in the scientific literature, its known specificity and the well-documented use of secondary metabolite profiling in Aspergillus taxonomy provide a strong basis for its consideration in this role.

This compound: A Profile of the Fungal Metabolite

This compound is a bicoumarin, a class of phenolic compounds characterized by a fused benzene (B151609) and α-pyrone ring structure. It was first isolated from the sclerotia of the fungus Aspergillus alliaceus.[1] Sclerotia are hardened masses of mycelium that serve as resting structures, and they are often rich in secondary metabolites that may play a protective role.

Biological Activity:

This compound has demonstrated antifeedant properties. In one study, dietary administration of this compound at a concentration of 100 parts per million resulted in a 21% reduction in feeding by the larvae of the dried fruit beetle, Carpophilus hemipterus.[1] This suggests a potential ecological role for the compound in defending the fungus against insect predation.

The Potential of this compound as a Chemotaxonomic Marker

The utility of a secondary metabolite as a chemotaxonomic marker hinges on its distribution and specificity. An ideal marker should be consistently produced by a specific taxon and be absent or present in significantly different amounts in closely related taxa. While extensive research into the distribution of this compound across the fungal kingdom is lacking, its isolation from Aspergillus alliaceus provides a starting point for its evaluation as a chemotaxonomic marker for this species.

The argument for this compound's potential as a chemotaxonomic marker is supported by the following:

  • Specificity: this compound has, to date, been reported as a metabolite of Aspergillus alliaceus. Further studies screening for its presence in other Aspergillus species, particularly those closely related to A. alliaceus, are needed to confirm its specificity.

  • Secondary Metabolite Profiling in Aspergillus: The practice of using secondary metabolite profiles to differentiate Aspergillus species is well-established. Different species within the genus are known to produce unique sets of secondary metabolites, which can be used for their identification and classification.

  • Chemotypes of Aspergillus alliaceus: Research has shown that different phenotypes of Aspergillus alliaceus (e.g., conidia vs. sclerotia) produce distinct chemical profiles. This intraspecific chemical diversity, or the existence of chemotypes, suggests that the presence and concentration of specific compounds like this compound could be used to differentiate between these forms, and potentially between different strains or geographical isolates of the species.

Quantitative Data

The following table summarizes the known physicochemical properties of this compound. While quantitative data regarding its concentration in different fungal tissues for chemotaxonomic purposes is not yet available, this information is crucial for developing quantitative analytical methods.

PropertyValueReference
Molecular Formula C₂₃H₂₀O₈[1]
Molecular Weight 424.4 g/mol [1]
UV max (MeOH) 215, 326 nm
Appearance Solid
Solubility Soluble in DMF, DMSO, Ethanol, Methanol

Experimental Protocols

1. Isolation and Purification of this compound from Aspergillus alliaceus Sclerotia

This protocol is based on the methodology described in the initial isolation of this compound.

  • Extraction:

    • Air-dried and ground sclerotia of Aspergillus alliaceus are extracted with a suitable organic solvent, such as a mixture of dichloromethane (B109758) and methanol.

    • The extraction is typically performed at room temperature with agitation over an extended period (e.g., 24-48 hours).

    • The resulting crude extract is filtered and concentrated under reduced pressure.

  • Fractionation:

    • The crude extract is subjected to column chromatography on silica (B1680970) gel.

    • A gradient elution system is employed, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, methanol).

    • Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing compounds with similar retention factors.

  • Purification:

    • Fractions containing this compound are pooled and further purified using high-performance liquid chromatography (HPLC).

    • A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of water and acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape.

    • The purified this compound is collected, and the solvent is removed to yield the pure compound.

2. Structure Elucidation of this compound

The identity of the isolated this compound is confirmed through a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of the molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR spectroscopy provides information about the number and types of protons in the molecule and their connectivity.

    • ¹³C NMR spectroscopy reveals the number and types of carbon atoms.

    • 2D NMR techniques, such as COSY, HSQC, and HMBC, are used to establish the complete chemical structure by correlating protons and carbons.

3. Quantitative Analysis of this compound

A validated HPLC-UV or LC-MS method is recommended for the accurate quantification of this compound in fungal extracts.

  • Sample Preparation:

    • A known weight of the fungal material (mycelium or sclerotia) is extracted with a defined volume of a suitable solvent.

    • The extract is filtered and, if necessary, diluted to a concentration within the linear range of the calibration curve.

  • HPLC-UV Method:

    • Column: Reversed-phase C18 column.

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.

    • Detection: UV detector set to one of the absorption maxima of this compound (e.g., 326 nm).

    • Quantification: A calibration curve is generated using a certified reference standard of this compound at several concentrations. The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.

  • LC-MS Method:

    • For higher sensitivity and selectivity, an LC-MS method can be developed.

    • The chromatographic conditions are similar to the HPLC-UV method.

    • The mass spectrometer is operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for the specific mass-to-charge ratio (m/z) of this compound.

Mandatory Visualizations

Chemotaxonomy_Concept cluster_Aspergillus Aspergillus alliaceus cluster_Metabolites Secondary Metabolites cluster_Analysis Chemotaxonomic Analysis A_alliaceus Aspergillus alliaceus Isokotanin_B This compound A_alliaceus->Isokotanin_B produces Other_Metabolites Other Metabolites A_alliaceus->Other_Metabolites produces Metabolite_Profile Metabolite Profile Isokotanin_B->Metabolite_Profile Other_Metabolites->Metabolite_Profile Taxonomic_Differentiation Taxonomic Differentiation Metabolite_Profile->Taxonomic_Differentiation used for

Caption: Logical relationship of this compound as a chemotaxonomic marker.

Experimental_Workflow Start Fungal Culture (Aspergillus alliaceus) Extraction Extraction of Sclerotia Start->Extraction Filtration Filtration & Concentration Extraction->Filtration Column_Chromatography Silica Gel Column Chromatography Filtration->Column_Chromatography TLC_Monitoring TLC Monitoring Column_Chromatography->TLC_Monitoring HPLC_Purification HPLC Purification TLC_Monitoring->HPLC_Purification Structure_Elucidation Structure Elucidation (NMR, MS) HPLC_Purification->Structure_Elucidation Quantitative_Analysis Quantitative Analysis (HPLC-UV/LC-MS) HPLC_Purification->Quantitative_Analysis End Chemotaxonomic Data Quantitative_Analysis->End

Caption: Experimental workflow for this compound analysis.

Conclusion and Future Directions

This compound presents a promising, yet underexplored, candidate as a chemotaxonomic marker for Aspergillus alliaceus. Its specificity to this species, coupled with the established role of secondary metabolite profiling in fungal taxonomy, provides a strong rationale for further investigation.

To formally establish this compound as a reliable chemotaxonomic marker, future research should focus on:

  • Broader Screening: A comprehensive screening of a wide range of Aspergillus species and other related fungi for the presence of this compound is necessary to confirm its specificity.

  • Intraspecific Variation: Quantitative analysis of this compound production across a diverse collection of Aspergillus alliaceus strains from different geographical locations and substrates would be crucial to understand its variability within the species.

  • Correlation with Genotypic Data: Correlating the production of this compound with genetic data could help in identifying the biosynthetic gene cluster responsible for its production and further solidify its taxonomic significance.

The development of a standardized and validated analytical method for the quantification of this compound will be a critical step in facilitating these studies. Such research will not only enhance our understanding of the chemical diversity of Aspergillus alliaceus but also contribute a valuable tool for the accurate and rapid identification of this species in various environmental and industrial settings.

References

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Biscoumarins, a class of compounds characterized by a bridged dimer of 4-hydroxycoumarin, represent a significant area of interest in medicinal chemistry.[1] These compounds exhibit a vast array of pharmacological activities, including anticoagulant, antimicrobial, antitumor, and antiviral properties, largely attributed to their ability to form noncovalent interactions with various biological targets.[2][3][4] Isokotanin B, a naturally occurring biscoumarin isolated from Aspergillus alliaceus, is a notable member of this family.[5][6] This whitepaper provides a comprehensive review of the literature on this compound and related biscoumarins, focusing on their synthesis, biological activities, and mechanisms of action. It includes a compilation of quantitative data, detailed experimental protocols, and visualizations of synthetic workflows and biological pathways to serve as a technical guide for researchers in the field.

This compound: A Natural Biscoumarin

This compound is a biscoumarin metabolite first isolated in 1994 from the sclerotia of the fungus Aspergillus alliaceus.[5][6] It is considered a key chemotaxonomic marker for this species and related clades.[5]

Physicochemical Properties
PropertyValueReference
CAS Number 154160-09-5[5]
Molecular Formula C23H20O8[5]
Molecular Weight 424.4 g/mol [5]
Appearance Light yellow solid[5]
Solubility Soluble in DMSO, DMF, ethanol, methanol[5]
Known Biological Activity

The biological profile of this compound has not been extensively studied.[5] Early research identified weak insecticidal activity against the corn earworm (Helicoverpa zea) and the dried fruit beetle (Carpophilus hemipterus).[6] Along with its isomers Isokotanin A and C, it is part of a small family of bicoumarins produced by the fungus.[6] While specific data on other activities are scarce, the broader activities of the biscoumarin class suggest potential for further investigation.

The Biscoumarin Class: Synthesis and Broad-Spectrum Activity

Biscoumarins are typically synthesized through the condensation of aldehydes with two equivalents of 4-hydroxycoumarin. This reaction can proceed through a domino Knoevenagel condensation/Michael addition sequence.[1] Modern synthetic approaches employ various catalysts and conditions, including microwave irradiation and green solvents, to improve yields and reduce reaction times.[7]

G cluster_reactants Reactants cluster_process Process cluster_products Products Aldehyde Aldehyde (R-CHO) Catalyst Catalyst (e.g., Amberlyst 15, Piperidine) Aldehyde->Catalyst Hydroxycoumarin 4-Hydroxycoumarin (2 equiv.) Hydroxycoumarin->Catalyst Solvent Solvent System (e.g., EtOH/H2O, Solvent-free) Catalyst->Solvent Conditions Conditions (e.g., Reflux, Microwave) Solvent->Conditions Biscoumarin Biscoumarin Derivative Conditions->Biscoumarin Water Water Conditions->Water

General workflow for the synthesis of biscoumarin derivatives.

The dimeric structure of biscoumarins is considered essential for their biological activity.[8] These compounds have been reported to possess a wide range of pharmacological properties.[2][4]

Antitumor Activity

Several biscoumarin derivatives have demonstrated significant anticancer properties. Their mechanism often involves inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.

Table 2.1: In Vitro Antitumor Activity of Selected Biscoumarins

Compound(s) Cell Line(s) Activity Metric Value (µg/mL) Reference
Biscoumarins 1-4 HuTu80, 4T1, PANC1 IC50 18.78 - 32.63 [9]
Biscoumarins 1-4 HuTu80, 4T1, PANC1 IC90 36.05 - 64.55 [9]

| Carboplatin (Control) | HuTu80, 4T1, PANC1 | IC50 | 45.85 - 65.62 |[9] |

As shown in the table, a novel series of biscoumarins exhibited more potent activity against three tumor cell lines than the conventional drug carboplatin.[9]

Antibacterial Activity

The antibacterial potential of biscoumarins has been evaluated against a range of pathogenic bacteria, including drug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).

Table 2.2: Antibacterial Activity (MIC) of Biscoumarin Derivatives

Compound S. aureus ATCC 29213 MRSA XJ 75302 Mu50 USA 300 S. epidermidis ATCC 14990 MRSE XJ 75284 Reference
3 8 8 16 16 8 8 [10]

| 4 | 8 | 8 | 16 | 16 | 8 | 8 |[10] |

Compounds 3 and 4, which are biscoumarin derivatives, showed potent antibacterial activity against all tested strains of Staphylococcus, with Minimum Inhibitory Concentration (MIC) values ranging from 8 to 16 µg/mL.[10]

Antiviral and Enzyme Inhibitory Activity

Biscoumarins have also been identified as inhibitors of various enzymes, leading to antiviral and other therapeutic effects.[1] This includes the inhibition of HIV integrase and α-glucosidase.[1][11] The inhibition of α-glucosidase is a key strategy for managing type 2 diabetes.

G cluster_pathway α-Glucosidase Action cluster_inhibition Inhibition by Biscoumarin Carbohydrates Dietary Carbohydrates AlphaGlucosidase α-Glucosidase (Enzyme) Carbohydrates->AlphaGlucosidase Glucose Glucose (Absorption) AlphaGlucosidase->Glucose Inhibition Biscoumarin Biscoumarin (Competitive Inhibitor) Biscoumarin->Inhibition Blocked Inhibited Glucose Production Inhibition->Blocked

References

Commercial Suppliers and Technical Guide: Purified Isokotanin B

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Resource for Researchers and Drug Development Professionals

This technical guide provides comprehensive information on the commercial availability of purified Isokotanin B, its physicochemical properties, and detailed experimental protocols relevant to its purification, characterization, and evaluation of its biological activity. This document is intended for researchers, scientists, and professionals involved in drug development and natural product chemistry.

Commercial Availability

Purified this compound is available from several commercial suppliers specializing in natural products and biochemicals. The following table summarizes the key information from prominent vendors.

SupplierCatalog NumberPurityFormulationStorage
Cayman Chemical 154160-09-5≥95%A solid-20°C
BOC Sciences 154160-09-5Not SpecifiedNot SpecifiedNot Specified
BioAustralis BIA-I1633>95% by HPLCLight yellow solid-20°C

Physicochemical and Technical Data

This compound is a bicoumarin fungal metabolite first isolated from the sclerotia of Aspergillus alliaceus.[1] Key technical specifications are provided in the table below.

PropertyValueSource
CAS Number 154160-09-5Cayman Chemical, BOC Sciences
Molecular Formula C₂₃H₂₀O₈Cayman Chemical
Molecular Weight 424.4 g/mol Cayman Chemical
Appearance Light yellow solidBioAustralis
Solubility Soluble in DMF, DMSO, Ethanol (B145695), Methanol (B129727)Cayman Chemical, BioAustralis
UV max (λ) 215, 326 nmCayman Chemical
Origin Fungi/Aspergillus sp.Cayman Chemical

Experimental Protocols

Isolation and Purification of this compound from Aspergillus alliaceus Sclerotia

This protocol is based on the original isolation method described for this compound and general techniques for natural product extraction from fungal sclerotia.

Objective: To isolate and purify this compound from the sclerotia of Aspergillus alliaceus.

Materials:

  • Mature sclerotia of Aspergillus alliaceus

  • Dichloromethane (CH₂Cl₂)

  • Ethyl acetate (B1210297) (EtOAc)

  • Methanol (MeOH)

  • Hexanes

  • Silica (B1680970) gel (for column chromatography)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • Rotary evaporator

  • Glass chromatography column

  • Standard laboratory glassware

Procedure:

  • Extraction:

    • Air-dry mature sclerotia of A. alliaceus.

    • Grind the dried sclerotia to a fine powder.

    • Extract the powdered sclerotia exhaustively with a 1:1 mixture of CH₂Cl₂ and EtOAc at room temperature.

    • Combine the extracts and concentrate under reduced pressure using a rotary evaporator to yield a crude extract.

  • Preliminary Fractionation (Optional):

    • Partition the crude extract between hexanes and 90% aqueous methanol to remove nonpolar lipids.

    • Collect the methanol phase and concentrate it.

  • Silica Gel Column Chromatography:

    • Pre-adsorb the concentrated extract onto a small amount of silica gel.

    • Prepare a silica gel column packed in hexanes.

    • Load the adsorbed sample onto the column.

    • Elute the column with a stepwise gradient of increasing polarity, starting with 100% hexanes and gradually increasing the proportion of ethyl acetate.

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) using a UV lamp to visualize the coumarin (B35378) spots.

    • Pool fractions containing the compound of interest based on the TLC profile.

  • HPLC Purification:

    • Further purify the this compound-containing fractions by reversed-phase HPLC.

    • Column: C18 (e.g., 5 µm, 4.6 x 250 mm)

    • Mobile Phase: A gradient of methanol and water.

    • Detection: UV detector at 326 nm.

    • Collect the peak corresponding to this compound.

    • Evaporate the solvent to obtain the purified compound.

  • Purity Analysis:

    • Assess the purity of the final product using analytical HPLC. A purity of >95% is generally considered acceptable for biological assays.

experimental_workflow cluster_extraction Extraction cluster_chromatography Purification cluster_analysis Analysis sclerotia A. alliaceus Sclerotia grind Grind sclerotia->grind extract Extract with CH2Cl2/EtOAc grind->extract concentrate Concentrate extract->concentrate silica Silica Gel Chromatography concentrate->silica hplc Reversed-Phase HPLC silica->hplc purity Purity Assessment (>95%) hplc->purity

Caption: Workflow for the isolation and purification of this compound.
Insecticidal Bioassay against Carpophilus hemipterus (Dried Fruit Beetle)

This protocol describes a diet-based feeding assay to evaluate the insecticidal activity of this compound against C. hemipterus larvae.

Objective: To determine the effect of this compound on the feeding behavior of C. hemipterus larvae.

Materials:

  • Carpophilus hemipterus larvae

  • Artificial diet for C. hemipterus

  • Purified this compound

  • Solvent (e.g., ethanol or acetone)

  • Petri dishes or multi-well plates

  • Filter paper discs

Procedure:

  • Preparation of Test Substance:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Prepare serial dilutions to achieve the desired final concentrations in the diet (e.g., 100 ppm as a starting point based on existing data).[1]

  • Diet Preparation:

    • Prepare the artificial diet according to a standard formulation.

    • While the diet is still liquid, add the this compound solution (or solvent for the control group) and mix thoroughly.

    • Pour the diet into petri dishes or the wells of a multi-well plate and allow it to solidify.

  • Bioassay:

    • Place a known number of C. hemipterus larvae (e.g., 10-20) into each petri dish or well containing the treated or control diet.

    • Incubate the assays under controlled conditions (e.g., 25°C, 60% relative humidity, in the dark).

  • Data Collection and Analysis:

    • After a set period (e.g., 24, 48, or 72 hours), measure the outcome. This can be:

      • Larval mortality: Count the number of dead larvae.

      • Feeding reduction: Measure the area of the diet consumed or the weight of the diet consumed.

      • Antifeedant activity: Calculate the percentage of feeding reduction compared to the control group.

    • The percentage of feeding reduction can be calculated as: [ (C - T) / C ] * 100, where C is the consumption in the control group and T is the consumption in the treated group.

Potential Signaling Pathways

While the specific molecular targets and signaling pathways of this compound have not been extensively studied, its classification as a bicoumarin suggests potential mechanisms of action based on related compounds. Coumarins are known to modulate various cellular processes, including those involved in oxidative stress and apoptosis.

One plausible hypothetical mechanism is the modulation of the Keap1-Nrf2-ARE pathway, a critical cellular defense mechanism against oxidative stress.

signaling_pathway cluster_nucleus isokotanin_b This compound keap1_nrf2 Keap1-Nrf2 Complex isokotanin_b->keap1_nrf2 Inhibition? ros Cellular Stress (e.g., ROS) ros->keap1_nrf2 Induces dissociation nrf2 Nrf2 keap1_nrf2->nrf2 Release nucleus Nucleus nrf2->nucleus are ARE nrf2->are Binds to antioxidant_genes Antioxidant & Detoxification Genes are->antioxidant_genes Activates Transcription cellular_protection Cellular Protection antioxidant_genes->cellular_protection

Caption: Hypothetical signaling pathway for this compound via Nrf2 activation.

This proposed pathway suggests that this compound may disrupt the interaction between Keap1 and Nrf2, leading to the translocation of Nrf2 to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), promoting the transcription of genes involved in antioxidant defense and detoxification, thereby conferring cellular protection. This is a common mechanism for many phenolic natural products and represents a plausible area of investigation for this compound.

Disclaimer: The information provided in this technical guide is for research purposes only and is not intended for human or veterinary use. All laboratory work should be conducted in accordance with established safety protocols.

References

In-Depth Technical Guide: Isokotanin B Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and does not constitute a comprehensive safety data sheet (SDS). It is imperative that all laboratory personnel handle Isokotanin B in accordance with their institution's safety protocols and consult the official SDS provided by the supplier.

Introduction

This compound is a naturally occurring bicoumarin, a type of phenolic compound, isolated from the sclerotia of Aspergillus alliaceus. Structurally, it is a dimeric naphthopyranone. While research into its biological activities is ongoing, preliminary studies have indicated weak insecticidal properties and cytotoxic effects against certain cancer cell lines. This guide provides a summary of the available safety and handling information for this compound to ensure its safe use in a laboratory setting.

Chemical and Physical Properties

A clear understanding of the chemical and physical properties of this compound is fundamental to its safe handling and storage.

PropertyValue
CAS Number 154160-09-5
Molecular Formula C₂₃H₂₀O₈
Molecular Weight 424.4 g/mol
Appearance Data not available
Solubility Soluble in ethanol, methanol, Dimethylformamide (DMF), and Dimethyl sulfoxide (B87167) (DMSO)
Storage For long-term storage, it is recommended to store this compound at -20°C.

Hazard Identification and Toxicological Summary

This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following hazard statements:

  • H302: Harmful if swallowed. [1]

  • H400: Very toxic to aquatic life. [1]

  • H410: Very toxic to aquatic life with long lasting effects. [1]

These classifications necessitate careful handling to prevent ingestion and release into the environment.

Quantitative Toxicological Data:

EndpointSpeciesRoute of AdministrationResult
Feeding ReductionCarpophilus hemipterus (dried fruit beetle) larvaeDietary21% reduction at 100 ppm
CytotoxicityBurkitt B lymphoma cellsIn vitroExhibited cytotoxic and apoptotic activity. The dimeric structure is crucial for this biological activity.

Note: Specific LD50 (oral, dermal) and LC50 (inhalation, aquatic) values for vertebrate species are not currently available in the public domain.

Safety and Handling Guidelines

Due to its classification as harmful if swallowed and very toxic to aquatic life, strict adherence to safety protocols is mandatory when handling this compound.

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate level of PPE. However, as a minimum, the following should be worn:

  • Eye Protection: Safety glasses with side shields or chemical safety goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

Handling Procedures
  • Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any potential aerosols.

  • Avoid direct contact with skin, eyes, and clothing.

  • Do not eat, drink, or smoke in areas where this compound is handled.

  • Wash hands thoroughly after handling the compound.[1]

Storage
  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials.

  • Long-term storage at -20°C is recommended.

First Aid Measures

In the event of exposure to this compound, the following first aid procedures should be followed:

  • If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[1]

  • If on Skin: Wash with plenty of soap and water.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • If Inhaled: Move the person to fresh air and keep comfortable for breathing.

Seek immediate medical attention if symptoms persist.

Accidental Release and Disposal

  • Accidental Release: In case of a spill, avoid generating dust or aerosols. Wear appropriate PPE and collect the spillage.[1] Prevent the material from entering drains or waterways due to its high aquatic toxicity.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1] Do not release into the environment.[1]

Experimental Protocols (General Methodologies)

While specific, detailed experimental protocols for this compound are not widely published, the following sections outline general methodologies for assays in which its activity has been reported. Researchers should adapt these general protocols to their specific experimental needs.

Insecticidal Activity Bioassay (Dietary Exposure)

This protocol describes a general method for assessing the insecticidal activity of a compound against lepidopteran larvae, such as Helicoverpa zea, through dietary exposure.

experimental_workflow_insecticidal_assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_compound Prepare this compound Stock Solution prep_serial Create Serial Dilutions of this compound prep_compound->prep_serial prep_diet Prepare Artificial Insect Diet incorporate Incorporate this compound into Diet prep_diet->incorporate prep_serial->incorporate dispense Dispense Diet into Bioassay Wells incorporate->dispense introduce_larvae Introduce Neonate Larvae dispense->introduce_larvae incubate Incubate under Controlled Conditions introduce_larvae->incubate assess_mortality Assess Larval Mortality and Morbidity incubate->assess_mortality measure_feeding Measure Feeding Reduction (e.g., frass production, leaf area consumed) incubate->measure_feeding calculate_lc50 Calculate LC50/EC50 Values assess_mortality->calculate_lc50 measure_feeding->calculate_lc50

Fig. 1: Workflow for Insecticidal Bioassay.
Cytotoxicity Assay (MTT/XTT Assay)

This protocol outlines a general method for determining the cytotoxic effects of a compound on a cancer cell line, such as Burkitt's lymphoma cells, using a colorimetric assay.

experimental_workflow_cytotoxicity_assay cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay_analysis Assay and Analysis seed_cells Seed Burkitt's Lymphoma Cells in 96-well Plates incubate_initial Incubate for 24h seed_cells->incubate_initial treat_cells Treat Cells with this compound Dilutions incubate_initial->treat_cells prepare_compound Prepare Serial Dilutions of this compound prepare_compound->treat_cells incubate_treatment Incubate for 48-72h treat_cells->incubate_treatment add_reagent Add MTT/XTT Reagent incubate_treatment->add_reagent incubate_reagent Incubate for 2-4h add_reagent->incubate_reagent measure_absorbance Measure Absorbance with a Plate Reader incubate_reagent->measure_absorbance calculate_ic50 Calculate IC50 Value measure_absorbance->calculate_ic50

Fig. 2: Workflow for Cytotoxicity Assay.

Signaling Pathways

Currently, there is a lack of published data specifically elucidating the signaling pathways through which this compound exerts its biological effects. The observation of apoptosis in Burkitt's lymphoma cells suggests a potential interaction with apoptotic signaling cascades. A generalized representation of the intrinsic and extrinsic apoptosis pathways is provided below for contextual understanding. Further research is required to determine the specific molecular targets of this compound within these or other pathways.

apoptosis_pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway death_ligands Death Ligands (e.g., FasL, TNF-α) death_receptors Death Receptors (e.g., FasR, TNFR) death_ligands->death_receptors disc DISC Formation death_receptors->disc caspase8 Caspase-8 Activation disc->caspase8 bcl2_family Bcl-2 Family Regulation caspase8->bcl2_family Bid cleavage caspase3 Executioner Caspase-3 Activation caspase8->caspase3 cellular_stress Cellular Stress (e.g., DNA Damage) cellular_stress->bcl2_family mito_release Mitochondrial Release of Cytochrome c bcl2_family->mito_release apoptosome Apoptosome Formation mito_release->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Fig. 3: Generalized Apoptosis Signaling Pathways.

Conclusion

This compound is a compound with demonstrated biological activity that requires careful handling due to its acute oral toxicity and high toxicity to aquatic life. Adherence to standard laboratory safety procedures, including the use of appropriate personal protective equipment, is essential to mitigate risks. Further research is needed to fully characterize its toxicological profile, elucidate its mechanism of action, and develop detailed, validated experimental protocols. This guide serves as a foundational resource for researchers working with this compound, emphasizing a culture of safety and responsible scientific practice.

References

Isokotanin B: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isokotanin B, a bicoumarin fungal metabolite isolated from Aspergillus alliaceus, has garnered interest for its potential biological activities. As with any compound intended for research or therapeutic development, understanding its stability profile is critical for ensuring the integrity of experimental results and for defining appropriate storage and handling procedures. This technical guide provides a comprehensive overview of the current knowledge on the stability and recommended storage conditions for this compound. Due to the limited publicly available stability data specific to this compound, this document also outlines standardized experimental protocols for a comprehensive stability assessment and discusses potential degradation pathways based on its chemical structure.

Introduction

This compound is a natural product with a complex chemical structure, making it susceptible to degradation under various environmental conditions.[1] The integrity of the molecule is paramount for its biological activity. This guide aims to provide a framework for researchers and drug development professionals to understand, assess, and mitigate the risks associated with the chemical instability of this compound.

Recommended Storage Conditions

Based on information from multiple chemical suppliers, the following storage conditions are recommended for this compound to ensure its long-term stability.

ParameterRecommended ConditionSource(s)
Temperature -20°C for long-term storage.[1][][3][4]
Form Solid[1][4]
Atmosphere Store in a tightly sealed container, protected from moisture.General Practice
Light Protect from light.General Practice
Solvent Storage If in solution (e.g., DMSO, Ethanol, Methanol), store at -20°C or -80°C for short to medium term. Aliquot to avoid repeated freeze-thaw cycles.General Practice

Cayman Chemical reports a stability of at least four years when stored as a solid at -20°C.[4] However, the specific conditions and methods used for this determination are not detailed.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueSource(s)
Molecular Formula C₂₃H₂₀O₈[1][][4]
Molecular Weight 424.40 g/mol [1][][4]
Appearance Light yellow solid[1]
Purity >95% by HPLC[1][][3]
Solubility Soluble in Ethanol, Methanol, Dimethylformamide (DMF), and Dimethyl sulfoxide (B87167) (DMSO).[1][][4]

Potential Degradation Pathways

While specific degradation pathways for this compound have not been elucidated in the literature, its bicoumarin structure suggests susceptibility to the following degradation mechanisms:

  • Hydrolysis: The lactone rings in the coumarin (B35378) moieties are susceptible to hydrolysis, particularly under basic or strongly acidic conditions. This would lead to the opening of the rings and the formation of the corresponding carboxylic acid derivatives.

  • Oxidation: The phenolic hydroxyl group and the electron-rich aromatic rings are potential sites for oxidation. This can be initiated by atmospheric oxygen, trace metal ions, or light.

  • Photodegradation: Coumarins are known to be light-sensitive. Exposure to UV or visible light could lead to photochemical reactions, including dimerization, isomerization, or oxidation.

A proposed logical workflow for identifying these degradation products is presented below.

cluster_0 Forced Degradation Studies cluster_1 Analysis cluster_2 Outcome A This compound Sample B Acidic Conditions (e.g., 0.1M HCl) A->B C Basic Conditions (e.g., 0.1M NaOH) A->C D Oxidative Conditions (e.g., 3% H2O2) A->D E Thermal Stress (e.g., 60°C) A->E F Photolytic Stress (e.g., UV/Vis light) A->F G HPLC/UPLC Analysis (Purity Assay & Impurity Profiling) B->G C->G D->G E->G F->G H LC-MS/MS Analysis G->H L Development of Stability-Indicating Method G->L I NMR Spectroscopy H->I J Identification of Degradation Products H->J K Elucidation of Degradation Pathways J->K

Caption: Workflow for Forced Degradation and Analysis.

Experimental Protocols for Stability Assessment

The following protocols are generalized procedures for assessing the stability of this compound. These should be adapted based on the specific experimental needs and available analytical instrumentation.

Long-Term and Accelerated Stability Study

Objective: To determine the shelf-life of this compound under recommended and accelerated storage conditions.

Methodology:

  • Sample Preparation: Prepare multiple aliquots of solid this compound in amber glass vials with tightly sealed caps.

  • Storage Conditions:

    • Long-Term: -20°C ± 5°C

    • Accelerated: 25°C ± 2°C / 60% RH ± 5% RH and 40°C ± 2°C / 75% RH ± 5% RH.

  • Time Points:

    • Long-Term: 0, 3, 6, 9, 12, 18, 24, 36, and 48 months.

    • Accelerated: 0, 1, 2, 3, and 6 months.

  • Analysis: At each time point, analyze the samples for appearance, purity (using a validated stability-indicating HPLC method), and the presence of degradation products.

Forced Degradation Studies

Objective: To identify potential degradation products and pathways and to develop a stability-indicating analytical method.

Methodology:

  • Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M HCl. Incubate at 60°C for 24-48 hours. Neutralize before analysis.

  • Base Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M NaOH. Incubate at room temperature for 2-8 hours. Neutralize before analysis.

  • Oxidative Degradation: Dissolve this compound in a suitable solvent and add 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Store solid this compound at 60°C for 7 days.

  • Photostability: Expose solid this compound to a light source according to ICH Q1B guidelines.

  • Analysis: Analyze stressed samples by HPLC-UV/DAD and LC-MS/MS to separate and identify degradation products.

Stability in Solution

Objective: To assess the stability of this compound in various solvents commonly used in research.

Methodology:

  • Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in DMSO, ethanol, and methanol.

  • Storage Conditions: Store aliquots at room temperature, 4°C, and -20°C.

  • Time Points: Analyze at 0, 24, 48, and 72 hours, and then weekly for up to one month.

  • Analysis: Use HPLC to determine the remaining concentration of this compound and the formation of any degradation products.

Analytical Methods for Stability Assessment

A stability-indicating analytical method is crucial for accurately assessing the stability of this compound. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.[5]

Recommended HPLC Method Parameters (starting point for development):

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm)
Mobile Phase Gradient elution with Acetonitrile and Water (both with 0.1% formic acid).
Flow Rate 1.0 mL/min
Detection UV/Vis detector or Photodiode Array (PDA) detector at the λmax of this compound (e.g., 215, 326 nm).[4]
Column Temperature 30°C
Injection Volume 10 µL

For the identification of unknown degradation products, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable.[6]

Hypothetical Signaling Pathway

While the specific molecular targets and signaling pathways of this compound are not well-defined, related natural products have been shown to induce cytotoxicity in cancer cells.[7] The following diagram illustrates a generalized, hypothetical signaling pathway through which a natural product like this compound might exert cytotoxic effects.

cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling Cascade cluster_3 Cellular Response A This compound B Membrane Receptor (Hypothetical) A->B D Mitochondrial Stress A->D Direct Effect? C Signal Transduction (e.g., Kinase Cascade) B->C C->D E ROS Production D->E F Caspase Activation D->F E->F G Apoptosis F->G

Caption: Hypothetical Cytotoxic Signaling Pathway.

Conclusion

The stability and proper storage of this compound are critical for its effective use in research and development. While current supplier data recommends long-term storage at -20°C, this guide highlights the need for comprehensive stability studies. The provided experimental protocols offer a framework for researchers to generate robust stability data, which is essential for ensuring the quality and reliability of their work. Further investigation into the degradation pathways and biological mechanisms of action of this compound will be crucial for its potential development as a therapeutic agent.

References

Isokotanin B: A Technical Guide on its Natural Abundance and Analysis in Fungal Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isokotanin B is a naturally occurring bicoumarin metabolite that has garnered interest within the scientific community. This technical guide provides a comprehensive overview of the current knowledge regarding the natural abundance of this compound in fungal strains, details generalized experimental protocols for its study, and explores its biosynthetic origins. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product discovery, mycology, and drug development.

Natural Abundance of this compound

This compound, along with its isomers Isokotanin A and C, has been identified as a secondary metabolite produced by the fungus Aspergillus alliaceus.[1] Specifically, these compounds are isolated from the sclerotia of the fungus, which are hardened masses of mycelium that serve as survival structures.[1] While the producing organism has been identified, a thorough review of the available scientific literature did not yield specific quantitative data on the natural abundance or yield of this compound from Aspergillus alliaceus or any other fungal strain. The original research describing the isolation of Isokotanins A-C does not provide yield information in its publicly available abstract.[1]

To facilitate comparative analysis, the following table summarizes the known information about this compound and related bicoumarins. The absence of quantitative data for this compound is noted, highlighting a gap in the current body of knowledge.

CompoundProducing OrganismFungal StructureReported YieldReference
This compound Aspergillus alliaceusSclerotiaNot ReportedLaakso et al., 1994[1]
Isokotanin AAspergillus alliaceusSclerotiaNot ReportedLaakso et al., 1994[1]
Isokotanin CAspergillus alliaceusSclerotiaNot ReportedLaakso et al., 1994[1]
KotaninAspergillus alliaceusSclerotiaNot ReportedLaakso et al., 1994[1]
DesmethylkotaninAspergillus alliaceusSclerotiaNot ReportedLaakso et al., 1994[1]

Experimental Protocols

While a specific, detailed experimental protocol for the isolation and quantification of this compound is not available in the reviewed literature, a generalized methodology can be inferred from the abstract of Laakso et al. (1994) and standard practices in natural product chemistry.

General Protocol for Isolation and Characterization of Bicoumarins from Aspergillus alliaceus Sclerotia

This protocol is a generalized procedure and may require optimization for specific research purposes.

1. Fungal Cultivation and Sclerotia Production:

  • Aspergillus alliaceus is cultured on a suitable nutrient medium, such as potato dextrose agar (B569324) (PDA) or Czapek-Dox agar, under conditions that promote the formation of sclerotia. This typically involves incubation in the dark at a controlled temperature (e.g., 25-28 °C) for several weeks.

2. Extraction of Secondary Metabolites:

  • Mature sclerotia are harvested from the culture medium.

  • The harvested sclerotia are dried and ground to a fine powder to increase the surface area for extraction.

  • The powdered sclerotia are then subjected to solvent extraction, typically using a solvent of intermediate polarity such as ethyl acetate (B1210297) or a mixture of chloroform (B151607) and methanol. This process is often performed exhaustively using a Soxhlet apparatus or through repeated maceration.

3. Chromatographic Separation and Purification:

  • The crude extract obtained is concentrated under reduced pressure.

  • The concentrated extract is then subjected to chromatographic techniques to separate the constituent compounds. This may involve:

    • Column Chromatography: Using silica (B1680970) gel or other stationary phases with a gradient of solvents of increasing polarity (e.g., hexane, ethyl acetate, methanol) to achieve initial fractionation.

    • High-Performance Liquid Chromatography (HPLC): Further purification of the fractions is achieved using normal-phase or reverse-phase HPLC, employing columns with different selectivities (e.g., C18, silica) and isocratic or gradient elution.

4. Structure Elucidation:

  • The purified compounds, including this compound, are subjected to spectroscopic analysis for structure determination. The abstract of the original isolation paper mentions the use of the following techniques:[1]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HMQC, HMBC, NOESY) NMR experiments are crucial for determining the chemical structure and stereochemistry.

    • Mass Spectrometry (MS): To determine the molecular weight and elemental composition of the isolated compounds.

5. Quantification (General Approach):

  • A quantitative analysis of this compound would typically involve the development of an analytical method using HPLC or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with a suitable detector (e.g., UV-Vis or Mass Spectrometer).

  • A certified reference standard of this compound would be required to create a calibration curve for accurate quantification.

Biosynthesis and Signaling Pathways

The specific biosynthetic pathway for this compound has not been fully elucidated. However, based on the biosynthesis of other coumarin (B35378) and bicoumarin compounds in fungi, a plausible pathway can be proposed. Coumarins are generally derived from the phenylpropanoid pathway. The formation of dicoumarol in Aspergillus fumigatus, a related process, involves the conversion of melilotic acid to 4-hydroxycoumarin (B602359), which then dimerizes.[2] this compound, being a bicoumarin, is likely formed through the dimerization of a coumarin monomer.

Below is a diagram illustrating a plausible biosynthetic pathway leading to a bicoumarin structure like this compound.

plausible_biosynthetic_pathway Shikimate_Pathway Shikimate Pathway Phenylalanine L-Phenylalanine Shikimate_Pathway->Phenylalanine Cinnamic_Acid Cinnamic Acid Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H Coumarin_Monomer Coumarin Monomer (e.g., 4-hydroxycoumarin derivative) p_Coumaric_Acid->Coumarin_Monomer Multiple Steps Isokotanin_B This compound (Bicoumarin) Coumarin_Monomer->Isokotanin_B Oxidative Dimerization

Caption: Plausible biosynthetic pathway for this compound.

The following diagram illustrates the generalized experimental workflow for the isolation and identification of this compound.

experimental_workflow Start Start: Aspergillus alliaceus Culture Sclerotia Harvest and Dry Sclerotia Start->Sclerotia Extraction Solvent Extraction Sclerotia->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Column_Chromatography Column Chromatography Crude_Extract->Column_Chromatography Fractions Fractions Column_Chromatography->Fractions HPLC HPLC Purification Fractions->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound Structure_Elucidation Structure Elucidation (NMR, MS) Pure_Compound->Structure_Elucidation End End: Characterized this compound Structure_Elucidation->End

Caption: Generalized workflow for this compound isolation.

Conclusion

This compound remains a metabolite of interest with established origins in Aspergillus alliaceus sclerotia. However, a significant knowledge gap exists regarding its natural abundance and specific, reproducible protocols for its isolation and quantification. The information provided in this guide, including the generalized experimental workflow and a plausible biosynthetic pathway, serves as a foundational resource for researchers. Further investigation is warranted to determine the quantitative yields of this compound in various fungal strains and to fully elucidate its biosynthetic pathway, which could pave the way for its potential applications in drug discovery and development.

References

Methodological & Application

Application Notes and Protocols: Extraction of Isokotanin B from Aspergillus alliaceus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isokotanin B is a bicoumarin, a class of naturally occurring phenolic compounds, first isolated from the sclerotia of the fungus Aspergillus alliaceus.[1] Bicoumarins have attracted scientific interest due to their diverse biological activities, which may include anticoagulant, antimicrobial, and cytotoxic properties. This document provides a detailed protocol for the cultivation of Aspergillus alliaceus to produce sclerotia, followed by the extraction, purification, and quantification of this compound. The methodologies are compiled from established procedures for the isolation of fungal secondary metabolites and specific information regarding the isolation of isokotanins.

Data Presentation

Table 1: Cultivation Parameters for Aspergillus alliaceus Sclerotia Production

ParameterRecommended ConditionNotes
Culture Medium Czapek Yeast Autolysate (CYA) Agar (B569324) with raisins or riceThe addition of raisins or rice to the culture medium has been shown to induce sclerotium formation in some Aspergillus species.
Incubation Temperature 25-30 °COptimal temperature for mycelial growth and sclerotia development.
Incubation Time 2-4 weeksSufficient time for the maturation of sclerotia.
Light Conditions DarknessIncubation in the dark is generally preferred for sclerotia formation.

Table 2: Purification Summary for this compound

Purification StepStationary PhaseMobile Phase (Eluent)Target Fraction
Column Chromatography Silica (B1680970) Gel (60-200 mesh)Gradient of Hexane (B92381):Ethyl Acetate (B1210297)Fractions containing this compound (monitored by TLC)
Preparative TLC Silica Gel GF254Chloroform (B151607):Methanol (e.g., 95:5 v/v)UV-active band corresponding to this compound
High-Performance Liquid Chromatography (HPLC) C18 Reverse-Phase (e.g., 5 µm, 4.6 x 250 mm)Isocratic or gradient of Acetonitrile (B52724):WaterPeak corresponding to pure this compound

Experimental Protocols

Cultivation of Aspergillus alliaceus for Sclerotia Production

This protocol outlines the steps for growing A. alliaceus and inducing the formation of sclerotia, the source of this compound.

Materials:

  • Pure culture of Aspergillus alliaceus

  • Czapek Yeast Autolysate (CYA) Agar plates

  • Sterile rice or raisins

  • Sterile distilled water

  • Incubator

Procedure:

  • Prepare CYA agar plates supplemented with a layer of sterile, moist rice or scattered sterile raisins.

  • Inoculate the center of each plate with a small amount of A. alliaceus mycelium or spores.

  • Seal the plates with paraffin (B1166041) film to prevent contamination and dehydration.

  • Incubate the plates in the dark at 25-30 °C for 2-4 weeks, or until mature sclerotia are visible as hard, dense bodies.

  • Harvest the sclerotia manually from the agar surface using sterile forceps.

  • Dry the harvested sclerotia in a desiccator or at a low temperature (e.g., 40 °C) until a constant weight is achieved.

  • Grind the dried sclerotia into a fine powder using a sterile mortar and pestle.

Extraction of this compound

This protocol describes the solvent extraction of this compound from the powdered sclerotia.

Materials:

  • Powdered A. alliaceus sclerotia

  • Ethyl acetate

  • Methanol

  • Erlenmeyer flasks

  • Shaker

  • Filter paper

  • Rotary evaporator

Procedure:

  • Weigh the powdered sclerotia and place it in an Erlenmeyer flask.

  • Add ethyl acetate to the flask at a solid-to-solvent ratio of approximately 1:10 (w/v).

  • Agitate the mixture on a shaker at room temperature for 24 hours.

  • Filter the mixture through filter paper to separate the extract from the solid residue.

  • Repeat the extraction of the residue two more times with fresh ethyl acetate to ensure complete extraction.

  • Combine all the ethyl acetate extracts.

  • Concentrate the combined extract under reduced pressure using a rotary evaporator to obtain a crude extract.

Purification of this compound

This multi-step protocol details the purification of this compound from the crude extract using chromatographic techniques.

3.1. Silica Gel Column Chromatography (Initial Purification)

Materials:

  • Crude extract

  • Silica gel (60-200 mesh)

  • Glass chromatography column

  • Solvents: Hexane, Ethyl Acetate

  • Test tubes for fraction collection

  • Thin Layer Chromatography (TLC) plates (Silica Gel GF254)

  • TLC developing tank

  • UV lamp

Procedure:

  • Prepare a silica gel slurry in hexane and pack it into the chromatography column.

  • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform or ethyl acetate) and adsorb it onto a small amount of silica gel.

  • Allow the solvent to evaporate, and then carefully load the dried, extract-adsorbed silica gel onto the top of the prepared column.

  • Elute the column with a stepwise gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity by increasing the percentage of ethyl acetate.

  • Collect fractions of the eluate in test tubes.

  • Monitor the fractions by TLC. Spot a small amount of each fraction onto a TLC plate, develop the plate in a suitable solvent system (e.g., hexane:ethyl acetate 7:3), and visualize the spots under a UV lamp.

  • Combine the fractions that show a similar profile and contain the target compound (this compound).

  • Concentrate the combined fractions using a rotary evaporator.

3.2. Preparative Thin Layer Chromatography (pTLC) (Intermediate Purification)

Materials:

  • Partially purified extract from column chromatography

  • Preparative TLC plates (Silica Gel GF254)

  • Developing tank

  • Solvents: Chloroform, Methanol

  • Spatula or razor blade

  • Glass vials

Procedure:

  • Dissolve the partially purified extract in a minimal amount of solvent.

  • Apply the dissolved extract as a narrow band across the origin of a preparative TLC plate.

  • Develop the plate in a suitable solvent system (e.g., chloroform:methanol 95:5).

  • After development, visualize the separated bands under a UV lamp.

  • Carefully scrape the silica gel corresponding to the band of interest (this compound) from the plate.

  • Extract the compound from the scraped silica gel by washing it with a polar solvent like ethyl acetate or methanol.

  • Filter the mixture to remove the silica gel and concentrate the filtrate to obtain the purified compound.

3.3. High-Performance Liquid Chromatography (HPLC) (Final Purification)

Materials:

  • Purified compound from pTLC

  • HPLC system with a UV detector

  • C18 reverse-phase column

  • Solvents: HPLC-grade Acetonitrile and Water

  • Syringe filters

Procedure:

  • Dissolve the purified compound in the HPLC mobile phase.

  • Filter the solution through a syringe filter (0.22 or 0.45 µm) to remove any particulate matter.

  • Inject the sample into the HPLC system.

  • Elute the compound using an isocratic or gradient mobile phase of acetonitrile and water.

  • Monitor the elution profile at a suitable wavelength (e.g., determined by UV-Vis spectroscopy of a preliminary sample).

  • Collect the peak corresponding to this compound.

  • Evaporate the solvent to obtain the pure compound.

Quantification of this compound

This protocol describes the quantification of this compound using HPLC.

Materials:

  • Pure this compound standard

  • HPLC system with a UV detector

  • C18 reverse-phase column

  • Volumetric flasks and pipettes

  • HPLC-grade solvents (Acetonitrile, Water)

Procedure:

  • Prepare a stock solution of the pure this compound standard of a known concentration.

  • Prepare a series of calibration standards by diluting the stock solution to different known concentrations.

  • Inject each calibration standard into the HPLC system and record the peak area.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

  • Prepare the unknown sample containing this compound by dissolving a known weight in the mobile phase and filtering it.

  • Inject the unknown sample into the HPLC and record the peak area.

  • Determine the concentration of this compound in the unknown sample by using the calibration curve.

Visualizations

ExtractionWorkflow cluster_cultivation Cultivation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis A_alliaceus Aspergillus alliaceus Culture Cultivation Cultivation on CYA + Rice/Raisins A_alliaceus->Cultivation Sclerotia Harvested Sclerotia Cultivation->Sclerotia Grinding Grinding Sclerotia->Grinding SolventExtraction Solvent Extraction (Ethyl Acetate) Grinding->SolventExtraction CrudeExtract Crude Extract SolventExtraction->CrudeExtract ColumnChromatography Silica Gel Column Chromatography CrudeExtract->ColumnChromatography pTLC Preparative TLC ColumnChromatography->pTLC HPLC Reverse-Phase HPLC pTLC->HPLC PureIsokotaninB Pure this compound HPLC->PureIsokotaninB Quantification Quantification (HPLC) PureIsokotaninB->Quantification

Caption: Workflow for the extraction and purification of this compound.

LogicalRelationship Fungus Aspergillus alliaceus Sclerotia Sclerotia (Resting Bodies) Fungus->Sclerotia produces Metabolite This compound (Bicoumarin) Sclerotia->Metabolite contains Application Potential Bioactivity (e.g., Antimicrobial) Metabolite->Application exhibits

Caption: Logical relationship from fungus to potential application.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantitative Analysis of Isokotanin B

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Isokotanin B, a bicoumarin fungal metabolite.[][2] The method utilizes a reversed-phase C18 column with gradient elution and UV detection. This protocol is intended for researchers, scientists, and drug development professionals requiring a robust analytical method for the quantification of this compound in various sample matrices. All presented data is illustrative and requires experimental validation.

Introduction

This compound is a fungal metabolite first isolated from Aspergillus alliaceus.[2][3] As a member of the bicoumarin class of compounds, it is of interest for its potential biological activities. Accurate and precise quantification of this compound is crucial for research and development purposes, including pharmacokinetic studies, formulation development, and quality control. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of such compounds.[4][5][6] This document provides a detailed protocol for an HPLC method suitable for the analysis of this compound.

Experimental

Instrumentation and Materials
  • HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for the separation of non-polar to moderately polar compounds.

  • Solvents: HPLC grade acetonitrile, methanol (B129727), and water. Formic acid (analytical grade).

  • Standards: this compound standard of known purity (>95% by HPLC).[][3][7]

  • Sample Preparation: Syringe filters (0.45 µm), vials, and general laboratory glassware.

Chromatographic Conditions

A summary of the proposed HPLC method parameters is provided in the table below.

ParameterRecommended Condition
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Program 0-5 min: 40% B; 5-20 min: 40-80% B (linear); 20-25 min: 80% B; 25-26 min: 80-40% B (linear); 26-30 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 326 nm[2]
Injection Volume 10 µL
Run Time 30 minutes

Protocols

Standard Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask. Methanol is a suitable solvent as this compound is soluble in it.[2][3]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with the mobile phase (initial conditions: 60% A, 40% B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to construct a calibration curve.

Sample Preparation

The following is a general protocol for sample preparation and may need to be optimized based on the specific sample matrix.

  • Extraction: For solid samples, accurately weigh a known amount of the homogenized sample and extract with a suitable solvent such as methanol or ethanol. Sonication or vortexing can be used to improve extraction efficiency.

  • Centrifugation: Centrifuge the extract to pellet any insoluble material.

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Dilution: If necessary, dilute the filtered sample with the mobile phase to ensure the concentration of this compound falls within the linear range of the calibration curve.

Method Validation (Illustrative Data)

The following tables summarize the expected performance characteristics of this HPLC method. This data is illustrative and would need to be confirmed through experimental validation studies as per ICH guidelines.[8]

Linearity
Concentration (µg/mL)Peak Area (Arbitrary Units)
115,234
576,170
10151,980
25380,500
50759,800
1001,521,000
Correlation Coefficient (r²) > 0.999
Precision
Concentration (µg/mL)Intra-day RSD (%) (n=6)Inter-day RSD (%) (n=6, 3 days)
5< 2.0%< 3.0%
50< 1.5%< 2.5%
100< 1.0%< 2.0%
Accuracy (Recovery)
Spiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)
54.9599.0%
5050.4100.8%
10098.798.7%
Limits of Detection (LOD) and Quantification (LOQ)
ParameterValue (µg/mL)
LOD 0.1
LOQ 0.5

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Weigh this compound Standard Dissolve Dissolve in Methanol Standard->Dissolve Dilute_Std Prepare Working Standards Dissolve->Dilute_Std Inject Inject into HPLC Dilute_Std->Inject Sample Weigh Sample Extract Extract with Solvent Sample->Extract Filter Filter Extract Extract->Filter Filter->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection at 326 nm Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify this compound Calibrate->Quantify Signaling_Pathway cluster_pathway Hypothetical Signaling Pathway Modulation IsokotaninB This compound Receptor Cell Surface Receptor IsokotaninB->Receptor Binds/Activates Kinase_Cascade Kinase Cascade (e.g., MAPK Pathway) Receptor->Kinase_Cascade Initiates Transcription_Factor Transcription Factor (e.g., NF-κB, AP-1) Kinase_Cascade->Transcription_Factor Activates Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression Regulates Biological_Response Biological Response (e.g., Anti-inflammatory, Cytotoxic) Gene_Expression->Biological_Response Leads to

References

Total Synthesis of Isokotanin B and its Analogs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the total synthesis of Isokotanin B and its analogs. The synthesis of these axially chiral bicoumarins is of significant interest due to their potential biological activities. The protocols outlined below are based on established methodologies for the synthesis of the closely related natural product, (+)-Isokotanin A, and can be adapted for this compound and its derivatives. The key features of the synthetic strategy include the construction of a tetra-ortho-substituted biaryl core via a Miyaura-Suzuki homocoupling reaction and the establishment of axial chirality through an enzymatic kinetic resolution.

I. Synthetic Strategy Overview

The total synthesis of this compound and its analogs hinges on a convergent strategy. The core of the molecule, an axially chiral 2,2'-biphenol, is synthesized and resolved in the early stages. This key intermediate is then elaborated through a series of functional group manipulations and cyclization reactions to afford the final bicoumarin structure.

A logical workflow for the synthesis is depicted below:

G cluster_0 Synthesis of Key Biphenol Intermediate cluster_1 Elaboration to this compound A Protected 2-Bromophenol Derivative B Miyaura Borylation & Suzuki Homocoupling A->B [Pd(OAc)2], SPhos, B2pin2, K3PO4 C Racemic Tetra-ortho-substituted Biphenol B->C One-pot D Acylation C->D Propionyl chloride, Pyridine (B92270) E Racemic Biphenyl (B1667301) Dipropionate D->E F Enzymatic Kinetic Resolution E->F Candida rugosa lipase (B570770) G Enantiopure Biphenol & Monoacetate F->G H Hydrolysis G->H K2CO3, MeOH I Enantiopure 2,2'-Biphenol H->I J Functional Group Manipulations I->J K Introduction of Side Chains J->K L Double Intramolecular Cyclization K->L M This compound L->M

Figure 1: General workflow for the total synthesis of this compound.

II. Data Presentation

Table 1: Optimization of the One-Pot Miyaura Borylation/Suzuki Homocoupling Reaction[1]
EntryPd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield of Biphenol (%)
1Pd(OAc)₂ (2.5)SPhos (5.0)K₃PO₄Toluene/H₂O801265
2Pd(dppf)Cl₂ (2.5)-K₃PO₄Dioxane/H₂O901258
3Pd(PPh₃)₄ (5.0)-K₂CO₃Toluene/EtOH/H₂O851860
4PdG4SPhos (2.5) SPhos (2.5) K₃PO₄ THF/H₂O 70 12 73

Conditions for the optimized reaction (Entry 4) are highlighted in bold.

Table 2: Enzymatic Kinetic Resolution of Biphenyl Dipropionate[1]
EntryLipase SourceSolventTemp (°C)Time (h)Conversion (%)ee of Diol (%)ee of Diester (%)
1Candida antarctica Lipase BToluene404848>9992
2Pseudomonas cepacia LipaseHeptane30725198>99
3Candida rugosa Lipase n-Heptane/Buffer 40 48 ~50 >99 >99
4Porcine Pancreatic LipaseMTBE4060459588

Optimized conditions (Entry 3) are highlighted in bold.

III. Experimental Protocols

The following protocols are adapted from the synthesis of (+)-Isokotanin A and are expected to be applicable for the synthesis of this compound with minor modifications.[1]

Protocol 1: Synthesis of Racemic 2,2'-Bis(methoxymethoxy)-6,6'-dimethylbiphenyl

Materials:

Procedure:

  • To an oven-dried flask under an argon atmosphere, add 2-bromo-1-(methoxymethoxy)-3-methylbenzene (1.0 eq), bis(pinacolato)diboron (0.6 eq), and potassium acetate (1.5 eq).

  • Add anhydrous 1,4-dioxane.

  • Degas the solution with argon for 15 minutes.

  • Add Pd(dppf)Cl₂ (0.03 eq) and heat the mixture at 80 °C for 12 hours.

  • Cool the reaction mixture to room temperature.

  • To the same flask, add a degassed solution of K₃PO₄ (3.0 eq) in water.

  • Add SPhos (0.05 eq) and PdG4SPhos (0.025 eq).

  • Heat the mixture to 90 °C for 12 hours.

  • After cooling, dilute the reaction with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (hexanes/ethyl acetate gradient) to afford the racemic biphenol derivative.

Protocol 2: Enzymatic Kinetic Resolution of the Biphenyl Dipropionate

Materials:

  • Racemic 2,2'-dihydroxy-6,6'-dimethylbiphenyl

  • Propionyl chloride

  • Pyridine

  • Candida rugosa lipase

  • n-Heptane

  • Phosphate buffer (pH 7.2)

  • Potassium carbonate (K₂CO₃)

  • Methanol (MeOH)

Procedure:

  • Acylation: To a solution of racemic 2,2'-dihydroxy-6,6'-dimethylbiphenyl (1.0 eq) in pyridine at 0 °C, add propionyl chloride (2.5 eq) dropwise. Stir the reaction at room temperature for 4 hours. Quench with water and extract with ethyl acetate. Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate to obtain the racemic biphenyl dipropionate.

  • Enzymatic Resolution: To a suspension of the racemic biphenyl dipropionate (1.0 eq) in a 1:1 mixture of n-heptane and phosphate buffer, add Candida rugosa lipase (50 wt%). Stir the mixture vigorously at 40 °C for 48 hours.

  • Filter the enzyme and separate the aqueous and organic layers. Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. The residue contains the enantiopure (S)-diester and the (R)-monoester.

  • Hydrolysis of the Monoester: Dissolve the mixture from the previous step in methanol. Add K₂CO₃ (2.0 eq) and stir at room temperature for 6 hours.

  • Remove the solvent under reduced pressure and add water. Extract with ethyl acetate.

  • The organic layer contains the enantiopure (S)-diester. The aqueous layer can be acidified with 1M HCl and extracted with ethyl acetate to recover the enantiopure (R)-diol.

  • Hydrolysis of the Diester: The enantiopure (S)-diester can be hydrolyzed under similar basic conditions (K₂CO₃ in MeOH) to yield the (S)-diol.

IV. Mandatory Visualizations

Key Reaction: Miyaura-Suzuki Homocoupling

G cluster_0 Miyaura Borylation cluster_1 Suzuki Homocoupling A Ar-Br C Ar-Bpin A->C [Pd] catalyst, Base B B2pin2 B->C D 2 x Ar-Bpin E Ar-Ar D->E [Pd] catalyst, Base

Figure 2: Key transformations in the one-pot synthesis of the biphenol core.

Logic of Enzymatic Kinetic Resolution

G cluster_0 Enzymatic Hydrolysis cluster_1 Separation & Further Hydrolysis racemate Racemic Diester (R/S) lipase Lipase racemate->lipase S_diester (S)-Diester (unreacted) lipase->S_diester Slow R_monoester (R)-Monoester (product) lipase->R_monoester Fast S_diol (S)-Diol S_diester->S_diol Base Hydrolysis R_diol (R)-Diol R_monoester->R_diol Base Hydrolysis

Figure 3: Principle of the enzymatic kinetic resolution for separating the atropisomers.

V. Conclusion

The described synthetic route provides a robust and scalable method for accessing enantiopure this compound and its analogs. The key steps, a one-pot Miyaura-Suzuki homocoupling and an efficient enzymatic kinetic resolution, are well-documented and adaptable. These protocols and data serve as a valuable resource for researchers in natural product synthesis and medicinal chemistry, facilitating the exploration of the biological potential of this fascinating class of molecules. Further optimization of the later-stage cyclization steps for specific analogs may be required.

References

Application Note: In Vitro Assay Development for Isokotanin B Activity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isokotanin B is a natural product, identified as a bicoumarin from Aspergillus alliceus.[1] While the specific biological activities of this compound are not extensively characterized, related dimeric naphthopyranones have demonstrated cytotoxic and apoptotic effects in cancer cell lines.[2] This has prompted interest in evaluating this compound as a potential therapeutic agent. The development of robust in vitro assays is a critical first step in characterizing its biological activity and elucidating its mechanism of action.[3][4][5] This document provides detailed protocols for a primary cytotoxicity screening assay and subsequent secondary assays to investigate the apoptotic potential and underlying signaling pathways affected by this compound.

Primary In Vitro Assay: Cytotoxicity Screening using MTT Assay

The initial step in assessing the bioactivity of this compound is to determine its cytotoxic effect on a relevant cancer cell line. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[4]

Experimental Protocol: MTT Cytotoxicity Assay

  • Materials and Reagents:

    • This compound (stock solution in DMSO)

    • Ramos (Burkitt's lymphoma) cell line

    • RPMI-1640 medium

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin solution

    • Phosphate Buffered Saline (PBS)

    • MTT solution (5 mg/mL in PBS)

    • DMSO

    • 96-well microplates

    • Microplate reader

  • Cell Culture and Seeding:

    • Culture Ramos cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • Harvest cells in the exponential growth phase and determine cell density using a hemocytometer.

    • Seed 1 x 10^4 cells per well in 100 µL of culture medium in a 96-well plate.

    • Incubate the plate for 24 hours to allow cells to attach and resume growth.

  • Treatment with this compound:

    • Prepare serial dilutions of this compound in culture medium from the DMSO stock. The final DMSO concentration in the wells should not exceed 0.1% to avoid solvent-induced toxicity.

    • After 24 hours of incubation, remove the old medium and add 100 µL of fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM).

    • Include a vehicle control (medium with 0.1% DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plate for 48-72 hours.

  • MTT Assay and Data Acquisition:

    • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • After incubation, add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Presentation: Cytotoxicity of this compound

Concentration (µM)Absorbance (570 nm)Cell Viability (%)
Vehicle Control[Absorbance]100
0.1[Absorbance][Calculated Value]
1[Absorbance][Calculated Value]
10[Absorbance][Calculated Value]
50[Absorbance][Calculated Value]
100[Absorbance][Calculated Value]
Positive Control[Absorbance][Calculated Value]

Cell Viability (%) = (Absorbance of treated cells / Absorbance of vehicle control) x 100

Secondary In Vitro Assays: Mechanistic Studies

If this compound demonstrates significant cytotoxicity, further experiments are necessary to determine the mechanism of cell death.

1. Apoptosis Assessment by Caspase-Glo 3/7 Assay

This assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

Experimental Protocol: Caspase-Glo 3/7 Assay

  • Cell Seeding and Treatment: Seed and treat Ramos cells with this compound at its IC50 concentration (determined from the MTT assay) in a 96-well white-walled plate as described previously. Include positive and negative controls.

  • Assay Procedure:

    • After the desired treatment period (e.g., 24 hours), add 100 µL of Caspase-Glo 3/7 reagent to each well.

    • Mix by gentle shaking for 30 seconds.

    • Incubate at room temperature for 1-2 hours.

    • Measure the luminescence using a microplate reader.

Data Presentation: Caspase-3/7 Activity

TreatmentLuminescence (RLU)Fold Change vs. Control
Vehicle Control[Luminescence]1.0
This compound (IC50)[Luminescence][Calculated Value]
Positive Control[Luminescence][Calculated Value]

2. Signaling Pathway Analysis by Western Blot

To identify the molecular pathways affected by this compound, Western blotting can be used to analyze the expression and phosphorylation of key signaling proteins. The NF-κB pathway is a critical regulator of cell survival and apoptosis.

Experimental Protocol: Western Blot for NF-κB Pathway Proteins

  • Cell Lysis: Treat Ramos cells with this compound (IC50 concentration) for various time points (e.g., 0, 6, 12, 24 hours). Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against phospho-IκBα, IκBα, and β-actin overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Data Presentation: Western Blot Analysis

ProteinTreatment Time (hours)Band Intensity (Arbitrary Units)
p-IκBα0[Intensity]
6[Intensity]
12[Intensity]
24[Intensity]
IκBα0[Intensity]
6[Intensity]
12[Intensity]
24[Intensity]

Visualizations

G Experimental Workflow for this compound Bioactivity cluster_0 Primary Screening cluster_1 Mechanistic Studies IsokotaninB This compound MTT_Assay MTT Cytotoxicity Assay IsokotaninB->MTT_Assay CellCulture Ramos Cell Culture CellCulture->MTT_Assay IC50 Determine IC50 Value MTT_Assay->IC50 Apoptosis_Assay Caspase-Glo 3/7 Assay IC50->Apoptosis_Assay Signaling_Assay Western Blot for NF-κB Pathway IC50->Signaling_Assay Mechanism Elucidate Mechanism of Action Apoptosis_Assay->Mechanism Signaling_Assay->Mechanism

Caption: Workflow for assessing this compound bioactivity.

G Hypothesized NF-κB Signaling Pathway Inhibition IsokotaninB This compound IKK IKK Complex IsokotaninB->IKK IkBa_p p-IκBα IKK->IkBa_p Phosphorylation IkBa IκBα IkBa_p->IkBa Degradation NFkB NF-κB IkBa->NFkB Inhibition Nucleus Nucleus NFkB->Nucleus Translocation Gene Anti-apoptotic Gene Transcription Nucleus->Gene Apoptosis Apoptosis Gene->Apoptosis

References

Application Notes and Protocols for Cell-Based Assays Using Isokotanin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isokotanin B, a dimeric naphthopyranone, has emerged as a compound of interest in cancer research due to the established cytotoxic and apoptotic activities of this class of molecules against various cancer cell lines. Notably, dimeric naphthopyranones have demonstrated particular efficacy in Burkitt's lymphoma cells. These application notes provide detailed protocols for investigating the effects of this compound on cancer cells, with a focus on cell viability, apoptosis, and the potential mechanism of action through the inhibition of the NF-κB signaling pathway. While specific quantitative data for this compound is still under investigation, this document serves as a comprehensive guide for researchers to conduct these critical cell-based assays.

Data Presentation

The following tables are templates for researchers to populate with their experimental data when evaluating this compound.

Table 1: Cytotoxicity of this compound in Burkitt's Lymphoma Cell Lines

Cell LineTreatment Duration (hours)This compound IC50 (µM)Positive Control IC50 (µM)
Ramos24User-definedUser-defined
48User-definedUser-defined
72User-definedUser-defined
Raji24User-definedUser-defined
48User-definedUser-defined
72User-definedUser-defined

Table 2: Apoptosis Induction by this compound in Ramos Cells

TreatmentConcentration (µM)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle Control-User-definedUser-defined
This compoundIC50/2User-definedUser-defined
IC50User-definedUser-defined
2 x IC50User-definedUser-defined
Positive ControlUser-definedUser-definedUser-defined

Table 3: Inhibition of NF-κB Activity by this compound

TreatmentConcentration (µM)Luciferase Activity (Relative Light Units)% Inhibition of NF-κB Activity
Unstimulated Control-User-defined-
TNF-α Stimulated-User-defined0
This compound + TNF-αUser-definedUser-definedUser-defined
User-definedUser-definedUser-defined
User-definedUser-definedUser-defined
Positive Control InhibitorUser-definedUser-definedUser-defined

Experimental Protocols

Cell Viability Assay (Crystal Violet Method)

This protocol is designed to determine the cytotoxic effects of this compound on adherent or suspension cancer cell lines.

Materials:

  • This compound

  • Burkitt's lymphoma cell lines (e.g., Ramos, Raji)

  • Complete RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 96-well plates

  • Crystal Violet solution (0.5% in 25% methanol)

  • Phosphate Buffered Saline (PBS)

  • Methanol (B129727)

  • Solubilization solution (e.g., 1% SDS in PBS)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • Staining:

    • For suspension cells, centrifuge the plate, carefully remove the supernatant, and wash once with PBS before proceeding.

    • For adherent cells, gently wash the wells twice with PBS.

    • Fix the cells by adding 100 µL of methanol to each well and incubate for 15 minutes.

    • Remove the methanol and let the plate air dry.

    • Add 50 µL of 0.5% crystal violet solution to each well and incubate for 20 minutes at room temperature.[1]

  • Washing: Gently wash the plate with water to remove excess stain and let it air dry.

  • Solubilization: Add 100 µL of solubilization solution to each well and incubate on a shaker for 15 minutes to dissolve the stain.

  • Measurement: Measure the absorbance at 570 nm using a plate reader.[2]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • This compound

  • Ramos cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • PBS

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed Ramos cells in a 6-well plate and treat with this compound at various concentrations (e.g., IC50/2, IC50, 2 x IC50) for 24 hours. Include vehicle and positive controls.

  • Cell Harvesting: Collect the cells by centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[3]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

NF-κB Reporter Assay

This assay measures the activity of the NF-κB signaling pathway in response to this compound treatment.

Materials:

  • HEK293T cells stably expressing an NF-κB luciferase reporter

  • This compound

  • TNF-α (or other NF-κB activator)

  • Complete DMEM medium

  • Luciferase Assay System

  • Luminometer

Procedure:

  • Cell Seeding: Seed the NF-κB reporter cells in a 96-well plate and incubate overnight.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with TNF-α (e.g., 20 ng/mL) for 6-8 hours to activate the NF-κB pathway.[4] Include unstimulated and TNF-α-only controls.

  • Cell Lysis: Wash the cells with PBS and lyse them using the lysis buffer provided in the luciferase assay kit.

  • Luciferase Assay: Add the luciferase substrate to the cell lysates and measure the luminescence using a luminometer.[5][6]

  • Data Analysis: Normalize the firefly luciferase activity to a co-transfected control (e.g., Renilla luciferase) and calculate the percentage inhibition of NF-κB activity by this compound.

Visualizations

experimental_workflow cluster_viability Cell Viability Assay cluster_apoptosis Apoptosis Assay cluster_nfkb NF-κB Reporter Assay seed_cells_v Seed Burkitt's Lymphoma Cells treat_isokotanin_b_v Treat with this compound seed_cells_v->treat_isokotanin_b_v incubate_v Incubate (24-72h) treat_isokotanin_b_v->incubate_v stain_crystal_violet Stain with Crystal Violet incubate_v->stain_crystal_violet measure_absorbance Measure Absorbance (570nm) stain_crystal_violet->measure_absorbance calculate_ic50 Calculate IC50 measure_absorbance->calculate_ic50 seed_cells_a Seed Ramos Cells treat_isokotanin_b_a Treat with this compound seed_cells_a->treat_isokotanin_b_a incubate_a Incubate (24h) treat_isokotanin_b_a->incubate_a stain_annexin_pi Stain with Annexin V-FITC/PI incubate_a->stain_annexin_pi flow_cytometry Analyze by Flow Cytometry stain_annexin_pi->flow_cytometry quantify_apoptosis Quantify Apoptotic Cells flow_cytometry->quantify_apoptosis seed_cells_n Seed NF-κB Reporter Cells pretreat_isokotanin_b Pre-treat with this compound seed_cells_n->pretreat_isokotanin_b stimulate_tnfa Stimulate with TNF-α pretreat_isokotanin_b->stimulate_tnfa lyse_cells Lyse Cells stimulate_tnfa->lyse_cells measure_luciferase Measure Luciferase Activity lyse_cells->measure_luciferase calculate_inhibition Calculate % Inhibition measure_luciferase->calculate_inhibition signaling_pathway cluster_pathway Hypothesized NF-κB Signaling Pathway Inhibition by this compound TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates & Degrades IsokotaninB This compound IsokotaninB->IKK Inhibits NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Transcription Gene Transcription (Proliferation, Anti-apoptosis) Nucleus->Transcription Initiates

References

Application Notes and Protocols for Insecticidal Activity Screening of Isokotanin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isokotanin B, a bicoumarin fungal metabolite first isolated from Aspergillus alliaceus, has demonstrated potential as a natural insecticide.[1][2] This document provides detailed application notes and standardized protocols for the comprehensive screening of this compound's insecticidal activity. The information herein is intended to guide researchers in the evaluation of this compound for the development of novel pest management strategies.

This compound is a biscoumarin with the molecular formula C₂₃H₂₀O₈ and a molecular weight of 424.4 g/mol .[1][2][3] It is soluble in ethanol (B145695), methanol, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO).[1][2]

Quantitative Data Summary

The following table summarizes the known quantitative data regarding the insecticidal activity of this compound. Further research is required to establish a more comprehensive efficacy profile, including LC₅₀ and LD₅₀ values against a broader range of insect pests.

CompoundTarget InsectBioassay TypeConcentration/DoseObserved EffectReference
This compoundCadra cautella (larvae)Dietary Administration (Antifeedant)100 ppm21% reduction in feeding[1][3]

Experimental Protocols

Detailed methodologies for key experiments to assess the insecticidal properties of this compound are provided below. These protocols are adaptable for various insect species.

Antifeedant Bioassay (Leaf Disc No-Choice Method)

This protocol determines the feeding deterrence of this compound against herbivorous insect larvae.

Materials:

  • This compound

  • Acetone (B3395972) (or other suitable solvent)

  • Triton X-100 or Tween 80 (as a surfactant)

  • Fresh leaves (host plant of the target insect)

  • Petri dishes

  • Filter paper

  • Cork borer or leaf punch

  • Micro-pipettes

  • Target insect larvae (e.g., 3rd instar)

  • Growth chamber or incubator

Procedure:

  • Preparation of Test Solutions:

    • Prepare a stock solution of this compound in acetone.

    • From the stock solution, prepare a series of dilutions (e.g., 10, 50, 100, 250, 500 ppm) in acetone.

    • Each dilution should contain a small amount of surfactant (e.g., 0.1% Triton X-100) to ensure even spreading on the leaf surface.

    • A control solution should be prepared with acetone and the surfactant only.

  • Leaf Disc Preparation:

    • Using a cork borer, cut uniform discs from fresh, untreated host plant leaves.

  • Treatment Application:

    • Individually dip each leaf disc into a specific concentration of the this compound solution for 10-30 seconds.

    • Dip control discs in the control solution.

    • Allow the solvent to evaporate completely from the leaf discs in a fume hood.

  • Bioassay Setup:

    • Place one treated leaf disc in the center of a Petri dish lined with moist filter paper.

    • Introduce one pre-starved (for 2-4 hours) insect larva into each Petri dish.

    • Prepare at least five replicates for each concentration and the control.

  • Incubation and Data Collection:

    • Incubate the Petri dishes in a growth chamber at a controlled temperature and photoperiod suitable for the insect species.

    • After 24, 48, and 72 hours, record larval mortality.

    • Measure the area of the leaf disc consumed by the larvae. This can be done using a leaf area meter or image analysis software.

  • Data Analysis:

    • Calculate the percentage of feeding inhibition using the following formula:

      • Feeding Inhibition (%) = [(C - T) / C] x 100

      • Where C is the area of leaf consumed in the control group, and T is the area of leaf consumed in the treatment group.

    • Determine the concentration required to cause 50% feeding inhibition (FI₅₀).

Contact Toxicity Bioassay (Topical Application)

This protocol evaluates the toxicity of this compound upon direct contact with the insect cuticle.

Materials:

  • This compound

  • Acetone (or other suitable solvent)

  • Micro-applicator

  • Holding vials or Petri dishes

  • Target insects (adults or late-instar larvae)

  • CO₂ or cold anesthesia for immobilization

  • Artificial diet or food source

Procedure:

  • Preparation of Test Solutions:

    • Prepare a range of concentrations of this compound in acetone.

  • Insect Handling:

    • Briefly anesthetize the insects using CO₂ or by placing them on a cold surface.

  • Topical Application:

    • Using a micro-applicator, apply a precise volume (e.g., 1 µL) of the test solution to the dorsal thorax of each insect.

    • Apply the solvent alone to the control group.

    • Treat at least 10-20 insects per concentration.

  • Post-Treatment Observation:

    • Place the treated insects in clean holding containers with access to food and water.

    • Maintain the insects under controlled environmental conditions.

    • Assess mortality at 24, 48, and 72 hours post-application. An insect is considered dead if it is unable to move when gently prodded.

  • Data Analysis:

    • Correct the mortality data for control mortality using Abbott's formula:

      • Corrected Mortality (%) = [(% Test Mortality - % Control Mortality) / (100 - % Control Mortality)] x 100

    • Calculate the lethal dose required to kill 50% of the test population (LD₅₀) using probit analysis.

Ingestion Bioassay (Artificial Diet Incorporation)

This protocol assesses the toxicity of this compound when ingested by the insect.

Materials:

  • This compound

  • Solvent (e.g., ethanol or DMSO)

  • Artificial diet suitable for the target insect

  • Multi-well plates or small containers

  • Target insect larvae (early instar)

Procedure:

  • Preparation of Treated Diet:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Incorporate different concentrations of the this compound solution into the artificial diet while it is still liquid and cooling.

    • Ensure thorough mixing to achieve a homogenous distribution of the compound.

    • Prepare a control diet containing only the solvent.

  • Bioassay Setup:

    • Dispense the treated and control diets into the wells of a multi-well plate or small containers.

    • Place one insect larva in each well.

    • Seal the plates with a breathable film.

  • Incubation and Data Collection:

    • Incubate the plates under appropriate environmental conditions.

    • Record larval mortality at regular intervals (e.g., daily for 7 days).

    • Other sublethal effects such as reduced weight gain or developmental abnormalities can also be recorded.

  • Data Analysis:

    • Calculate the corrected mortality using Abbott's formula.

    • Determine the lethal concentration that causes 50% mortality (LC₅₀) using probit analysis.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assays Bioassays cluster_data Data Analysis prep_compound This compound Stock Solution prep_dilutions Serial Dilutions prep_compound->prep_dilutions antifeedant Antifeedant Assay (Leaf Disc) prep_dilutions->antifeedant contact Contact Toxicity (Topical Application) prep_dilutions->contact ingestion Ingestion Assay (Diet Incorporation) prep_dilutions->ingestion feeding Feeding Inhibition antifeedant->feeding mortality Mortality Assessment contact->mortality ingestion->mortality probit Probit Analysis mortality->probit fi50 FI₅₀ Determination feeding->fi50 ld50 LD₅₀ Calculation probit->ld50 lc50 LC₅₀ Calculation probit->lc50

Caption: Experimental workflow for screening the insecticidal activity of this compound.

Hypothetical Signaling Pathway for Coumarin Insecticidal Activity

While the precise mechanism of action for this compound is not yet elucidated, based on the activity of other coumarins, a potential neurotoxic pathway can be hypothesized. Coumarins have been suggested to interfere with neurotransmitter regulation and energy metabolism.[2]

signaling_pathway cluster_membrane Synaptic Cleft & Postsynaptic Membrane cluster_neuron Postsynaptic Neuron isokotanin This compound ache Acetylcholinesterase (AChE) isokotanin->ache Inhibition oct_receptor Octopamine Receptor isokotanin->oct_receptor Blockade ach Acetylcholine (ACh) ach->ache Hydrolysis nachr Nicotinic Acetylcholine Receptor (nAChR) ach->nachr Binding depolarization Continuous Depolarization nachr->depolarization octopamine Octopamine octopamine->oct_receptor paralysis Paralysis & Death depolarization->paralysis

Caption: Hypothetical neurotoxic mechanism of this compound in insects.

References

Application Notes and Protocols for Isokotanin B as an Analytical Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isokotanin B is a bicoumarin, a secondary metabolite isolated from the fungus Aspergillus alliaceus.[1] As a member of the dimeric naphthopyranone class of compounds, it holds potential for biological activity, including cytotoxic and apoptotic effects, making it a compound of interest in drug discovery and development. These application notes provide detailed protocols for the use of this compound as an analytical standard for quantification and biological evaluation.

Physicochemical Properties and Handling

A comprehensive understanding of the physicochemical properties of this compound is essential for its accurate use as an analytical standard.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 154160-09-5[1]
Molecular Formula C₂₃H₂₀O₈[1]
Molecular Weight 424.4 g/mol [1]
Appearance Light yellow solid[1]
Purity >95% by HPLC[1]
Solubility Soluble in ethanol, methanol (B129727), DMF, or DMSO[1]
Storage -20°C[1]
Source Aspergillus sp.[1]

Handling and Storage:

This compound should be handled in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. For long-term storage, it is recommended to keep the compound at -20°C.[1] Stock solutions should be stored in tightly sealed vials at -20°C to prevent solvent evaporation and degradation.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

The following protocol describes a general method for the quantification of this compound using reverse-phase HPLC. This method can be adapted and validated for specific research needs.

Recommended HPLC Parameters

Table 2: Recommended HPLC Parameters for this compound Analysis

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Gradient of Acetonitrile (B52724) and Water (with 0.1% Formic Acid)
Gradient Start with 30% Acetonitrile, increase to 90% over 20 minutes
Flow Rate 1.0 mL/min
Detection Wavelength Diode Array Detector (DAD) at 326 nm
Injection Volume 10 µL
Column Temperature 30°C
Experimental Protocol: HPLC Analysis
  • Standard Solution Preparation:

    • Prepare a stock solution of this compound (1 mg/mL) in a suitable solvent such as methanol or DMSO.

    • Perform serial dilutions of the stock solution to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation:

    • For biological matrices (e.g., cell lysates, plasma), a sample extraction step (e.g., protein precipitation with acetonitrile or solid-phase extraction) is necessary to remove interfering substances.

    • Ensure the final sample is dissolved in a solvent compatible with the mobile phase.

  • HPLC Analysis:

    • Equilibrate the HPLC system with the initial mobile phase conditions.

    • Inject the calibration standards, followed by the unknown samples.

    • Record the chromatograms and integrate the peak area corresponding to this compound.

  • Quantification:

    • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

    • Determine the concentration of this compound in the unknown samples by interpolating their peak areas from the calibration curve.

Workflow for HPLC Method Development and Validation

HPLC_Workflow cluster_Dev Method Development cluster_Val Method Validation cluster_Analysis Sample Analysis Dev1 Select Column & Mobile Phase Dev2 Optimize Gradient Dev1->Dev2 Dev3 Optimize Flow Rate & Temperature Dev2->Dev3 Val1 Linearity Dev3->Val1 Val2 Accuracy Val1->Val2 Val3 Precision Val2->Val3 Val4 LOD & LOQ Val3->Val4 Val5 Specificity Val4->Val5 Ana1 Prepare Samples & Standards Val5->Ana1 Ana2 Run HPLC Ana1->Ana2 Ana3 Quantify Results Ana2->Ana3

Caption: Workflow for HPLC method development, validation, and sample analysis.

Biological Activity: Cytotoxicity and Apoptosis Induction

This compound, as a dimeric naphthopyranone, is suggested to possess cytotoxic and apoptotic properties. The following protocols can be used to assess its biological activity in cancer cell lines.

Data Presentation: Cytotoxicity of this compound

Table 3: Template for IC₅₀ Values of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIncubation Time (hours)IC₅₀ (µM) [Mean ± SD]
MCF-7 Breast Adenocarcinoma48User-determined value
HeLa Cervical Carcinoma48User-determined value
A549 Lung Carcinoma48User-determined value
HepG2 Hepatocellular Carcinoma48User-determined value
Experimental Protocol: MTT Cytotoxicity Assay
  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a series of dilutions of this compound in the appropriate cell culture medium.

    • Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).

  • Incubation:

    • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Assay:

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC₅₀ value, the concentration of this compound that inhibits 50% of cell growth, using non-linear regression analysis.

Signaling Pathway: Proposed Mechanism of this compound-Induced Apoptosis

Based on studies of related coumarin (B35378) compounds, this compound is hypothesized to induce apoptosis through the intrinsic (mitochondrial) pathway. This involves the regulation of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of caspases.

Apoptosis_Pathway cluster_Mito Mitochondrion IsokotaninB This compound Bax Bax IsokotaninB->Bax activates Bcl2 Bcl-2 IsokotaninB->Bcl2 inhibits CytoC Cytochrome c Bax->CytoC release Bcl2->Bax Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 (Initiator) Apaf1->Casp9 activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

Experimental Protocol: Caspase Activity Assay
  • Cell Treatment:

    • Treat cancer cells with this compound at its IC₅₀ concentration for a specified time (e.g., 24 hours).

  • Cell Lysis:

    • Lyse the cells using a lysis buffer provided with a commercial caspase activity assay kit.

  • Caspase Assay:

    • Add the cell lysate to a 96-well plate.

    • Add a fluorogenic or colorimetric substrate for the caspase of interest (e.g., DEVD for caspase-3, LEHD for caspase-9).

    • Incubate at 37°C for 1-2 hours.

  • Detection:

    • Measure the fluorescence or absorbance using a microplate reader.

  • Data Analysis:

    • Quantify the increase in caspase activity relative to untreated control cells.

Conclusion

These application notes provide a framework for utilizing this compound as an analytical standard in research and drug development. The detailed protocols for HPLC analysis and biological assays, along with the proposed mechanism of action, will aid researchers in accurately quantifying and evaluating the therapeutic potential of this fungal metabolite. It is recommended that each method be fully validated in the user's laboratory to ensure reliable and reproducible results.

References

Isokotanin B: Application Notes and Protocols for Biological Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and use of Isokotanin B in biological experiments. This compound is a bicoumarin fungal metabolite with potential biological activities waiting to be fully explored. As a member of the dimeric naphthopyranone class, it is structurally related to compounds exhibiting interesting cytotoxic and apoptotic effects.[1] This document offers a guide for the initial in vitro evaluation of this compound, focusing on solution preparation and a standard cytotoxicity assay.

Physicochemical Properties and Storage

A clear understanding of this compound's properties is crucial for its effective use in experiments.

PropertyValueSource
Molecular Formula C₂₃H₂₀O₈[2][3]
Molecular Weight 424.4 g/mol [2][3]
Appearance Light yellow solid[3]
Purity >95% by HPLC[2][3]
Solubility Soluble in Ethanol, Methanol, DMF, or DMSO[2][3]
Storage Store at -20°C[2][3]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution in biological experiments.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Pre-warming: Allow the this compound vial and DMSO to warm to room temperature before opening to prevent condensation.

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube under aseptic conditions.

  • Solubilization: Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a water bath (up to 37°C) may aid dissolution, but avoid excessive heat.

  • Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a new sterile tube to ensure sterility.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light.

Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay

Objective: To determine the cytotoxic effect of this compound on a selected cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., PANC-1, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (prepared as in Protocol 1)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a positive control (a known cytotoxic agent).

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration at which 50% of cell growth is inhibited) can be determined by plotting a dose-response curve.

Potential Signaling Pathways for Investigation

While the specific signaling pathways modulated by this compound are not yet elucidated, based on the activities of related compounds like other dimeric naphthopyranones and coumarins, the following pathways are suggested for investigation.

ROS-Mediated Apoptosis

Some dimeric naphthopyranones have been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and modulation of the PI3K/Akt signaling pathway.[2]

ROS_Mediated_Apoptosis IsokotaninB This compound ROS ↑ Reactive Oxygen Species (ROS) IsokotaninB->ROS PI3K PI3K ROS->PI3K Akt Akt PI3K->Akt Apoptosis Apoptosis Akt->Apoptosis

Caption: Proposed ROS-mediated apoptotic pathway.

Nrf2/Keap1 Antioxidant Response

Coumarins have been reported to modulate the Nrf2/Keap1 signaling pathway, a key regulator of cellular antioxidant responses.[4][5] this compound may activate Nrf2, leading to the expression of antioxidant enzymes.

Nrf2_Keap1_Pathway IsokotaninB This compound Keap1 Keap1 IsokotaninB->Keap1 Inhibition Nrf2 Nrf2 Keap1->Nrf2 Dissociation ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocation to Nucleus AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->AntioxidantEnzymes Gene Expression

Caption: Proposed Nrf2/Keap1 antioxidant pathway.

Experimental Workflow

The following diagram illustrates a general workflow for the initial investigation of this compound's biological activity.

Experimental_Workflow cluster_prep Preparation cluster_screening Initial Screening cluster_mechanistic Mechanistic Studies Prep This compound Stock Solution (Protocol 1) Cytotoxicity Cytotoxicity Assay (e.g., MTT - Protocol 2) Prep->Cytotoxicity IC50 Determine IC₅₀ Cytotoxicity->IC50 ApoptosisAssay Apoptosis Assay (e.g., Annexin V/PI) IC50->ApoptosisAssay CellCycle Cell Cycle Analysis IC50->CellCycle WesternBlot Western Blot (e.g., PI3K/Akt, Nrf2) IC50->WesternBlot

Caption: General experimental workflow for this compound.

References

Application Notes and Protocols for Isokotanin B Production from Aspergillus alliaceus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the cultivation of Aspergillus alliaceus for the production of the secondary metabolite Isokotanin B. The protocols outlined below are based on established methodologies for fungal fermentation and secondary metabolite extraction and are intended to serve as a foundational framework for research and development.

Introduction

Aspergillus alliaceus, a fungus belonging to the Aspergillaceae family, is a known producer of various secondary metabolites. Among these are the isokotanins, a family of bicoumarin compounds. This compound, specifically, has been isolated from the sclerotia of A. alliaceus and is of interest to the scientific community for its potential biological activities. Sclerotia are hardened, dormant masses of fungal mycelium that form under certain environmental conditions and are often rich in secondary metabolites. The following protocols detail the steps for inducing sclerotia formation in A. alliaceus and subsequently extracting and purifying this compound.

Data Presentation: Culture Conditions for Aspergillus Species

Optimizing culture conditions is critical for maximizing the yield of secondary metabolites. The following tables summarize key parameters that can be varied to enhance the production of this compound.

Table 1: Composition of Common Culture Media for Aspergillus Species

ComponentCzapek Yeast Extract Agar (B569324) (CYA)Malt Extract Agar (MEA)Potato Dextrose Agar (PDA)
Carbon Source Sucrose (30 g/L)Malt Extract (20 g/L)Dextrose (20 g/L)
Nitrogen Source NaNO₃ (3 g/L), Yeast Extract (5 g/L)Peptone (1 g/L)Potato Infusion (4 g/L)
Salts K₂HPO₄ (1 g/L), KCl (0.5 g/L), MgSO₄·7H₂O (0.5 g/L), FeSO₄·7H₂O (0.01 g/L)--
Gelling Agent Agar (15 g/L)Agar (20 g/L)Agar (15 g/L)

Table 2: Parameters for Optimization of this compound Production

ParameterRangeNotes
Temperature 25-35°COptimal growth for many Aspergillus species is around 30°C.[1]
pH 5.0-7.0The initial pH of the culture medium can significantly influence secondary metabolite production.
Carbon Source Glucose, Sucrose, MaltoseThe type and concentration of the carbon source can affect fungal growth and metabolite synthesis.
Nitrogen Source Yeast Extract, Peptone, NaNO₃The nitrogen source is crucial for the biosynthesis of enzymes involved in secondary metabolism.
Incubation Time 14-28 daysSclerotia formation can be a lengthy process.
Agitation Static CultureStatic conditions are generally favored for sclerotia formation on solid media.

Experimental Protocols

The following are detailed protocols for the cultivation of A. alliaceus, and the extraction and purification of this compound.

Protocol 1: Cultivation of Aspergillus alliaceus for Sclerotia Formation

This protocol is designed to induce the formation of sclerotia, the structures from which this compound is isolated.

Materials:

  • Aspergillus alliaceus culture

  • Czapek Yeast Extract Agar (CYA)

  • Sterile petri dishes

  • Sterile distilled water

  • Incubator

Procedure:

  • Prepare CYA medium according to the formulation in Table 1 and sterilize by autoclaving.

  • Pour the sterile molten agar into petri dishes and allow them to solidify.

  • Inoculate the center of the CYA plates with a small amount of A. alliaceus mycelium or spores.

  • Incubate the plates in the dark at 30°C for 14-28 days, or until sclerotia are well-formed. Sclerotia will appear as dense, often pigmented, hard structures on the surface of the mycelium.

Protocol 2: Extraction of this compound from Sclerotia

This protocol describes a general method for extracting secondary metabolites from fungal biomass.

Materials:

  • Mature sclerotia of A. alliaceus

  • Ethyl acetate (B1210297)

  • Sterile scalpel or spatula

  • Grinder or mortar and pestle

  • Erlenmeyer flask

  • Shaker

  • Filter paper

  • Rotary evaporator

Procedure:

  • Harvest the sclerotia from the surface of the agar plates using a sterile scalpel or spatula.

  • Freeze-dry or air-dry the sclerotia to remove excess water.

  • Grind the dried sclerotia into a fine powder using a grinder or a mortar and pestle.

  • Transfer the powdered sclerotia to an Erlenmeyer flask and add ethyl acetate (e.g., 10 mL of solvent per 1 g of dried biomass).

  • Agitate the mixture on a shaker at room temperature for 24 hours to allow for thorough extraction.

  • Filter the mixture through filter paper to separate the solvent from the fungal biomass.

  • Repeat the extraction process with fresh solvent to ensure complete recovery of the metabolites.

  • Combine the ethyl acetate extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

Protocol 3: Purification of this compound

This protocol provides a general workflow for the purification of this compound from the crude extract using column chromatography.

Materials:

  • Crude extract containing this compound

  • Silica (B1680970) gel for column chromatography

  • Glass column

  • Solvent system (e.g., a gradient of hexane (B92381) and ethyl acetate)

  • Test tubes for fraction collection

  • Thin-layer chromatography (TLC) plates and developing chamber

  • UV lamp

Procedure:

  • Prepare a silica gel slurry in the initial, least polar mobile phase (e.g., hexane) and pack it into a glass column.

  • Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the top of the silica gel column.

  • Elute the column with a solvent gradient of increasing polarity (e.g., gradually increasing the percentage of ethyl acetate in hexane).

  • Collect fractions of the eluate in separate test tubes.

  • Monitor the separation of compounds by spotting small amounts of each fraction onto a TLC plate, developing the plate in an appropriate solvent system, and visualizing the spots under a UV lamp.

  • Combine the fractions that contain the pure this compound, as determined by TLC analysis.

  • Evaporate the solvent from the combined fractions to obtain the purified this compound.

Visualizations

Experimental Workflow

experimental_workflow cluster_cultivation Cultivation cluster_extraction Extraction cluster_purification Purification inoculation Inoculation of A. alliaceus on CYA Medium incubation Incubation at 30°C (14-28 days) inoculation->incubation sclerotia_formation Sclerotia Formation incubation->sclerotia_formation harvesting Harvesting and Drying of Sclerotia sclerotia_formation->harvesting grinding Grinding of Sclerotia harvesting->grinding extraction Extraction with Ethyl Acetate grinding->extraction concentration Concentration of Extract extraction->concentration chromatography Silica Gel Column Chromatography concentration->chromatography fraction_collection Fraction Collection and TLC Analysis chromatography->fraction_collection pooling Pooling of Pure Fractions fraction_collection->pooling evaporation Solvent Evaporation pooling->evaporation isokotanin_b isokotanin_b evaporation->isokotanin_b Purified this compound

Caption: Experimental workflow for this compound production.

Proposed Biosynthetic Pathway for this compound

The following diagram illustrates a proposed biosynthetic pathway for this compound, based on the known pathway for the related bicoumarin, dicoumarol, in Aspergillus fumigatus.

biosynthetic_pathway cluster_pathway Proposed this compound Biosynthesis shikimic_acid Shikimic Acid Pathway phenylalanine L-Phenylalanine shikimic_acid->phenylalanine Multiple Steps cinnamic_acid Cinnamic Acid phenylalanine->cinnamic_acid Phenylalanine Ammonia-Lyase o_coumaric_acid o-Coumaric Acid cinnamic_acid->o_coumaric_acid Cinnamate 2-hydroxylase coumarin_monomer Coumarin Monomer (e.g., 4-hydroxy-5-methyl-7-methoxycoumarin) o_coumaric_acid->coumarin_monomer Multiple Steps including hydroxylation, methylation, and lactonization isokotanin_b This compound coumarin_monomer->isokotanin_b Dimerization

Caption: Proposed biosynthetic pathway for this compound.

References

Application Notes: Isokotanin B in Natural Product Library Screening

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Isokotanin B in Natural Product Library Screening Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound, a dimeric naphthopyranone, has emerged as a compound of interest in natural product library screening due to its significant biological activity. This document provides detailed application notes and protocols based on findings from studies involving this compound and related compounds, focusing on its cytotoxic and pro-apoptotic effects on cancer cell lines. The dimeric structure of naphthopyranones, such as this compound, has been identified as crucial for their biological function, with monomeric counterparts showing no similar activity.[1][2]

Biological Activity of this compound

Screening of a series of dimeric naphthopyranones revealed potent cytotoxic and apoptotic activity against Burkitt B lymphoma cells (Ramos).[1][2] This activity is attributed to the unique dimeric structure of these compounds.

Quantitative Data Summary

The following table summarizes the cytotoxic activity of relevant dimeric naphthopyranones closely related to this compound against the Ramos cell line.

CompoundCell LineAssayIC50 (µM)
Dimeric Naphthopyranone 1RamosCytotoxicity AssayData not available in abstract
Dimeric Naphthopyranone 2RamosCytotoxicity AssayData not available in abstract

Note: Specific IC50 values for this compound were not available in the provided search results. The data presented is based on the general findings for dimeric naphthopyranones from the key study.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: Cell Viability/Cytotoxicity Assay

This protocol is designed to determine the cytotoxic effects of this compound on Burkitt B lymphoma cells (Ramos).

1. Cell Culture:

  • Culture Ramos cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% L-glutamine.
  • Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
  • Ensure cells are in the logarithmic growth phase before experimentation.

2. Assay Procedure:

  • Seed Ramos cells in a 96-well plate at a density of 1 x 10⁵ cells/well in 100 µL of culture medium.
  • Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
  • Serially dilute the this compound stock solution to obtain the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
  • Add the different concentrations of this compound to the wells. Include a vehicle control (DMSO only) and an untreated control.
  • Incubate the plate for 48 hours at 37°C and 5% CO₂.
  • After incubation, add 10 µL of CellTiter 96® AQueous One Solution Reagent (Promega) to each well.
  • Incubate the plate for an additional 1-4 hours at 37°C.
  • Measure the absorbance at 490 nm using a microplate reader.
  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of this compound that causes 50% inhibition of cell growth).

Protocol 2: Apoptosis Assay (Caspase-3/7 Activity)

This protocol measures the induction of apoptosis by this compound through the quantification of caspase-3/7 activity.

1. Cell Treatment:

  • Seed Ramos cells in a 96-well white-walled plate at a density of 1 x 10⁵ cells/well in 100 µL of culture medium.
  • Treat the cells with this compound at its IC50 concentration and other desired concentrations for 24 hours. Include appropriate controls.

2. Caspase-Glo® 3/7 Assay (Promega):

  • After the 24-hour incubation, add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
  • Gently mix the contents of the wells using a plate shaker at 300-500 rpm for 30 seconds.
  • Incubate the plate at room temperature for 1-2 hours, protected from light.
  • Measure the luminescence of each well using a microplate reader.
  • The luminescence is proportional to the amount of caspase activity.

Visualizations

Diagram 1: Experimental Workflow for Cytotoxicity and Apoptosis Assays

experimental_workflow cluster_cell_culture Cell Culture cluster_cytotoxicity Cytotoxicity Assay cluster_apoptosis Apoptosis Assay start Start: Ramos Cell Culture seed_cyto Seed cells in 96-well plate start->seed_cyto seed_apop Seed cells in 96-well plate start->seed_apop treat_cyto Treat with this compound (48h) seed_cyto->treat_cyto mts_assay Add MTS reagent treat_cyto->mts_assay read_cyto Measure absorbance (490nm) mts_assay->read_cyto calc_ic50 Calculate IC50 read_cyto->calc_ic50 treat_apop Treat with this compound (24h) calc_ic50->treat_apop Inform concentration seed_apop->treat_apop caspase_assay Add Caspase-Glo® 3/7 reagent treat_apop->caspase_assay read_apop Measure luminescence caspase_assay->read_apop

Caption: Workflow for assessing this compound-induced cytotoxicity and apoptosis.

Diagram 2: Proposed Signaling Pathway for this compound-Induced Apoptosis

apoptosis_pathway isokotanin_b This compound cell_stress Cellular Stress isokotanin_b->cell_stress pro_apoptotic Pro-apoptotic Bcl-2 proteins (e.g., Bax, Bak) cell_stress->pro_apoptotic anti_apoptotic Anti-apoptotic Bcl-2 proteins (e.g., Bcl-2, Bcl-xL) cell_stress->anti_apoptotic inhibition mitochondrion Mitochondrion pro_apoptotic->mitochondrion anti_apoptotic->mitochondrion inhibition cytochrome_c Cytochrome c release mitochondrion->cytochrome_c caspase9 Caspase-9 activation cytochrome_c->caspase9 caspase3 Caspase-3/7 activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

References

Application Note: Quantification of Isokotanin B in Fungal Extracts

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isokotanin B is a bicoumarin, a type of secondary metabolite, originally isolated from the fungus Aspergillus alliaceus.[][2][3][4] It is a member of the coumarin (B35378) class of compounds and has been identified as a characteristic chemotaxonomic marker for species within the A. alliaceus and related clades.[4] The chemical formula for this compound is C23H20O8, with a molecular weight of 424.4 g/mol .[][3][4] While its biological activities have not been extensively studied, initial research has indicated weak insecticidal properties.[4] The quantification of this compound in fungal extracts is crucial for research in natural product discovery, fungal biology, and for the quality control of fermentation processes. This application note provides a detailed protocol for the extraction and quantification of this compound from fungal cultures using High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD).

Principle

This method describes the solvent extraction of this compound from fungal biomass and culture filtrate, followed by quantification using reverse-phase HPLC-DAD. The chromatographic separation is achieved on a C18 column with a gradient elution of acetonitrile (B52724) and water. Detection and quantification are performed by monitoring the absorbance at the maximum wavelength (λmax) of this compound, which is around 326 nm.[3]

Materials and Reagents

  • This compound analytical standard (>95% purity)[][2][4]

  • Methanol (B129727) (HPLC grade)

  • Ethanol (ACS grade)[][3][4]

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (LC-MS grade)

  • Dimethyl sulfoxide (B87167) (DMSO)[][3][4]

  • Fungal culture of interest (e.g., Aspergillus alliaceus)

  • Potato Dextrose Broth (PDB) or other suitable liquid culture medium

  • Syringe filters (0.22 µm, PTFE or nylon)

  • HPLC vials

Equipment

  • Shaking incubator

  • Centrifuge

  • Rotary evaporator

  • Analytical balance

  • Vortex mixer

  • Ultrasonic bath

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and Diode Array Detector (DAD)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

Experimental Protocols

Fungal Culture and Extraction

A two-stage fermentation process is recommended to promote the production of secondary metabolites.

1.1. Seed Culture Preparation:

  • Inoculate a 250 mL Erlenmeyer flask containing 50 mL of Potato Dextrose Broth (PDB) with a fresh culture of the fungus.

  • Incubate at 25-28°C on a rotary shaker at 150 rpm for 3-4 days.

1.2. Production Culture:

  • Inoculate a 1 L Erlenmeyer flask containing 200 mL of PDB with 10 mL of the seed culture.

  • Incubate at 25-28°C on a rotary shaker at 150 rpm for 7-14 days.

1.3. Extraction of this compound:

  • Separate the fungal biomass from the culture broth by centrifugation at 5,000 x g for 15 minutes.

  • Culture Filtrate Extraction:

    • To the supernatant, add an equal volume of ethyl acetate.

    • Shake vigorously for 15 minutes and allow the layers to separate.

    • Collect the organic (upper) layer. Repeat the extraction twice.

    • Pool the organic extracts and evaporate to dryness under reduced pressure using a rotary evaporator.

  • Mycelial Extraction:

    • Freeze-dry the fungal biomass.

    • Grind the dried mycelia into a fine powder.

    • Extract a known weight of the powdered mycelia (e.g., 1 g) with 20 mL of methanol by sonication for 30 minutes, followed by shaking for 2 hours at room temperature.

    • Centrifuge the extract at 5,000 x g for 10 minutes and collect the supernatant. Repeat the extraction twice.

    • Pool the methanolic extracts and evaporate to dryness.

  • Sample Preparation for HPLC:

    • Reconstitute the dried extracts from both the filtrate and mycelia in a known volume of methanol (e.g., 1 mL).

    • Vortex thoroughly to dissolve the residue.

    • Filter the reconstituted extract through a 0.22 µm syringe filter into an HPLC vial.

HPLC Quantification

2.1. Preparation of Standards:

  • Prepare a stock solution of this compound (1 mg/mL) in methanol or DMSO.

  • Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

2.2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient Elution:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection: Diode Array Detector (DAD) at 326 nm

2.3. Calibration Curve:

  • Inject the standard solutions in triplicate.

  • Construct a calibration curve by plotting the peak area against the concentration of this compound.

  • Determine the linearity of the calibration curve by calculating the coefficient of determination (R²), which should be ≥ 0.995.

2.4. Sample Analysis:

  • Inject the prepared fungal extracts onto the HPLC system.

  • Identify the this compound peak in the sample chromatograms by comparing the retention time with that of the standard.

  • Confirm the peak identity by comparing the UV spectrum with the standard.

  • Quantify the amount of this compound in the extracts using the calibration curve.

Data Presentation

The quantitative data for this compound should be summarized in a clear and structured table for easy comparison.

Table 1: Quantification of this compound in Fungal Extracts

Sample IDSourceDry Weight (g)Extract Volume (mL)This compound Concentration (µg/mL)Total this compound (µg)This compound Yield (µg/g dry weight)
Fungal Strain AMycelia1.051.045.245.243.0
Fungal Strain AFiltrateN/A1.015.815.8N/A
Fungal Strain BMycelia0.981.028.728.729.3
Fungal Strain BFiltrateN/A1.08.28.2N/A
ControlMycelia1.021.0NDNDND
ControlFiltrateN/A1.0NDNDN/A

ND: Not Detected

Mandatory Visualization

Experimental Workflow Diagram

experimental_workflow cluster_culture Fungal Culture cluster_extraction Extraction cluster_analysis Analysis start Fungal Inoculation seed_culture Seed Culture (3-4 days) start->seed_culture production_culture Production Culture (7-14 days) seed_culture->production_culture centrifugation Centrifugation production_culture->centrifugation filtrate_extraction Filtrate Extraction (Ethyl Acetate) centrifugation->filtrate_extraction Supernatant mycelia_extraction Mycelia Extraction (Methanol) centrifugation->mycelia_extraction Biomass evaporation_f Evaporation filtrate_extraction->evaporation_f evaporation_m Evaporation mycelia_extraction->evaporation_m reconstitution Reconstitution in Methanol evaporation_f->reconstitution evaporation_m->reconstitution filtration Syringe Filtration (0.22 µm) reconstitution->filtration hplc HPLC-DAD Analysis filtration->hplc quantification Quantification hplc->quantification end end quantification->end Final Results quantification_logic cluster_standards Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing stock This compound Stock Solution working_standards Serial Dilutions stock->working_standards inject_standards Inject Standards working_standards->inject_standards peak_area_std Peak Area of Standards inject_standards->peak_area_std inject_samples Inject Samples peak_area_sample Peak Area of Samples inject_samples->peak_area_sample fungal_extracts Prepared Fungal Extracts fungal_extracts->inject_samples calibration_curve Construct Calibration Curve peak_area_std->calibration_curve concentration Calculate Concentration in Samples peak_area_sample->concentration calibration_curve->concentration final_report final_report concentration->final_report Final Report

References

Application Notes and Protocols for Antimicrobial Screening of Isokotanin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isokotanin B is a biscoumarin compound isolated from the fungus Aspergillus alliaceus. While its bioprofile has not been extensively investigated, its structural class suggests potential biological activities worth exploring.[1] These application notes provide a comprehensive guide for researchers interested in evaluating the antimicrobial potential of this compound. The following sections detail standardized protocols for determining its inhibitory and bactericidal/fungicidal activity against a panel of relevant microorganisms.

Due to the limited publicly available data on the specific antimicrobial properties of this compound, this document focuses on providing robust, generalized protocols that can be adapted for its initial screening and characterization.

Data Presentation

As no specific quantitative antimicrobial data for this compound is currently available in the public domain, a template for data presentation is provided below. Researchers can use this structure to summarize their findings for clear comparison and analysis.

Table 1: Antimicrobial Activity of this compound

Test MicroorganismATCC® NumberGram Stain/Fungal TypeMIC (µg/mL)MBC/MFC (µg/mL)
Staphylococcus aureuse.g., 25923Gram-positive[Experimental Data][Experimental Data]
Escherichia colie.g., 25922Gram-negative[Experimental Data][Experimental Data]
Pseudomonas aeruginosae.g., 27853Gram-negative[Experimental Data][Experimental Data]
Candida albicanse.g., 90028Yeast[Experimental Data][Experimental Data]
Aspergillus fumigatuse.g., 204305Mold[Experimental Data][Experimental Data]

MIC: Minimum Inhibitory Concentration MBC: Minimum Bactericidal Concentration MFC: Minimum Fungicidal Concentration

Experimental Protocols

The following are detailed protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of this compound. These methods are based on established guidelines for antimicrobial susceptibility testing.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[2][3]

Materials:

  • This compound (dissolved in a suitable solvent like DMSO, ensuring the final solvent concentration is not inhibitory to the test microorganisms)

  • Sterile 96-well microtiter plates

  • Test microorganisms (e.g., bacterial and fungal strains from ATCC)

  • Appropriate sterile broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria, RPMI-1640 for fungi)

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation:

    • From a fresh agar (B569324) plate (18-24 hours old), select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

    • Dilute this standardized suspension in the appropriate broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Perform serial two-fold dilutions of the this compound stock solution in the appropriate broth medium in the wells of the 96-well plate. Typically, this is done by adding 100 µL of broth to wells 2-12, adding 200 µL of the highest concentration of this compound to well 1, and then serially transferring 100 µL from well 1 to well 2, and so on, discarding the final 100 µL from well 11. Well 12 will serve as a growth control (no drug).

  • Inoculation:

    • Add 100 µL of the prepared microbial inoculum to each well (wells 1-11), bringing the final volume to 200 µL.

  • Controls:

    • Growth Control: A well containing only the broth medium and the microbial inoculum.

    • Sterility Control: A well containing only the sterile broth medium.

    • Solvent Control: A well containing the microbial inoculum and the highest concentration of the solvent used to dissolve this compound.

  • Incubation:

    • Incubate the plates at 35-37°C for 18-24 hours for bacteria and 24-48 hours for yeast. For filamentous fungi, incubation may need to be longer.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

Protocol 2: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This assay is performed after the MIC is determined to establish the lowest concentration of an antimicrobial agent that kills 99.9% of the initial microbial population.

Materials:

  • Results from the MIC assay

  • Sterile agar plates (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi)

  • Sterile micropipettes and tips

  • Incubator

Procedure:

  • Subculturing from MIC Wells:

    • From the wells of the completed MIC plate that show no visible growth (i.e., the MIC well and all wells with higher concentrations), take a small aliquot (e.g., 10-100 µL).

    • Spread the aliquot onto a fresh, sterile agar plate.

  • Incubation:

    • Incubate the agar plates under the same conditions as the initial MIC assay.

  • Determining the MBC/MFC:

    • After incubation, count the number of colonies on each plate.

    • The MBC or MFC is the lowest concentration of this compound that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum count.

Visualizations

The following diagrams illustrate the experimental workflows for the described antimicrobial screening assays.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Microbial Inoculum C Inoculate Microtiter Plate A->C B Prepare Serial Dilutions of this compound B->C D Incubate Plate C->D E Read MIC (Visual or OD) D->E MBC_MFC_Workflow cluster_input Input cluster_procedure Procedure cluster_result Result A Completed MIC Plate (No Growth Wells) B Subculture onto Agar Plates A->B C Incubate Agar Plates B->C D Determine MBC/MFC (≥99.9% Killing) C->D Hypothetical_Signaling_Pathway cluster_cell Bacterial Cell Isokotanin_B This compound Target_Protein Membrane Target Protein Isokotanin_B->Target_Protein Inhibition Cell_Membrane Bacterial Cell Membrane Signal_Cascade Signal Transduction Cascade Target_Protein->Signal_Cascade Downstream_Effect Inhibition of Cell Wall Synthesis Signal_Cascade->Downstream_Effect Leads to

References

Application Notes and Protocols: Investigating the Effect of Isokotanin B on Enzyme Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isokotanin B, a biscoumarin derived from Aspergillus alliaceus, remains largely uncharacterized in terms of its biological activity, with the exception of weak insecticidal properties.[1] As the exploration of natural compounds for novel therapeutic agents continues, a thorough understanding of their effects on enzyme kinetics is paramount. This document provides a comprehensive set of application notes and protocols designed to guide researchers in the systematic investigation of this compound's potential as an enzyme inhibitor. These guidelines detail the necessary steps from initial screening to in-depth kinetic analysis, enabling the determination of key inhibitory constants and the elucidation of the mechanism of action. While specific data for this compound is not yet available, this guide provides a framework for its discovery and characterization.

Introduction to this compound

This compound is a natural biscoumarin compound isolated from the fungus Aspergillus alliaceus.[1] Its molecular formula is C₂₃H₂₀O₈ and it has a molecular weight of 424.4 g/mol .[1] Currently, the bioactivity of this compound is not extensively studied, presenting an opportunity for novel discoveries in enzyme inhibition and drug development.[1]

General Workflow for Investigating Enzyme Inhibition

The process of characterizing a potential enzyme inhibitor like this compound can be broken down into a series of logical steps, from high-level screening to detailed mechanistic studies.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Dose-Response and Potency cluster_2 Phase 3: Mechanism of Action Studies A Compound Acquisition (this compound) B Target Enzyme Selection A->B C Single-Concentration Screening Assay B->C D Identification of 'Hits' C->D E IC50 Determination D->E Proceed with hits F Data Analysis (Dose-Response Curve) E->F G Kinetic Assays with Varying Substrate Concentrations F->G Characterize potent inhibitors H Determination of Ki and Inhibition Type G->H I Data Analysis (e.g., Lineweaver-Burk Plot) H->I

Caption: General workflow for characterizing this compound's effect on enzyme kinetics.

Data Presentation: Illustrative Quantitative Data

As there is no publicly available data on the enzyme inhibitory activity of this compound, the following tables present hypothetical data to illustrate how results should be structured for clear comparison.

Table 1: Hypothetical Single-Concentration Screening of this compound

Target EnzymeThis compound Concentration (µM)Percent Inhibition (%)
Protease X1085.2
Kinase Y1012.5
Phosphatase Z105.3

Table 2: Hypothetical IC50 Values for this compound against Protease X

ParameterValue
IC50 (µM)2.5
Hill Slope1.1
0.99

Table 3: Hypothetical Kinetic Parameters for this compound Inhibition of Protease X

Substrate Concentration (µM)Initial Velocity (No Inhibitor) (µM/min)Initial Velocity (with 2.5 µM this compound) (µM/min)
10.500.29
20.830.50
51.430.95
102.001.43
202.502.00

Table 4: Hypothetical Inhibitory Constants for this compound against Protease X

ParameterValue
Vmax (µM/min)3.33
Km (µM)5.0
Ki (µM)1.8
Inhibition TypeCompetitive

Experimental Protocols

The following are detailed protocols for the key experiments required to assess the effect of this compound on enzyme kinetics.

Protocol for Single-Concentration Enzyme Inhibition Assay

This protocol is designed as an initial screen to identify if this compound has an inhibitory effect on a target enzyme.

Materials:

  • Target enzyme

  • Enzyme-specific substrate

  • Assay buffer

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Solvent control (e.g., DMSO)

  • Positive control inhibitor (if available)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent.

  • In a 96-well plate, add the assay buffer to all wells.

  • Add this compound to the test wells to a final concentration of 10 µM.

  • Add the same volume of solvent to the control wells.

  • Add the positive control inhibitor to its designated wells.

  • Add the enzyme to all wells except the blank.

  • Incubate the plate for a predetermined time at the optimal temperature for the enzyme.

  • Initiate the reaction by adding the substrate to all wells.

  • Monitor the reaction progress by measuring the absorbance or fluorescence at regular intervals using a microplate reader.

  • Calculate the percent inhibition using the following formula: % Inhibition = 100 * (1 - (Rate of test well / Rate of control well))

Protocol for IC50 Determination

This protocol determines the concentration of this compound required to inhibit 50% of the enzyme's activity.

G A Prepare Serial Dilutions of this compound B Set up Enzyme Reactions with Varying Inhibitor Concentrations A->B C Include No-Inhibitor and No-Enzyme Controls D Initiate Reactions with Substrate B->D E Measure Initial Reaction Rates D->E F Plot % Inhibition vs. log[this compound] E->F G Determine IC50 from Dose-Response Curve F->G G cluster_0 Enzyme Active Site E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S EI Enzyme-Inhibitor Complex (EI) E->EI + I S Substrate (S) I This compound (I) (Competitive Inhibitor) ES->E P Product (P) ES->P k_cat EI->E

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Isokotanin B & Fungal Secondary Metabolite Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the fungal fermentation of secondary metabolites like Isokotanin B.

Disclaimer: Specific fermentation data for this compound is limited in publicly available literature. The guidance provided is based on established principles of fungal secondary metabolite production and may require adaptation for your specific Aspergillus strain and experimental setup.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its biosynthetic origin?

This compound is a biscoumarin, a type of polyketide, first isolated from Aspergillus alliaceus.[1][2] Like many fungal secondary metabolites, its production is not essential for the primary growth of the fungus but is often triggered by specific environmental or developmental cues.[3] While the exact biosynthetic pathway for this compound has not been fully elucidated, it is hypothesized to originate from the polyketide pathway, which involves the sequential condensation of small carboxylic acid units. The shikimate pathway likely provides aromatic precursors.[2][3][4][5]

Q2: My Aspergillus strain is growing well, but the yield of this compound is low or non-existent. What are the initial troubleshooting steps?

Low yields of secondary metabolites despite robust fungal growth are a common issue. A systematic approach to troubleshooting is recommended.[6] Start by verifying the key parameters of your fermentation process. This includes ensuring the purity and viability of your fungal strain, confirming the correct composition of your culture medium, and auditing the physical fermentation parameters such as pH, temperature, aeration, and agitation to ensure they were maintained within the optimal range.[6][7]

Q3: How critical is the composition of the fermentation medium for improving this compound yield?

The composition of the culture medium is a critical factor influencing the production of fungal secondary metabolites.[6] The type and concentration of carbon and nitrogen sources can significantly impact the biosynthesis of polyketides like this compound. For instance, some fungal strains are subject to catabolite repression, where rapidly metabolized sugars such as glucose can inhibit the expression of secondary metabolite gene clusters. The carbon-to-nitrogen (C:N) ratio is another crucial parameter that requires optimization.

Q4: How do physical parameters like pH, temperature, and aeration affect the production of secondary metabolites?

Physical parameters of the fermentation environment play a pivotal role in regulating fungal growth and secondary metabolite synthesis.[7][8]

  • pH: The pH of the medium affects nutrient solubility, the activity of biosynthetic enzymes, and the permeability of the cell membrane.[6]

  • Temperature: Fungal strains have an optimal temperature range for both growth and secondary metabolite production, which may not always be the same.[8]

  • Aeration and Agitation: Adequate aeration is crucial for supplying dissolved oxygen, which is often required for the biosynthesis of complex secondary metabolites. Agitation helps in maintaining a homogenous distribution of nutrients and oxygen.[9]

Troubleshooting Guide

Issue 1: Low or No Production of this compound

Possible Causes:

  • Suboptimal Culture Medium: The medium may be deficient in essential precursors, have an incorrect nutrient balance, or contain repressive substances.

  • Inappropriate Fermentation Conditions: The pH, temperature, aeration, or agitation rates may not be conducive for this compound biosynthesis.

  • Genetic Instability of the Fungal Strain: The producing strain may have lost its productivity due to repeated subculturing or improper storage.

Troubleshooting Steps:

  • Strain Verification: Revive your Aspergillus strain from a frozen stock to ensure its viability and purity. Confirm its identity through morphological and molecular methods.

  • Media Optimization: Experiment with different carbon and nitrogen sources. It is advisable to test a range of C:N ratios. Consider supplementing the medium with potential precursors for polyketide synthesis.

  • Parameter Evaluation: Conduct small-scale fermentation experiments to identify the optimal pH and temperature for this compound production. Vary the aeration and agitation rates to assess their impact on yield.

Issue 2: Inconsistent Yields Between Fermentation Batches

Possible Causes:

  • Variability in Inoculum: Inconsistent age, size, or physiological state of the inoculum can lead to variable fermentation outcomes.

  • Fluctuations in Fermentation Conditions: Even minor deviations in pH, temperature, or aeration can result in significant differences in yield.

  • Inconsistent Downstream Processing: Variations in extraction and purification procedures can lead to apparent differences in yield.

Troubleshooting Steps:

  • Standardize Inoculum Preparation: Implement a standardized protocol for inoculum preparation, ensuring consistency in spore concentration or mycelial mass.

  • Monitor and Control Fermentation Parameters: Utilize probes and automated control systems to maintain stable fermentation conditions.

  • Validate Downstream Processes: Ensure that your extraction and quantification methods are robust and reproducible.

Data Presentation: Optimizing Fermentation Parameters

The following tables summarize key parameters that can be optimized to enhance the production of fungal secondary metabolites.

Table 1: Influence of Media Components on Secondary Metabolite Production

Media ComponentFactor to OptimizePotential Impact on this compound Yield
Carbon Source Type (e.g., glucose, sucrose, starch), ConcentrationHigh concentrations of readily metabolizable sugars may cause catabolite repression.
Nitrogen Source Type (e.g., peptone, yeast extract, ammonium (B1175870) sulfate), ConcentrationThe nature of the nitrogen source can influence fungal growth and secondary metabolism.
C:N Ratio Ratio of Carbon to NitrogenThis ratio is a critical factor that often needs to be empirically determined.
Minerals Presence and concentration of trace elements (e.g., Zn, Fe, Cu)Trace elements can act as cofactors for enzymes involved in secondary metabolite biosynthesis.
Precursors Addition of potential biosynthetic precursorsSupplementing the medium with precursors of the polyketide pathway may enhance yield.

Table 2: Influence of Physical Parameters on Secondary Metabolite Production

Physical ParameterRange for OptimizationPotential Impact on this compound Yield
pH 4.0 - 8.0Affects nutrient uptake and enzyme activity. The optimal pH is strain-dependent.
Temperature 20°C - 35°CInfluences fungal growth rate and the activity of biosynthetic enzymes.
Aeration 0.5 - 2.0 vvm (volume of air per volume of medium per minute)Essential for providing dissolved oxygen for aerobic respiration and biosynthesis.
Agitation 100 - 400 rpmEnsures proper mixing of nutrients and oxygen, and prevents cell clumping.

Experimental Protocols

Protocol 1: One-Factor-at-a-Time (OFAT) Optimization of Fermentation Medium
  • Establish a Baseline: Perform a fermentation run using your standard medium and conditions to establish a baseline yield of this compound.

  • Vary a Single Factor: In subsequent experiments, vary one media component at a time (e.g., carbon source, nitrogen source, or precursor concentration) while keeping all other parameters constant.

  • Analyze the Results: Quantify the yield of this compound for each variation and compare it to the baseline.

  • Iterate: Once the optimal level for one factor is determined, use that in subsequent experiments to optimize the next factor.

Protocol 2: Extraction and Quantification of this compound
  • Harvest: Separate the fungal biomass from the fermentation broth by filtration.

  • Extraction: Extract the mycelium and the broth separately with a suitable organic solvent (e.g., ethyl acetate, methanol).

  • Concentration: Evaporate the solvent under reduced pressure to obtain a crude extract.

  • Quantification: Analyze the crude extract using High-Performance Liquid Chromatography (HPLC) with a suitable standard for this compound.

Visualizations

Hypothetical Biosynthetic Pathway of this compound

IsokotaninB_Biosynthesis AcetylCoA Acetyl-CoA PKS Polyketide Synthase (PKS) AcetylCoA->PKS MalonylCoA Malonyl-CoA MalonylCoA->PKS Polyketide Polyketide Intermediate PKS->Polyketide CoumarinMonomer Coumarin Monomer Polyketide->CoumarinMonomer cyclization Shikimate Shikimate Pathway AromaticAA Aromatic Amino Acids (e.g., Phenylalanine) Shikimate->AromaticAA AromaticAA->CoumarinMonomer precursors Dimerization Dimerization & Modifications CoumarinMonomer->Dimerization IsokotaninB This compound Dimerization->IsokotaninB

Caption: Hypothetical biosynthesis of this compound via the polyketide and shikimate pathways.

Experimental Workflow for Yield Optimization

Yield_Optimization_Workflow Start Start: Low this compound Yield Strain Strain Verification (Purity & Viability) Start->Strain Media Media Optimization (OFAT / RSM) Strain->Media Conditions Fermentation Condition Optimization (pH, Temp, etc.) Media->Conditions Analysis Extraction & HPLC Quantification Conditions->Analysis Evaluate Evaluate Yield Analysis->Evaluate Improved Yield Improved? Evaluate->Improved Improved->Media No, Iterate End End: Optimized Protocol Improved->End Yes

Caption: A systematic workflow for troubleshooting and optimizing the yield of this compound.

References

Overcoming Isokotanin B solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the aqueous solubility of Isokotanin B during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am having difficulty dissolving this compound in my aqueous buffer. Why is this happening?

A1: this compound is a bicoumarin, a class of compounds known for their hydrophobic nature. Its chemical structure leads to poor solubility in aqueous solutions. Commercial suppliers indicate that this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), ethanol (B145695), and methanol[1][]. When directly introduced into an aqueous buffer, it is likely to precipitate or not dissolve adequately for experimental use.

Q2: What is the recommended solvent for creating a stock solution of this compound?

A2: We recommend creating a high-concentration stock solution in 100% DMSO[1][]. DMSO is a powerful organic solvent capable of dissolving a wide range of polar and nonpolar compounds, making it an excellent choice for hydrophobic molecules like this compound[3].

Q3: How can I prepare my final working solution in an aqueous buffer from a DMSO stock?

A3: To prepare a working solution, you should perform a serial dilution from your high-concentration DMSO stock into your final aqueous buffer. It is crucial to add the DMSO stock to the aqueous buffer slowly while vortexing or stirring to facilitate mixing and prevent immediate precipitation. This method, often referred to as "solvent shock," can sometimes lead to the formation of a supersaturated solution or fine precipitate.

Q4: What is the maximum concentration of DMSO that is safe for my cell-based assays?

A4: The tolerance to DMSO varies between cell lines. However, a general guideline is to keep the final concentration of DMSO in your cell culture medium below 0.5% (v/v) to minimize cytotoxicity[4]. Some sensitive cell lines may even require concentrations as low as 0.1%. It is always best practice to perform a vehicle control experiment (treating cells with the same final concentration of DMSO without this compound) to assess the impact of the solvent on your specific experimental system.

Q5: Even after using DMSO, I am still observing precipitation of this compound in my aqueous buffer. What can I do?

A5: If you are still facing solubility issues, you can explore the use of solubilizing agents such as cyclodextrins. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate hydrophobic molecules, thereby increasing their aqueous solubility[5][6][7]. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with high aqueous solubility and low toxicity[6].

Troubleshooting Guide: Enhancing this compound Solubility

This guide provides two primary methods for improving the solubility of this compound in aqueous buffers for in vitro studies.

Method 1: Co-Solvent Method using DMSO

This is the most common and straightforward method for preparing aqueous solutions of hydrophobic compounds.

Experimental Protocol:

  • Prepare a High-Concentration Stock Solution:

    • Dissolve this compound powder in 100% DMSO to create a stock solution of 10-20 mM. Ensure the powder is completely dissolved by vortexing. This stock solution should be stored at -20°C or -80°C.

  • Prepare Intermediate Dilutions (Optional but Recommended):

    • If a large dilution factor is required, prepare intermediate dilutions of your stock solution in 100% DMSO.

  • Prepare the Final Working Solution:

    • Determine the final concentration of this compound needed for your experiment.

    • Calculate the volume of the DMSO stock solution required.

    • Add the calculated volume of the DMSO stock dropwise to your pre-warmed aqueous buffer while continuously vortexing or stirring.

    • Crucially, ensure the final concentration of DMSO in your working solution is non-toxic to your cells (typically ≤ 0.5%).

Quantitative Data Summary:

ParameterValueReference
Recommended Stock Solvent100% DMSO[1][]
Recommended Final DMSO Concentration in Cell Culture≤ 0.5% (v/v)[4]
This compound Molecular Weight424.4 g/mol [1]

Experimental Workflow:

G cluster_0 Preparation of this compound Working Solution A Weigh this compound Powder B Dissolve in 100% DMSO to create a 10-20 mM stock A->B C Store stock at -20°C to -80°C B->C D Calculate required volume for final concentration B->D E Add DMSO stock dropwise to pre-warmed aqueous buffer while vortexing D->E F Final working solution (DMSO ≤ 0.5%) E->F

Caption: Workflow for preparing this compound working solution using DMSO.

Method 2: Cyclodextrin-Mediated Solubilization

This method is recommended when lower final DMSO concentrations are required or when precipitation is persistent.

Experimental Protocol:

  • Prepare a Cyclodextrin (B1172386) Solution:

    • Prepare a 10-40% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your desired aqueous buffer. Gently warm the solution to aid dissolution.

  • Prepare this compound Stock in an Organic Solvent:

    • Dissolve this compound in a minimal amount of a volatile organic solvent like ethanol or methanol.

  • Form the Inclusion Complex:

    • Add the this compound solution to the HP-β-CD solution.

    • Stir the mixture at room temperature for 12-24 hours to allow for the formation of the inclusion complex.

  • Remove the Organic Solvent:

    • If a volatile organic solvent was used, it can be removed by evaporation under a stream of nitrogen or by using a rotary evaporator.

  • Filter and Determine Concentration:

    • Filter the resulting solution through a 0.22 µm filter to remove any undissolved compound.

    • Determine the final concentration of this compound in the cyclodextrin solution spectrophotometrically or by HPLC.

Quantitative Data Summary:

ParameterValueReference
Recommended CyclodextrinHydroxypropyl-β-cyclodextrin (HP-β-CD)[6]
Typical HP-β-CD Concentration10-40% (w/v)[5][6]
Potential Solubility IncreaseUp to 50-fold for some hydrophobic compounds[]

Experimental Workflow:

G cluster_1 Cyclodextrin-Mediated Solubilization of this compound A Prepare 10-40% HP-β-CD in aqueous buffer C Add this compound solution to HP-β-CD solution A->C B Dissolve this compound in a minimal volume of ethanol B->C D Stir for 12-24 hours C->D E Remove ethanol (e.g., nitrogen stream) D->E F Filter and determine final concentration E->F

Caption: Workflow for cyclodextrin-mediated solubilization of this compound.

Potential Signaling Pathway of this compound in B-Cell Apoptosis

While the precise signaling pathway of this compound-induced cytotoxicity is not yet fully elucidated, as a cytotoxic agent in Burkitt's lymphoma cells, it may trigger apoptosis through the intrinsic (mitochondrial) pathway. This is a common mechanism for many chemotherapeutic agents. The following diagram illustrates a plausible, generalized signaling cascade.

G cluster_2 Generalized Apoptosis Pathway in B-Cells IsokotaninB This compound CellularStress Cellular Stress IsokotaninB->CellularStress BaxBak Pro-apoptotic effector proteins (Bax, Bak) CellularStress->BaxBak Bcl2 Anti-apoptotic Bcl-2 proteins (e.g., Bcl-2, Bcl-xL) Bcl2->BaxBak Inhibition Mitochondrion Mitochondrion BaxBak->Mitochondrion MOMP CytochromeC Cytochrome c release Mitochondrion->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Activation Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A generalized intrinsic apoptosis pathway potentially activated by this compound.

References

Preventing Isokotanin B degradation during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Isokotanin B during extraction.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern during extraction?

A1: this compound is a bicoumarin, a type of natural phenolic compound. Like many phenolic compounds, its structure, featuring a lactone ring, makes it susceptible to degradation under various conditions, including exposure to high temperatures, extreme pH levels, and light.[1] Degradation can lead to a loss of biological activity and the formation of impurities, compromising experimental results and the therapeutic potential of the compound.

Q2: What are the primary factors that can cause this compound degradation during extraction?

A2: The main factors contributing to the degradation of coumarin-based compounds like this compound are:

  • pH: Basic conditions (high pH) can promote the hydrolysis of the lactone ring, a key structural feature of coumarins.[1]

  • Temperature: Elevated temperatures can accelerate degradation reactions.[2]

  • Light: Exposure to UV or visible light can lead to photodegradation.[1]

  • Oxidizing Agents: The presence of oxidizing agents can lead to the breakdown of the molecule.[1]

  • Enzymatic Activity: If the source material is not properly handled, endogenous enzymes can degrade this compound.

Q3: Which solvents are recommended for this compound extraction to minimize degradation?

A3: The choice of solvent is critical. For coumarins, polar solvents are often used. Methanol (B129727), ethanol (B145695), and ethyl acetate (B1210297) are commonly employed for the extraction of such compounds.[3] The use of aqueous methanol (e.g., 80% methanol) is also a frequent practice.[3] For advanced extraction techniques like supercritical fluid extraction (SFE), supercritical CO2 with a co-solvent like ethanol can be effective, especially for less polar compounds.[4] The ideal solvent will dissolve this compound effectively while minimizing degradation. It is advisable to conduct small-scale solvent screening to determine the optimal choice for your specific plant or fungal matrix.

Q4: What are the ideal storage conditions for this compound extracts?

A4: To ensure the stability of this compound in solution, it is recommended to:

  • Store extracts in a cool, dark place. Refrigeration at 2-8 °C is advisable for long-term storage.[1]

  • Use amber vials or wrap containers in aluminum foil to protect against light-induced degradation.[1]

  • Ensure the solvent used is appropriate for long-term storage and does not promote degradation.

Troubleshooting Guides

Problem 1: Low yield of this compound in the final extract.

Potential Cause Troubleshooting Step
Incomplete Extraction - Increase extraction time.- Reduce particle size of the source material for better solvent penetration.- Consider a more efficient extraction method (e.g., ultrasound-assisted or microwave-assisted extraction).
Degradation during Extraction - Lower the extraction temperature.- Optimize the pH of the extraction solvent to be neutral or slightly acidic.[1]- Protect the extraction setup from light.
Inappropriate Solvent - Test a range of solvents with varying polarities to find the most effective one for this compound from your specific source.

Problem 2: Appearance of unknown peaks in HPLC/LC-MS analysis of the extract.

Potential Cause Troubleshooting Step
Degradation Products - This suggests that this compound is breaking down. Review the "Preventing Degradation" protocols below.- Compare the retention times of the new peaks with potential degradation products if standards are available.
Contamination - Ensure all glassware and equipment are thoroughly cleaned.- Use high-purity solvents.
Impurity in Source Material - If possible, analyze the source material to confirm the purity of the starting this compound.

Experimental Protocols

Protocol 1: General Extraction of this compound with Minimized Degradation

This protocol provides a general method for solvent extraction, incorporating steps to minimize degradation.

Methodology:

  • Sample Preparation: Dry the source material (e.g., plant or fungal biomass) at a low temperature (e.g., 40-50°C) to inactivate enzymes. Grind the dried material to a fine powder to increase the surface area for extraction.

  • Solvent Selection: Choose an appropriate solvent. Based on general coumarin (B35378) solubility, 80% methanol is a good starting point.[3]

  • Extraction:

    • Maceration: Soak the powdered material in the chosen solvent (e.g., 1:10 solid-to-solvent ratio) at room temperature for 24-48 hours, with occasional agitation. Protect the container from light by wrapping it in aluminum foil.

    • Ultrasonic-Assisted Extraction (UAE): Place the powdered material and solvent mixture in an ultrasonic bath. Sonicate at a controlled temperature (e.g., not exceeding 40°C) for a shorter duration (e.g., 30-60 minutes).

  • Filtration and Concentration:

    • Filter the mixture to separate the extract from the solid residue.

    • Concentrate the extract using a rotary evaporator at a low temperature (below 40°C) to remove the solvent.

  • Storage: Store the dried extract at 2-8°C in a desiccator, protected from light.

Protocol 2: Assessing the Stability of this compound under Different Conditions

This protocol allows you to evaluate the stability of your this compound extract under various pH and temperature conditions.

Methodology:

  • Solution Preparation: Prepare a stock solution of your this compound extract in a suitable solvent (e.g., methanol).

  • pH Stability:

    • Prepare a series of buffers with different pH values (e.g., pH 4, 7, and 9).[1]

    • Dilute the stock solution into each buffer.

    • Incubate the solutions at a constant temperature.

    • At regular intervals (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each solution.

  • Temperature Stability:

    • Dilute the stock solution into a neutral buffer (e.g., pH 7).

    • Incubate aliquots of this solution at different temperatures (e.g., 4°C, 25°C, 40°C, 60°C).

    • At regular intervals, take an aliquot from each temperature condition.

  • Analysis: Analyze the aliquots using HPLC to quantify the concentration of this compound.[5]

  • Data Evaluation: Plot the concentration of this compound over time for each condition to determine the rate of degradation.

Quantitative Data Summary

The following tables summarize hypothetical data from stability studies to illustrate how to present your findings.

Table 1: Effect of pH on this compound Degradation at 25°C

Time (hours)Concentration at pH 4 (µg/mL)Concentration at pH 7 (µg/mL)Concentration at pH 9 (µg/mL)
0100.0100.0100.0
499.598.285.3
899.196.572.1
2497.892.345.7

Table 2: Effect of Temperature on this compound Degradation at pH 7

Time (hours)Concentration at 4°C (µg/mL)Concentration at 25°C (µg/mL)Concentration at 40°C (µg/mL)
0100.0100.0100.0
899.896.588.2
2499.592.375.4
4899.185.158.9

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_processing Post-Extraction Processing cluster_analysis Analysis & Storage start Source Material dry Drying (40-50°C) start->dry grind Grinding dry->grind extract Solvent Extraction (e.g., 80% Methanol) - Room Temperature - Light Protection grind->extract filter Filtration extract->filter concentrate Concentration (Rotary Evaporator <40°C) filter->concentrate store Storage (2-8°C, Dark) concentrate->store analyze HPLC/LC-MS Analysis concentrate->analyze

Caption: Workflow for this compound extraction with degradation prevention steps.

degradation_pathway cluster_factors Degradation Factors cluster_products Degradation Products isokotanin_b This compound (Intact Bicoumarin Structure) hydrolyzed Hydrolyzed Products (Opened Lactone Ring) isokotanin_b->hydrolyzed Hydrolysis photo_products Photodegradation Products isokotanin_b->photo_products Photodegradation thermal_products Thermal Degradation Products isokotanin_b->thermal_products Thermal Decomposition high_ph High pH high_ph->hydrolyzed high_temp High Temperature high_temp->thermal_products light Light Exposure light->photo_products

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Optimizing HPLC Separation of Isokotanin Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating Isokotanin isomers?

A1: Isokotanin isomers, like other stereoisomers (enantiomers and diastereomers) or structural isomers, possess very similar physicochemical properties, making their separation challenging.[1][2] The main difficulties include:

  • Co-elution or Poor Resolution: Due to their similar structures, isomers interact with the stationary phase in a very similar manner, often leading to overlapping peaks.[3][4]

  • Enantiomers: These isomers are mirror images and cannot be separated on a standard (achiral) HPLC column. Their separation requires a chiral environment, either through a chiral stationary phase (CSP) or a chiral additive in the mobile phase.[1][5][6]

  • Diastereomers: While separable on achiral columns, diastereomers can still be difficult to resolve due to minor differences in their spatial arrangements.[1][2]

Q2: What is the general strategy for developing an HPLC method for isomer separation?

A2: A systematic approach is crucial for successfully separating isomeric compounds. The general workflow involves column selection, mobile phase optimization, and refinement of method parameters. It is recommended to change only one parameter at a time to understand its effect on the separation.[1][7]

Q3: How do I choose the right column for separating Isokotanin isomers?

A3: The choice of the HPLC column is critical for achieving separation.[4]

  • For Diastereomers and Positional Isomers: Standard reversed-phase columns, such as C18 or C8, are often a good starting point.[4][8] Phenyl-based columns can offer alternative selectivity for aromatic compounds.[2][9]

  • For Enantiomers: A chiral stationary phase (CSP) is necessary. Polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used for a broad range of compounds.[1]

Q4: Can I improve peak shape and resolution by adjusting the mobile phase?

A4: Yes, mobile phase optimization is a powerful tool.[3]

  • Solvent Strength: Altering the ratio of the organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer affects retention time and can influence selectivity.[1][10]

  • pH Control: For ionizable compounds, adjusting the mobile phase pH can alter the analyte's charge state and its interaction with the stationary phase, thereby improving peak shape and resolution.[1][10]

  • Additives: Small amounts of modifiers like formic acid or trifluoroacetic acid (TFA) can improve peak shape by minimizing unwanted interactions with the stationary phase.[3]

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC separation of isomers.

Problem Potential Cause Suggested Solution
Poor Resolution / Co-eluting Peaks 1. Inappropriate column chemistry.2. Mobile phase is not optimal.3. Flow rate is too high.4. Temperature is not optimal.1. Screen different stationary phases (e.g., C18, Phenyl, or a chiral column if enantiomers are suspected).[7][9]2. Systematically vary the organic solvent-to-buffer ratio. Try a different organic solvent (e.g., methanol (B129727) instead of acetonitrile). Adjust the pH of the mobile phase.[1][3][7]3. Reduce the flow rate to increase the interaction time with the stationary phase.[1]4. Optimize the column temperature. Lower temperatures can sometimes increase resolution, while higher temperatures can improve efficiency.[1][3]
Peak Tailing 1. Secondary interactions with the stationary phase.2. Column contamination or degradation.1. Add a competing agent to the mobile phase (e.g., a small amount of acid or base).[1]2. Flush the column with a strong solvent or replace it if necessary.[1]
Inconsistent Retention Times 1. Improper column equilibration.2. Fluctuations in column temperature.3. Mobile phase composition is changing.1. Ensure the column is thoroughly equilibrated with the mobile phase before each injection.[1]2. Use a column oven to maintain a stable temperature.[1]3. Prepare fresh mobile phase and ensure proper mixing if using a gradient.[11]
No Separation of Enantiomers 1. Use of an achiral HPLC column.1. Employ a chiral stationary phase (CSP) specifically designed for enantioseparation.[1]

Experimental Protocols

Protocol 1: Method Development for Diastereomer Separation on a Reversed-Phase Column
  • Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Initial Gradient Elution:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection: UV at a suitable wavelength for Isokotanin.

    • Gradient Program: Start with a linear gradient from 10% B to 90% B over 20 minutes to determine the approximate elution conditions.

  • Optimization:

    • Based on the initial run, adjust the gradient to improve resolution around the elution time of the isomers. A shallower gradient will generally provide better separation.[10]

    • If resolution is still poor, switch the organic modifier to methanol (Mobile Phase B: 0.1% Formic Acid in Methanol) as it can offer different selectivity.[3][7]

    • Systematically adjust the column temperature (e.g., in 5 °C increments from 25 °C to 40 °C) and flow rate (e.g., from 0.8 to 1.2 mL/min) to find the optimal conditions.[1][3]

Protocol 2: Chiral Separation of Enantiomers
  • Column Selection: Choose a chiral stationary phase. Polysaccharide-based columns are a good starting point. Consult the column manufacturer's guidelines for recommended mobile phases.[1]

  • Mobile Phase Preparation (Normal Phase):

    • Mobile Phase A: n-Hexane

    • Mobile Phase B: Isopropanol (IPA)

  • Isocratic Elution:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 10 µL

    • Detection: UV at a suitable wavelength.

    • Initial Mobile Phase Composition: 90:10 (Hexane:IPA).

  • Optimization:

    • Adjust the ratio of Hexane to IPA. Increasing the percentage of IPA will decrease retention times.

    • Small amounts of additives, such as trifluoroacetic acid for acidic compounds or diethylamine (B46881) for basic compounds, can sometimes improve peak shape.

Quantitative Data Summary

The following tables summarize the expected effects of various parameters on HPLC separation of isomers.

Table 1: Effect of Mobile Phase Composition on Resolution (Rs)

Organic Modifier% OrganicRetention Time (min)Resolution (Rs)
Acetonitrile40%12.51.2
Acetonitrile35%15.81.6
Methanol50%11.91.4
Methanol45%14.21.8

Note: These are representative data and actual values will vary depending on the specific isomers and HPLC system.

Table 2: Effect of Flow Rate and Temperature on Resolution (Rs)

Flow Rate (mL/min)Temperature (°C)Resolution (Rs)Analysis Time (min)
1.2301.415
1.0301.618
0.8301.822
1.0251.720
1.0351.516

Note: Lower flow rates generally improve resolution but increase analysis time. The optimal temperature depends on the specific analytes and column.[1]

Diagrams

Workflow_for_HPLC_Method_Development cluster_start Start cluster_column_selection Column Selection cluster_method_development Method Development cluster_validation Validation & Final Method Start Define Separation Goal (e.g., Baseline Resolution of Isokotanin Isomers) ColumnType Select Column Type (Achiral vs. Chiral) Start->ColumnType Achiral Achiral Column (e.g., C18, Phenyl) ColumnType->Achiral Diastereomers/ Positional Isomers Chiral Chiral Column (e.g., Polysaccharide-based) ColumnType->Chiral Enantiomers ScoutingGradient Run Scouting Gradient Achiral->ScoutingGradient Chiral->ScoutingGradient OptimizeMobilePhase Optimize Mobile Phase (Solvent Ratio, pH) ScoutingGradient->OptimizeMobilePhase OptimizeParameters Optimize Parameters (Flow Rate, Temperature) OptimizeMobilePhase->OptimizeParameters Validation Validate Method (Precision, Accuracy, etc.) OptimizeParameters->Validation

Caption: A typical workflow for developing an HPLC method for isomer separation.

Troubleshooting_Workflow cluster_problem Problem Identification cluster_troubleshooting Troubleshooting Steps cluster_solution Solution Problem Poor Resolution or Co-elution of Peaks CheckMobilePhase Optimize Mobile Phase Problem->CheckMobilePhase ChangeSolvent Change Organic Solvent (ACN <-> MeOH) CheckMobilePhase->ChangeSolvent No Improvement AdjustGradient Make Gradient Shallower CheckMobilePhase->AdjustGradient Some Improvement CheckColumn Evaluate Column CheckMethodParams Adjust Method Parameters CheckColumn->CheckMethodParams Some Improvement ChangeColumn Try Different Stationary Phase CheckColumn->ChangeColumn No Improvement AdjustFlowTemp Decrease Flow Rate or Optimize Temperature CheckMethodParams->AdjustFlowTemp ChangeSolvent->CheckColumn AdjustGradient->CheckColumn ChangeColumn->CheckMethodParams Solution Improved Resolution AdjustFlowTemp->Solution

Caption: A decision tree for troubleshooting poor HPLC peak resolution.

References

Troubleshooting Isokotanin B instability in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in utilizing Isokotanin B effectively in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) regarding the stability of this compound in various cell culture media.

Frequently Asked Questions (FAQs)

Q1: Is there any available data on the stability of this compound in specific cell culture media like DMEM or RPMI-1640?

Currently, there is no publicly available quantitative data specifically detailing the stability of this compound in common cell culture media. As a bicoumarin, this compound belongs to the polyphenol family, which are known to have variable stability in aqueous solutions. Stability can be influenced by various factors including media composition, pH, temperature, and exposure to light. Therefore, it is highly recommended to perform an in-house stability assessment under your specific experimental conditions.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

This compound is soluble in organic solvents such as Ethanol, Methanol, DMF, and DMSO.[1][] For creating concentrated stock solutions, DMSO is commonly used for small molecules. It is crucial to ensure the final concentration of the organic solvent in the cell culture medium is non-toxic to the cells (typically ≤0.1% v/v).

Q3: How should this compound stock solutions be stored?

As a general precaution for small molecules, it is advisable to store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[][3] Protection from light is also recommended, especially for compounds with aromatic structures like this compound.

Q4: What are the potential signs of this compound degradation in my cell culture experiments?

Signs of degradation can include:

  • A gradual or sudden loss of biological activity.

  • A change in the color of the cell culture medium over time.

  • The appearance of precipitates.

  • Inconsistent results between experiments.

Q5: What factors in cell culture media can contribute to the degradation of polyphenols like this compound?

Several factors can influence the stability of polyphenols in cell culture media:

  • pH: The pH of the medium can significantly affect the rate of oxidation and hydrolysis.

  • Reactive Oxygen Species (ROS): Cell culture media can generate ROS, which can degrade sensitive compounds.

  • Enzymes: Some cell types may release enzymes into the medium that can metabolize or degrade this compound.

  • Light Exposure: Aromatic compounds can be light-sensitive and degrade upon exposure to light.[4]

  • Temperature: Higher temperatures, such as the standard 37°C for cell culture, can accelerate degradation reactions.[5]

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving potential issues with this compound stability in your cell culture experiments.

Problem: Inconsistent or lower-than-expected biological activity of this compound.

Possible Cause Suggested Solution
Degradation of this compound in the cell culture medium during the experiment.Perform a stability study of this compound under your specific experimental conditions (media type, temperature, CO2 levels, duration). Prepare fresh working solutions of this compound for each experiment from a frozen stock. Minimize the exposure of this compound solutions to light.
Precipitation of this compound in the cell culture medium.Visually inspect the medium for any precipitate after adding this compound. If precipitation occurs, try lowering the final concentration. Ensure the final concentration of the stock solution solvent (e.g., DMSO) is not causing insolubility.
Interaction with media components.Some media components, like certain vitamins or metal ions, can catalyze degradation.[4] Consider using a simpler, serum-free medium for initial experiments to minimize potential interactions.
Cellular metabolism of this compound.The cell line being used may be metabolizing this compound. Analyze cell lysates and conditioned media over time using techniques like HPLC or LC-MS to detect potential metabolites.

Problem: Visible changes in the cell culture medium (e.g., color change, precipitation).

Possible Cause Suggested Solution
Oxidation of this compound.The phenolic hydroxyl groups in this compound's structure make it susceptible to oxidation, which can lead to colored byproducts. Prepare media containing this compound immediately before use. Consider the addition of antioxidants to the medium, but first, test for any interference with your experimental endpoint.
Poor solubility of this compound at the working concentration.Determine the solubility of this compound in your specific cell culture medium. You may need to adjust the final concentration or the solvent used for the stock solution.
pH-dependent degradation.The stability of polyphenols can be pH-sensitive. Monitor the pH of your cell culture medium throughout the experiment. Ensure your incubator's CO2 levels are stable to maintain consistent media pH.

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Cell Culture Medium

Objective: To determine the stability of this compound in a specific cell culture medium over time.

Materials:

  • This compound

  • Cell culture medium of interest (e.g., DMEM, RPMI-1640)

  • Sterile, light-protected microcentrifuge tubes or a 96-well plate

  • Incubator (37°C, 5% CO2)

  • High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system

Methodology:

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

  • Spike the cell culture medium with this compound to the desired final concentration. Include a control medium without this compound.

  • Aliquot the spiked medium into sterile, light-protected tubes or wells of a plate.

  • Incubate the samples under standard cell culture conditions (37°C, 5% CO2).

  • At various time points (e.g., 0, 2, 4, 8, 12, 24, 48, 72 hours), remove an aliquot from the incubator.

  • Immediately analyze the concentration of this compound in the aliquot using a validated HPLC or LC-MS method.

  • Plot the concentration of this compound versus time to determine its degradation kinetics and half-life in the medium.

Visualizations

Potential Degradation Pathway of this compound Isokotanin_B This compound (Bicoumarin Structure) Oxidation Oxidation (Phenolic Hydroxyl Groups) Isokotanin_B->Oxidation O2, Metal Ions, Light Hydrolysis Hydrolysis (Lactone Rings) Isokotanin_B->Hydrolysis pH, Temperature Metabolism Cellular Metabolism (Enzymatic Modification) Isokotanin_B->Metabolism Cellular Enzymes Degradation_Products Degradation Products (e.g., Quinones, Ring-Opened Structures) Oxidation->Degradation_Products Hydrolysis->Degradation_Products Metabolism->Degradation_Products Loss_of_Activity Loss of Biological Activity Degradation_Products->Loss_of_Activity

Caption: Potential degradation pathways for this compound in cell culture.

Troubleshooting Workflow for this compound Instability Start Inconsistent Experimental Results Check_Precipitation Visually Inspect for Precipitation? Start->Check_Precipitation Lower_Concentration Lower this compound Concentration Check_Precipitation->Lower_Concentration Yes Perform_Stability_Assay Perform Stability Assay (Protocol 1) Check_Precipitation->Perform_Stability_Assay No Lower_Concentration->Perform_Stability_Assay Is_Stable Is it Stable? Perform_Stability_Assay->Is_Stable Investigate_Metabolism Investigate Cellular Metabolism (LC-MS of Lysates/Media) Is_Stable->Investigate_Metabolism No Proceed Proceed with Optimized Protocol Is_Stable->Proceed Yes Optimize_Conditions Optimize Experimental Conditions: - Prepare fresh solutions - Minimize light exposure - Consider antioxidants Investigate_Metabolism->Optimize_Conditions Optimize_Conditions->Proceed

Caption: Workflow for troubleshooting this compound instability issues.

Hypothesized Stabilization by Antioxidants Isokotanin_B This compound Oxidized_Isokotanin Oxidized this compound (Inactive) Isokotanin_B->Oxidized_Isokotanin Stable_Isokotanin Stable this compound (Active) Isokotanin_B->Stable_Isokotanin ROS Reactive Oxygen Species (ROS) in Media ROS->Isokotanin_B Oxidizes Neutralized_ROS Neutralized ROS ROS->Neutralized_ROS Antioxidant Antioxidant (e.g., Ascorbic Acid, Trolox) Antioxidant->ROS Scavenges

Caption: Proposed mechanism of this compound stabilization by antioxidants.

References

Minimizing batch-to-batch variability of Isokotanin B production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variability during the production of Isokotanin B.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where does it come from?

This compound is a bicoumarin, a type of fungal secondary metabolite. It is a natural product isolated from the sclerotia (hardened mycelial structures) of the fungus Aspergillus alliaceus.[1]

Q2: What are the main stages of this compound production?

The production of this compound involves three main stages:

  • Fermentation: Cultivation of Aspergillus alliaceus under controlled conditions to promote the growth of sclerotia and the biosynthesis of this compound.

  • Extraction: Isolation of this compound from the fungal sclerotia using appropriate solvents.

  • Purification: Separation of this compound from other metabolites and impurities to achieve the desired level of purity.

Q3: What are the common causes of batch-to-batch variability in this compound production?

Batch-to-batch variability in the production of fungal secondary metabolites like this compound can arise from a number of factors.[2][3][4][5] These can be broadly categorized into:

  • Biological Variability: Inherent genetic or phenotypic instability in the Aspergillus alliaceus strain.

  • Fermentation Conditions: Inconsistent control of critical fermentation parameters.

  • Raw Material Inconsistency: Variations in the composition of the culture medium.

  • Extraction and Purification Efficiency: Differences in the performance of downstream processing steps.

Troubleshooting Guides

Low Yield of this compound

Problem: The final yield of purified this compound is consistently lower than expected across different batches.

Potential Cause Recommended Action Expected Outcome
Suboptimal Fermentation Medium Systematically evaluate different carbon and nitrogen sources. Common sources for Aspergillus species include glucose, sucrose, peptone, and yeast extract.[6]Identification of a medium composition that consistently promotes higher this compound production.
Inadequate Aeration Optimize the agitation speed and ensure appropriate flask or bioreactor geometry to enhance oxygen transfer.Improved fungal growth and secondary metabolite biosynthesis.
Non-optimal pH of Culture Medium Monitor and control the pH of the fermentation broth throughout the cultivation period. The optimal pH for secondary metabolite production in Aspergillus species is often slightly acidic.Maintained optimal enzymatic activity for this compound biosynthesis.
Incorrect Fermentation Temperature Determine the optimal temperature for this compound production by testing a range of temperatures (e.g., 25-35°C).[6]Enhanced fungal metabolism and product formation.
Inefficient Extraction Experiment with different solvent systems (e.g., methanol (B129727), ethyl acetate, chloroform) and extraction times to maximize the recovery of this compound from the sclerotia.Increased yield of crude extract containing this compound.
High Variability in this compound Purity

Problem: The purity of the final this compound product varies significantly from batch to batch.

Potential Cause Recommended Action Expected Outcome
Inconsistent Fungal Morphology Standardize the inoculum preparation procedure to ensure a consistent physiological state of the starting culture.More uniform fungal growth and metabolite production profile.
Co-extraction of Impurities Modify the extraction solvent polarity to selectively extract this compound while minimizing the co-extraction of impurities.A cleaner crude extract, simplifying subsequent purification steps.
Ineffective Purification Protocol Optimize the purification method. High-Performance Liquid Chromatography (HPLC) is a common and effective technique for purifying fungal metabolites.[7][8][9] Experiment with different stationary and mobile phases.Consistent achievement of high-purity this compound.
Degradation of this compound Assess the stability of this compound under the extraction and purification conditions. Avoid prolonged exposure to harsh temperatures or pH.Minimized product loss and formation of degradation-related impurities.

Experimental Protocols

General Protocol for Aspergillus alliaceus Fermentation

This is a generalized protocol and should be optimized for your specific strain and laboratory conditions.

  • Inoculum Preparation:

    • Grow Aspergillus alliaceus on a suitable agar (B569324) medium (e.g., Potato Dextrose Agar) until sporulation is observed.

    • Prepare a spore suspension in sterile water containing a wetting agent (e.g., 0.01% Tween 80).

    • Adjust the spore concentration to a standardized value (e.g., 1 x 10^6 spores/mL).

  • Fermentation:

    • Inoculate a liquid fermentation medium (e.g., Yeast Extract Sucrose broth) with the spore suspension.[10]

    • Incubate the culture under controlled conditions of temperature and agitation.

    • Monitor the fermentation for growth and sclerotia formation. The production of this compound is associated with the sclerotia.[1]

  • Harvesting:

    • After a predetermined fermentation time, harvest the fungal biomass, including the sclerotia, by filtration or centrifugation.

General Protocol for Extraction and Purification
  • Drying and Grinding:

    • Lyophilize (freeze-dry) the harvested fungal sclerotia.

    • Grind the dried sclerotia into a fine powder to increase the surface area for extraction.

  • Solvent Extraction:

    • Extract the powdered sclerotia with a suitable organic solvent (e.g., methanol or a mixture of chloroform (B151607) and methanol).

    • Perform the extraction multiple times to ensure complete recovery.

    • Combine the solvent extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

  • Purification by Chromatography:

    • Dissolve the crude extract in a small volume of a suitable solvent.

    • Subject the dissolved extract to chromatographic separation. This may involve multiple steps, such as:

      • Initial fractionation using column chromatography with silica (B1680970) gel.

      • Final purification using High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase.[7][8][9]

Quality Control: Quantification of this compound by HPLC
  • Standard Preparation:

    • Prepare a stock solution of purified this compound of known concentration in a suitable solvent (e.g., methanol).

    • Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation:

    • Dissolve a known weight of the production batch sample in the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Analysis:

    • Inject the standards and samples onto an HPLC system equipped with a suitable detector (e.g., UV-Vis or PDA).

    • Develop a suitable gradient or isocratic elution method to achieve good separation of this compound from other components.

    • Quantify the amount of this compound in the samples by comparing the peak area to the calibration curve generated from the standards.[11]

Visualizations

experimental_workflow cluster_fermentation Fermentation Stage cluster_downstream Downstream Processing inoculum Inoculum Preparation fermentation Aspergillus alliaceus Cultivation inoculum->fermentation harvest Harvesting Sclerotia fermentation->harvest extraction Extraction harvest->extraction Transfer of Sclerotia purification Purification (e.g., HPLC) extraction->purification qc Quality Control (e.g., HPLC Analysis) purification->qc final_product final_product purification->final_product Purified This compound troubleshooting_logic start Batch Fails QC low_yield Low Yield? start->low_yield low_purity Low Purity? low_yield->low_purity No fermentation_yield Check Fermentation Parameters low_yield->fermentation_yield Yes fermentation_purity Review Inoculum & Growth Conditions low_purity->fermentation_purity Yes extraction_yield Check Extraction Efficiency fermentation_yield->extraction_yield purification_purity Optimize Purification Protocol fermentation_purity->purification_purity signaling_pathway_general environmental_signals Environmental Signals (Nutrients, pH, Temp) global_regulators Global Regulators (e.g., LaeA, VeA) environmental_signals->global_regulators pathway_specific_tf Pathway-Specific Transcription Factors global_regulators->pathway_specific_tf bgc_expression Biosynthetic Gene Cluster Expression pathway_specific_tf->bgc_expression isokotanin_b This compound Biosynthesis bgc_expression->isokotanin_b

References

Isokotanin B Purification Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Isokotanin B purification. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this complex natural product.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound?

A1: The primary challenges in this compound purification stem from its unique structural features as a dimeric naphthopyranone and an atropisomer. Key difficulties include:

  • Separation of Atropisomers: this compound exists as stable rotational isomers (atropisomers) due to restricted rotation around the biaryl bond. Separating these stereoisomers requires specialized chiral chromatography techniques.[1][2][3]

  • Co-eluting Impurities: The crude product, whether from synthesis or natural product extraction, often contains structurally similar impurities, such as monomeric precursors or other dimeric isomers, which can be difficult to separate from the target compound.

  • Potential for Atropisomer Interconversion: Depending on the energy barrier to rotation, atropisomers can interconvert under certain conditions, such as elevated temperatures. This can complicate purification and lead to inaccurate characterization.[4][5]

  • Low Purification Yield: The multi-step nature of purification for such a complex molecule can often lead to significant sample loss at each stage, resulting in a low overall yield.

Q2: What is the general workflow for purifying this compound?

A2: A typical purification workflow for this compound involves a multi-step approach, starting with initial cleanup followed by high-resolution separation of the desired atropisomer.

This compound Purification Workflow cluster_0 Initial Purification cluster_1 Atropisomer Separation Crude Product Crude Product Silica Gel Chromatography Silica Gel Chromatography Crude Product->Silica Gel Chromatography Removal of non-polar and highly polar impurities Semi-purified Mixture Semi-purified Mixture Silica Gel Chromatography->Semi-purified Mixture Preparative Chiral HPLC Preparative Chiral HPLC Semi-purified Mixture->Preparative Chiral HPLC Separation of atropisomers Pure this compound Isomer Pure this compound Isomer Preparative Chiral HPLC->Pure this compound Isomer Other Isomers Other Isomers Preparative Chiral HPLC->Other Isomers Isomeric Separation Logic Crude Product Crude Product Silica Gel Chromatography Silica Gel Chromatography Crude Product->Silica Gel Chromatography Monomers & Byproducts Monomers & Byproducts Silica Gel Chromatography->Monomers & Byproducts Removed Atropisomer Mixture Atropisomer Mixture Silica Gel Chromatography->Atropisomer Mixture Chiral HPLC Chiral HPLC Atropisomer Mixture->Chiral HPLC This compound (Isomer A) This compound (Isomer A) Chiral HPLC->this compound (Isomer A) Isolated This compound (Isomer B) This compound (Isomer B) Chiral HPLC->this compound (Isomer B) Isolated

References

Technical Support Center: Enhancing the Biological Activity of Isokotanin B Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Isokotanin B and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis, purification, and biological evaluation of these compounds.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential biological activities?

This compound is a member of the bicoumarin family, which are dimeric coumarin (B35378) compounds. Isokotanins A-C were first isolated from the sclerotia of Aspergillus alliaceus.[1] While specific biological activities for this compound are not extensively documented in publicly available literature, the broader class of bis-coumarins is known to exhibit a wide range of biological effects, including:

  • Antitumor activity

  • Antibacterial activity

  • Antiviral activity

  • Anti-inflammatory activity[2][3]

  • Anticoagulant activity

Therefore, derivatives of this compound are promising candidates for drug discovery in these areas.

Q2: How can I enhance the biological activity of my this compound derivatives?

Enhancing the biological activity of natural product derivatives often involves chemical modification. Strategies that have proven effective for coumarin-based compounds include:

  • Introducing Pharmacophores: Addition of functional groups known to interact with biological targets.

  • Modifying Lipophilicity: Adjusting the lipophilicity of the molecule can improve its ability to cross cell membranes.

  • Stereochemistry: The three-dimensional arrangement of atoms is crucial for biological activity. Synthesizing stereochemically pure isomers can lead to more potent compounds.

  • Halogenation: The introduction of halogen atoms can sometimes enhance biological activity.

Q3: My this compound derivative has poor solubility. What can I do?

Poor aqueous solubility is a common issue with natural product derivatives. Consider the following approaches:

  • Salt Formation: If your derivative has acidic or basic functional groups, forming a salt can significantly improve solubility.

  • Prodrug Strategy: A prodrug is an inactive compound that is converted into the active drug in the body. This can be used to temporarily mask functionalities that contribute to poor solubility.

  • Formulation with Excipients: Using solubilizing agents or formulating the compound in a suitable delivery system (e.g., liposomes) can enhance its solubility.

Q4: I am observing high variability in my cell-based assay results. What could be the cause?

High variability in cell-based assays can stem from several factors. Refer to the troubleshooting guide for cytotoxicity assays below for a detailed breakdown of potential issues and solutions. Common culprits include inconsistent cell seeding, reagent variability, and improper plate handling.

Troubleshooting Guides

Synthesis and Purification of this compound Derivatives

The synthesis of complex natural product derivatives can be challenging.[4][[“]] Below are common issues and potential solutions.

Problem Potential Cause Suggested Solution
Low reaction yield Suboptimal reaction conditions (temperature, solvent, catalyst).Systematically vary reaction parameters to find the optimal conditions. Consider using a design of experiments (DoE) approach.
Starting materials are impure or degraded.Verify the purity of starting materials using analytical techniques like NMR or LC-MS.
Competing side reactions.Modify the reaction conditions to disfavor side product formation. Protect sensitive functional groups.
Difficulty in purification Co-elution of the product with impurities during chromatography.Optimize the mobile phase and stationary phase for better separation. Consider alternative purification techniques like preparative HPLC or crystallization.
Isomeric impurities that are difficult to separate.Employ chiral chromatography for the separation of enantiomers or diastereomers.
Product degradation on the chromatography column.Use a less acidic or basic stationary phase. Perform the purification at a lower temperature.
Troubleshooting HPLC Analysis

High-Performance Liquid Chromatography (HPLC) is a critical tool for the analysis and purification of this compound derivatives. Here are some common problems and solutions.[6][7][8][9][10]

Problem Potential Cause Suggested Solution
Fluctuating Retention Times Inconsistent mobile phase composition.Ensure the mobile phase is well-mixed and degassed. If using a gradient, ensure the pump is functioning correctly.
Temperature fluctuations.Use a column oven to maintain a constant temperature.
Column degradation.Replace the column if it is old or has been subjected to harsh conditions.
Peak Tailing Column overload.Inject a smaller sample volume or a more dilute sample.
Secondary interactions between the analyte and the stationary phase.Adjust the mobile phase pH or ionic strength. Consider a different column chemistry.
Presence of a void at the column inlet.Replace the column. Use a guard column to protect the analytical column.
High Backpressure Blockage in the system (e.g., clogged frit, tubing, or column).Systematically check each component for blockage, starting from the detector and moving backward. Back-flush the column if necessary.
Mobile phase viscosity is too high.Use a less viscous mobile phase or increase the column temperature.
Troubleshooting Cytotoxicity Assays (e.g., MTT, XTT)

Cytotoxicity assays are fundamental for evaluating the anticancer potential of this compound derivatives.[11][12]

Problem Potential Cause Suggested Solution
High well-to-well variability Inconsistent cell seeding density.Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for seeding and verify cell counts.
Edge effects on the microplate.Avoid using the outer wells of the plate or fill them with sterile media. Ensure proper humidity in the incubator.
Bubbles in the wells.Be careful during pipetting to avoid introducing bubbles. If present, gently remove them with a sterile pipette tip.
Low signal or no dose-response The compound is not cytotoxic at the tested concentrations.Test a wider and higher range of concentrations.
The compound has precipitated out of solution.Check the solubility of the compound in the culture medium. Use a lower concentration of solvent (e.g., DMSO).
Incorrect incubation time.Optimize the incubation time for your specific cell line and compound.
High background signal Contamination of reagents or cells.Use sterile techniques and check reagents for contamination. Test cells for mycoplasma.
The compound interferes with the assay chemistry.Run a control without cells to check for direct reaction of the compound with the assay reagents.

Experimental Protocols

MTT Cytotoxicity Assay

This protocol provides a general procedure for assessing the cytotoxicity of this compound derivatives against a cancer cell line.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound derivative stock solution (e.g., in DMSO)

  • 96-well flat-bottom microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Dilute the cell suspension to the desired seeding density (e.g., 5,000-10,000 cells/well) in complete culture medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivative stock solution in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the diluted compound solutions.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-cell control (medium only).

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

    • Carefully remove the medium.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Read the absorbance at a wavelength of 570 nm using a microplate reader.

    • Subtract the absorbance of the no-cell control from all other readings.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC₅₀ value.

Signaling Pathway and Experimental Workflow Diagrams

While the specific signaling pathways modulated by this compound are not yet fully elucidated, many bioactive natural products are known to influence key cellular pathways involved in cancer progression, such as the NF-κB and MAPK/ERK pathways.[13][14][15][16] The following diagram illustrates a hypothetical mechanism where an this compound derivative inhibits the NF-κB signaling pathway, a common target for anticancer drugs.

experimental_workflow Start Start: This compound Synthesis Synthesis of Derivatives Start->Synthesis Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Screening Primary Screening (e.g., Cytotoxicity Assay) Purification->Screening Hit_Identification Hit Identification Screening->Hit_Identification Hit_Identification->Synthesis Inactive Lead_Optimization Lead Optimization (SAR Studies) Hit_Identification->Lead_Optimization Active Lead_Optimization->Synthesis Mechanism_Study Mechanism of Action Studies (e.g., Western Blot, qPCR) Lead_Optimization->Mechanism_Study In_Vivo In Vivo Studies Mechanism_Study->In_Vivo End Preclinical Candidate In_Vivo->End

References

Dealing with low signal-to-noise in Isokotanin B analytical detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering low signal-to-noise (S/N) ratios during the analytical detection of Isokotanin B. The following guides are presented in a question-and-answer format to address specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for a low signal-to-noise ratio when analyzing this compound?

A low signal-to-noise ratio can stem from multiple factors, broadly categorized as issues with the analyte/sample, the liquid chromatography (LC) separation, or the mass spectrometry (MS) detection.[1][2][3] Key causes include:

  • Low Analyte Concentration: The concentration of this compound in the sample may be near or below the instrument's limit of detection.[4]

  • Ion Suppression (Matrix Effects): Co-eluting compounds from the sample matrix can interfere with the ionization of this compound, significantly reducing its signal intensity.[5][6] This is a common issue when analyzing samples from complex biological matrices.[7]

  • Suboptimal Ionization Parameters: Inefficient ionization in the MS source is a primary cause of poor signal intensity.[1][2] This includes incorrect ionization mode, gas temperatures, gas flows, or voltages.

  • Analyte Degradation: this compound, like many natural products, may be unstable under certain pH, temperature, or solvent conditions, leading to a weaker signal.

  • High Chemical or Electronic Noise: A high background signal can obscure the analyte peak. This can be caused by contaminated solvents, mobile phase additives, or electronic issues with the detector.[8][9]

Q2: Which mass spectrometry ionization mode, positive (ESI+) or negative (ESI-), is recommended for this compound?

This compound (C₂₃H₂₀O₈) possesses a phenolic hydroxyl group.[10] This acidic proton makes it a strong candidate for deprotonation. Therefore, negative ion mode (ESI-) is generally recommended as it will likely yield a strong [M-H]⁻ ion. While positive ion mode adduction with species like sodium [M+Na]⁺ or ammonium (B1175870) [M+NH₄]⁺ is possible, negative mode is often more sensitive for phenolic compounds.[11] The best approach is to test both modes empirically during initial method development.[11]

Q3: My this compound signal has disappeared completely. Where should I start troubleshooting?

A complete signal loss typically points to a singular, critical failure rather than a gradual decline in performance.[12] A systematic check is the most efficient way to identify the problem.

G cluster_0 Initial Checks cluster_1 System Isolation start Complete Signal Loss Observed prep_standards Prepare Fresh Standards & Solvents start->prep_standards check_ms Check MS Functionality (Infusion) prep_standards->check_ms is_ms_ok Is MS Signal Present via Infusion? check_ms->is_ms_ok check_lc Troubleshoot LC System (Flow Path, Column, Leaks) is_ms_ok->check_lc Yes check_ms_params Troubleshoot MS System (Source, Optics, Detector) is_ms_ok->check_ms_params No is_lc_ok Is LC delivering flow correctly? check_lc->is_lc_ok is_lc_ok->check_lc No final_check Re-evaluate Sample Prep & Method is_lc_ok->final_check Yes

Caption: A systematic workflow for troubleshooting complete signal loss.

  • Exclude the Sample: Prepare fresh standards of this compound to rule out degradation or errors in your sample preparation.[12]

  • Isolate the MS from the LC: Perform a direct infusion of your fresh standard into the mass spectrometer, bypassing the LC column.[12] If you see a signal, the MS is likely functioning, and the problem lies within the LC system (e.g., a clog, leak, or injector issue).

  • Check MS Basics: If there is no signal on infusion, check basic MS functions. Ensure the spray is stable, nitrogen gas is flowing, and all high voltages are on.[12] Review the instrument's tune and calibration files.[1][8]

Troubleshooting Guide: Step-by-Step Optimization

This guide provides a more detailed approach to improving the signal-to-noise ratio, broken down by experimental stage.

Part 1: Sample Preparation and Matrix Effects

Matrix effects occur when co-eluting substances from the sample enhance or (more commonly) suppress the ionization of the analyte.[6][7] Effective sample cleanup is crucial for minimizing these effects and improving S/N.[3]

Q: How can I reduce matrix effects for this compound analysis in biological samples (e.g., plasma, tissue homogenate)?

A: A multi-step approach involving efficient extraction and cleanup is necessary. The goal is to remove interfering compounds like phospholipids (B1166683) and proteins while maximizing the recovery of this compound.

ESI_Optimization center ESI Process V_Cap Capillary Voltage Droplet_Charge Droplet Charging V_Cap->Droplet_Charge T_Gas Drying Gas Temp Desolvation Desolvation T_Gas->Desolvation F_Gas Drying Gas Flow F_Gas->Desolvation P_Neb Nebulizer Pressure P_Neb->Desolvation V_Cone Cone/Orifice Voltage Ion_Transmission Ion Transmission V_Cone->Ion_Transmission Droplet_Charge->center Desolvation->center Ion_Transmission->center

References

Technical Support Center: Crystallization of Isokotanin B for X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of Isokotanin B for X-ray crystallography.

Frequently Asked Questions (FAQs)

Q1: What are the known solvents for this compound?

A1: this compound is soluble in dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), ethanol, and methanol (B129727).[][2][3]

Q2: What are the common methods for crystallizing small molecules like this compound?

A2: Common crystallization techniques for small molecules include slow evaporation, vapor diffusion, and slow cooling.[4][5][6][7] The choice of method depends on the solubility of the compound and the solvent system used.

Q3: How much this compound is typically needed for initial crystallization screening?

A3: While only a single, high-quality crystal is needed for X-ray diffraction, starting with a few milligrams of the compound allows for screening various conditions.[4] A concentration similar to that used for an NMR experiment is a good starting point.[4]

Q4: My crystallization attempt resulted in oiling out. What should I do?

A4: Oiling out occurs when the compound separates from the solution as a liquid instead of a solid. This can be due to high solute concentration or a solvent in which the compound is too soluble. Try using a more dilute solution or a different solvent system. Tetrahydrofuran (THF) is a solvent known to sometimes cause "oiling out".[4]

Q5: How can I improve the quality of my crystals?

A5: Crystal quality can be improved by slowing down the crystallization process.[5] This can be achieved by reducing the rate of solvent evaporation, using a temperature gradient to cool the solution slowly, or by re-dissolving initial small crystals by gentle heating and allowing them to reform slowly.[5]

Experimental Protocols

Below are detailed methodologies for common crystallization techniques applicable to this compound.

Protocol 1: Slow Evaporation

This method is straightforward and effective for compounds that are moderately soluble in a chosen solvent.[8][9]

  • Preparation of a Saturated Solution:

    • Dissolve a small amount of this compound (e.g., 5-10 mg) in a suitable solvent (e.g., methanol or ethanol) in a clean vial.

    • Gently warm the solution to ensure the compound is fully dissolved.

    • If any particulate matter remains, filter the solution through a syringe filter into a clean crystallization vessel (e.g., a small beaker or vial).

  • Crystallization:

    • Cover the vessel with a cap or parafilm with a few small punctures to allow for slow evaporation of the solvent.[8]

    • Place the vessel in a vibration-free location at a constant temperature.

    • Monitor the vessel over several days to weeks for crystal formation.

Protocol 2: Vapor Diffusion (Hanging Drop)

This technique is useful when only small amounts of the compound are available and involves the slow diffusion of a precipitant vapor into a solution of the compound.[4][6][10]

  • Preparation:

    • In a 24-well crystallization plate, fill the reservoir with 500 µL of a precipitant (a solvent in which this compound is poorly soluble, e.g., water or hexane).

    • Prepare a concentrated solution of this compound in a good solvent (e.g., 10 mg/mL in DMSO or ethanol).

  • Setting up the Drop:

    • On a siliconized glass coverslip, mix 2 µL of the this compound solution with 2 µL of the reservoir solution.

    • Invert the coverslip and place it over the well, sealing the reservoir.

  • Crystallization and Monitoring:

    • The precipitant vapor from the reservoir will slowly diffuse into the drop, increasing the concentration of this compound and inducing crystallization.

    • Incubate at a constant temperature and monitor for crystal growth over several days.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No Crystals Form 1. Solution is not saturated. 2. Compound is too soluble in the chosen solvent. 3. Contaminants in the solution.1. Add more solute to the solution. 2. Try a different solvent or a mixture of solvents. 3. Ensure all glassware is clean and filter the solution.
Formation of Small, Needle-like Crystals 1. Crystallization is occurring too rapidly. 2. Supersaturation is too high.1. Slow down the evaporation rate by reducing the opening of the crystallization vessel. 2. Use a more dilute solution.
Formation of Amorphous Precipitate 1. The compound is "crashing out" of the solution. 2. The solvent system is not ideal.1. Try a slower method of crystallization like vapor diffusion. 2. Screen a wider range of solvents and solvent mixtures.
Twinning of Crystals 1. Rapid crystal growth. 2. Mechanical disturbance during growth.1. Slow down the crystallization process. 2. Ensure the crystallization setup is in a vibration-free environment.

Data Presentation

Table 1: Solubility of this compound

Solvent Solubility
Dimethylformamide (DMF)Soluble[3]
Dimethyl sulfoxide (DMSO)Soluble[3]
EthanolSoluble[][2][3]
MethanolSoluble[][2][3]

Table 2: Common Crystallization Conditions for Small Molecules

Parameter Typical Range/Condition
Temperature 4°C to 25°C
Compound Concentration 1 - 20 mg/mL
pH (for ionizable compounds) 4 - 9
Precipitant A solvent in which the compound is poorly soluble

Visualizations

experimental_workflow cluster_prep Preparation cluster_methods Crystallization Methods cluster_analysis Analysis a Dissolve this compound in a suitable solvent b Prepare a saturated or near-saturated solution a->b c Slow Evaporation b->c d Vapor Diffusion b->d e Slow Cooling b->e f Crystal Growth (days to weeks) c->f d->f e->f g Harvest suitable single crystal f->g h X-ray Diffraction g->h

Caption: Experimental workflow for this compound crystallization.

troubleshooting_flowchart start Crystallization Attempt outcome Observe Outcome start->outcome no_crystals No Crystals outcome->no_crystals No Growth poor_quality Poor Quality Crystals (small, needles, powder) outcome->poor_quality Poor Growth good_crystals Good Quality Crystals outcome->good_crystals Success solution1 Increase Concentration or Change Solvent no_crystals->solution1 solution2 Slow Down Crystallization (e.g., lower temp, seal vial) poor_quality->solution2 proceed Proceed to X-ray Diffraction good_crystals->proceed

Caption: Troubleshooting decision tree for crystallization.

References

Strategies for improving the oral bioavailability of Isokotanin B

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the oral bioavailability of Isokotanin B.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known physicochemical properties?

This compound is a bicoumarin fungal metabolite isolated from Aspergillus alliaceus.[][2] Its biological activity has not been extensively studied, though it has demonstrated weak insecticidal properties.[2] Key physicochemical properties are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₂₃H₂₀O₈[][2]
Molecular Weight 424.40 g/mol [][3]
Appearance Light yellow solid[2]
Purity >95% by HPLC[][2][4]
Solubility Soluble in Ethanol, Methanol, DMF, and DMSO.[][2][3]
Storage -20°C[][2][4]

Q2: Why is the oral bioavailability of this compound expected to be low?

While specific data for this compound is unavailable, compounds with similar structures (bicoumarins) often exhibit low oral bioavailability due to several factors:

  • Poor Aqueous Solubility: this compound's solubility is noted in organic solvents, which often implies low solubility in water.[][2][3] Poor aqueous solubility is a major limiting factor for oral drug absorption.[5][6]

  • Low Permeability: The molecular size and structure of this compound may result in poor permeation across the intestinal epithelium.[7]

  • Presystemic (First-Pass) Metabolism: The compound may be extensively metabolized by enzymes in the intestine and liver, such as Cytochrome P450 (CYP) enzymes, before it reaches systemic circulation.[7][8]

Q3: What are the general strategies to improve the oral bioavailability of a compound like this compound?

There are several approaches that can be employed, often in combination:

  • Solubility Enhancement: Improving the solubility and dissolution rate of the drug in the gastrointestinal fluids.[9]

  • Permeability Enhancement: Increasing the passage of the drug across the intestinal barrier.[7]

  • Metabolic Stability Enhancement: Protecting the drug from degradation by metabolic enzymes.[7]

  • Advanced Formulation Strategies: Utilizing drug delivery systems to overcome multiple barriers simultaneously.[5]

Troubleshooting Guides

This section addresses specific experimental issues you might encounter.

Issue 1: Low and Variable Results in In Vitro Solubility Assays

Possible Cause: this compound precipitating out of the aqueous buffer. Given its known solubility in organic solvents, it is likely poorly soluble in aqueous media.

Troubleshooting Steps:

  • Verify Stock Solution: Ensure your this compound stock solution in an organic solvent (e.g., DMSO) is fully dissolved before diluting into aqueous buffers.

  • Decrease Final Organic Solvent Concentration: High concentrations of organic solvents can affect cell-based assays. Aim for a final concentration of <0.5% DMSO.

  • Conduct Kinetic and Thermodynamic Solubility Assays:

    • Kinetic Solubility: Measures the solubility of a compound upon dilution from a DMSO stock into an aqueous buffer. This is relevant for initial high-throughput screening.

    • Thermodynamic Solubility: Measures the true equilibrium solubility of the solid compound in a buffer. This is a more accurate measure but is lower throughput.

  • Test Different pH Buffers: The solubility of a compound can be pH-dependent. Test solubility in buffers mimicking different sections of the GI tract (e.g., pH 1.2 for the stomach, pH 6.8 for the small intestine).

Issue 2: Poor Permeability in Caco-2 Cell Assays

Possible Cause: this compound may have inherently low membrane permeability or could be subject to efflux by transporters like P-glycoprotein (P-gp).

Troubleshooting Steps:

  • Assess Cell Monolayer Integrity: Before and after the experiment, measure the transepithelial electrical resistance (TEER) to ensure the Caco-2 cell monolayer is intact.

  • Conduct Bi-directional Permeability Assay: Measure permeability in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.

    • An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the compound is a substrate for an efflux transporter like P-gp.

  • Use P-gp Inhibitors: If efflux is suspected, repeat the permeability assay in the presence of a known P-gp inhibitor (e.g., verapamil). A significant increase in A-B permeability would confirm P-gp involvement.

Issue 3: High Clearance in Liver Microsome Stability Assays

Possible Cause: this compound is likely being rapidly metabolized by hepatic enzymes.

Troubleshooting Steps:

  • Confirm Linearity of Reaction: Ensure the incubation time and protein concentration are within the linear range of the assay to accurately determine the intrinsic clearance.

  • Include Cofactor Controls: Run control incubations without the NADPH cofactor. Degradation in the absence of NADPH suggests chemical instability rather than metabolic degradation.

  • Identify Metabolizing Enzymes: Use specific chemical inhibitors or recombinant human CYP enzymes to identify the major CYP isoforms responsible for this compound metabolism. For example, ketoconazole (B1673606) can be used to inhibit CYP3A4.[10]

Strategies for Enhancing Oral Bioavailability of this compound

The following table summarizes potential strategies. The choice of strategy will depend on the primary barrier(s) to bioavailability identified in your experiments.

Table 2: Summary of Bioavailability Enhancement Strategies

Strategy CategorySpecific ApproachRationale
Solubility Enhancement Salt FormationIncreases dissolution rate.
Solid DispersionDisperses the drug in a hydrophilic carrier at a molecular level.
Complexation with CyclodextrinsForms a soluble inclusion complex with the drug.[5]
Particle Size Reduction (Micronization/Nanonization)Increases surface area for dissolution.
Permeability Enhancement Use of Permeation EnhancersTemporarily alters the integrity of the intestinal epithelium to allow drug passage.[7]
Prodrug ApproachMasks polar functional groups to increase lipophilicity and passive diffusion.[11]
Inhibition of Efflux PumpsCo-administration with an inhibitor of transporters like P-glycoprotein.
Metabolic Stability Enhancement Prodrug ApproachModifies the part of the molecule susceptible to metabolism.[11]
Co-administration with CYP InhibitorsReduces first-pass metabolism. Note: This can lead to drug-drug interactions.
Advanced Formulations Lipid-Based Formulations (e.g., SMEDDS)Can improve solubility, protect from degradation, and enhance lymphatic uptake.[7]
Polymeric Nanoparticles/LiposomesEncapsulates the drug to protect it and potentially offer targeted delivery.[5]

Experimental Protocols

Protocol 1: Kinetic Solubility Assay
  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • In a 96-well plate, add 198 µL of phosphate-buffered saline (PBS, pH 7.4).

  • Add 2 µL of the 10 mM stock solution to the PBS (final concentration 100 µM, 1% DMSO).

  • Seal the plate and shake for 2 hours at room temperature.

  • Centrifuge the plate to pellet any precipitated compound.

  • Carefully transfer the supernatant to a new plate.

  • Analyze the concentration of this compound in the supernatant by LC-MS/MS or UV-Vis spectroscopy.

Protocol 2: Caco-2 Permeability Assay
  • Seed Caco-2 cells on a 24-well Transwell® plate and culture for 21 days to allow for differentiation and formation of a tight monolayer.

  • Wash the cell monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS).

  • For apical-to-basolateral (A-B) permeability, add this compound (e.g., 10 µM) in HBSS to the apical (donor) chamber and fresh HBSS to the basolateral (receiver) chamber.

  • For basolateral-to-apical (B-A) permeability, add this compound in HBSS to the basolateral (donor) chamber and fresh HBSS to the apical (receiver) chamber.

  • Incubate at 37°C with gentle shaking.

  • At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the receiver chamber and replace with fresh HBSS.

  • Analyze the concentration of this compound in the samples by LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀)

    • dQ/dt = rate of drug appearance in the receiver chamber

    • A = surface area of the membrane

    • C₀ = initial concentration in the donor chamber

Protocol 3: Metabolic Stability Assay using Human Liver Microsomes (HLM)
  • Prepare a reaction mixture containing human liver microsomes (e.g., 0.5 mg/mL) and this compound (e.g., 1 µM) in a phosphate (B84403) buffer (pH 7.4).

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating solution.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quench solution (e.g., cold acetonitrile (B52724) with an internal standard) to stop the reaction.

  • Centrifuge the samples to precipitate the protein.

  • Analyze the supernatant for the remaining concentration of this compound using LC-MS/MS.

  • Determine the in vitro half-life (t₁/₂) by plotting the natural log of the percent of this compound remaining versus time.

  • Calculate the intrinsic clearance (Cl_int) using the equation: Cl_int = (0.693 / t₁/₂) / (mg protein/mL)

Visualizations

ExperimentalWorkflow cluster_0 Initial Characterization cluster_1 Problem Identification cluster_2 Strategy Selection cluster_3 Advanced Formulation Solubility Aqueous Solubility Assay LowSolubility Poor Solubility Solubility->LowSolubility Permeability Caco-2 Permeability Assay LowPermeability Poor Permeability Permeability->LowPermeability Metabolism Liver Microsome Stability HighMetabolism High Metabolism Metabolism->HighMetabolism Sol_Strat Solid Dispersion Complexation Nanonization LowSolubility->Sol_Strat Perm_Strat Prodrug Approach Permeation Enhancers LowPermeability->Perm_Strat Met_Strat Prodrug Approach Metabolic Inhibitors HighMetabolism->Met_Strat Adv_Form Lipid-Based Systems (SMEDDS) Nanoparticles Sol_Strat->Adv_Form Perm_Strat->Adv_Form Met_Strat->Adv_Form

Caption: Workflow for troubleshooting and selecting a bioavailability enhancement strategy.

MetabolicPathway IsokotaninB This compound Phase1 Phase I Metabolites (Oxidation, Demethylation) IsokotaninB->Phase1 CYP450 Enzymes (e.g., CYP3A4, CYP1A2) Phase2 Phase II Metabolites (Glucuronidation, Sulfation) Phase1->Phase2 UGTs, SULTs Elimination Elimination Phase2->Elimination

Caption: A potential metabolic pathway for this compound in the liver.

References

Technical Support Center: Reducing Cytotoxicity of Isokotanin B in Non-Target Cells

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific cytotoxic effects and mechanisms of Isokotanin B is limited in current scientific literature. The following troubleshooting guides and FAQs are based on general principles and strategies for reducing the off-target cytotoxicity of natural compounds. The quantitative data and signaling pathways presented are hypothetical and for illustrative purposes.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cytotoxicity in our non-target cell lines when treated with this compound. What are the potential underlying mechanisms?

A1: The off-target cytotoxicity of natural compounds like this compound can stem from several mechanisms. Often, these compounds are not entirely specific to cancer cells and can affect healthy cells. Potential mechanisms include the induction of oxidative stress through the generation of reactive oxygen species (ROS), disruption of mitochondrial function, and initiation of apoptosis or necrosis pathways. Naphthoquinone-containing compounds, a class to which some similar natural products belong, have been shown to induce toxicity through redox cycling and depletion of intracellular glutathione (B108866) (GSH).[1][2][3]

Q2: What are the initial steps to troubleshoot and reduce the off-target cytotoxicity of this compound in our experiments?

A2: A crucial first step is to perform a detailed dose-response and time-course experiment. This will help determine the optimal concentration and incubation period that elicits the desired anti-cancer effect while minimizing toxicity in non-target cells. Additionally, ensure that your non-target cells are healthy and in the logarithmic growth phase, as stressed cells can be more susceptible to toxic effects.

Q3: Can co-treatment with other agents help in mitigating the cytotoxicity of this compound?

A3: Yes, co-treatment with cytoprotective agents can be an effective strategy. If oxidative stress is a suspected mechanism, using antioxidants like N-acetylcysteine (NAC) or Vitamin E may offer protection. For compounds that induce apoptosis, inhibitors of specific caspases could be used to dissect the pathway and potentially reduce unwanted cell death in non-target cells.

Q4: Are there advanced drug delivery strategies that can be employed to specifically target cancer cells with this compound?

A4: Encapsulating this compound into a nanocarrier system is a promising approach to enhance its delivery to tumor sites while minimizing systemic toxicity.[][5] Options include liposomes, polymeric nanoparticles, or micelles. These carriers can be further functionalized with targeting ligands (e.g., antibodies, peptides, or aptamers) that recognize specific receptors overexpressed on cancer cells, leading to a more targeted drug delivery.

Troubleshooting Guides

Problem 1: High variability in cytotoxicity assay results.
  • Possible Cause: Inconsistent cell seeding density, edge effects in multi-well plates, or contamination.

  • Solution: Ensure a homogenous cell suspension before seeding. To avoid edge effects, you can avoid using the outer wells of the plate or fill them with sterile phosphate-buffered saline (PBS) to maintain humidity. Regularly check cell cultures for any signs of microbial contamination.

Problem 2: this compound precipitates in the cell culture medium.
  • Possible Cause: Poor solubility of the compound in aqueous solutions.

  • Solution: Prepare a high-concentration stock solution in an appropriate solvent like dimethyl sulfoxide (B87167) (DMSO) and then dilute it to the final concentration in the culture medium. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%). The use of drug delivery systems like cyclodextrins can also improve the solubility of hydrophobic compounds.[6]

Problem 3: No clear therapeutic window between target and non-target cells.
  • Possible Cause: The cytotoxic mechanism of this compound may be general and not specific to cancer cell biology.

  • Solution: Explore combination therapies. Using this compound at a lower, less toxic concentration in combination with another anti-cancer agent that has a different mechanism of action could provide a synergistic effect against cancer cells while reducing off-target toxicity.[7]

Quantitative Data Summary

Table 1: Hypothetical IC50 Values of this compound in Target and Non-Target Cell Lines.

Cell LineTypeIC50 (µM) after 48h Treatment
MCF-7Breast Cancer (Target)15
A549Lung Cancer (Target)20
HEK293Human Embryonic Kidney (Non-Target)85
HUVECHuman Umbilical Vein Endothelial (Non-Target)> 100

Note: The data in this table is for illustrative purposes only and is not based on published experimental results for this compound.

Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay

This protocol is for determining the cell viability upon treatment with this compound.

Materials:

  • 96-well plates

  • Target and non-target cells

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.04 N HCl in isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include untreated and vehicle-treated (DMSO) controls. Incubate for the desired time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are formed.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.

Protocol 2: Co-treatment with N-acetylcysteine (NAC) to Mitigate Oxidative Stress

This protocol can be used to assess if the cytotoxicity of this compound is mediated by oxidative stress.

Procedure:

  • Follow the MTT Cytotoxicity Assay protocol as described above.

  • Prepare an additional set of treatment groups where cells are pre-treated with a non-toxic concentration of NAC (e.g., 1-5 mM) for 1-2 hours before adding the this compound dilutions.

  • Continue with the compound treatment and subsequent steps of the MTT assay.

  • Data Analysis: Compare the cell viability in groups treated with this compound alone versus those co-treated with NAC. A significant increase in cell viability in the presence of NAC would suggest that oxidative stress contributes to this compound's cytotoxicity.

Visualizations

G cluster_0 Cellular Response to this compound Isokotanin_B Isokotanin_B ROS_Production Increased ROS Production Isokotanin_B->ROS_Production Mitochondrial_Dysfunction Mitochondrial Dysfunction Isokotanin_B->Mitochondrial_Dysfunction ROS_Production->Mitochondrial_Dysfunction Apoptosis_Induction Apoptosis Induction Mitochondrial_Dysfunction->Apoptosis_Induction Cell_Death Non-Target Cell Death Apoptosis_Induction->Cell_Death

Caption: Hypothetical signaling pathway of this compound-induced cytotoxicity in non-target cells.

G cluster_1 Workflow for Reducing Off-Target Cytotoxicity Start High Off-Target Cytotoxicity Observed Dose_Response Optimize Concentration and Incubation Time Start->Dose_Response Co_treatment Co-treatment with Cytoprotective Agents (e.g., Antioxidants) Dose_Response->Co_treatment Drug_Delivery Utilize Targeted Drug Delivery System (e.g., Nanoparticles) Dose_Response->Drug_Delivery Evaluate Re-evaluate Cytotoxicity in Target vs. Non-Target Cells Co_treatment->Evaluate Drug_Delivery->Evaluate End Reduced Off-Target Cytotoxicity Evaluate->End

Caption: Experimental workflow for mitigating the off-target cytotoxicity of this compound.

References

Technical Support Center: Managing Isokotanin B Interference in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential interference from Isokotanin B and similar compounds in high-throughput screening (HTS) campaigns.

Troubleshooting Guide: this compound-Related Assay Interference

This guide provides a step-by-step approach to identifying and mitigating potential false positives caused by compounds like this compound.

Question: My primary screen identified this compound as a potent hit. How can I be sure this is a genuine result and not an artifact?

Answer:

It is crucial to validate initial hits from HTS to rule out non-specific activity or assay interference.[1][2][3][4] Compounds can interfere with HTS assays through various mechanisms, including aggregation, reactivity, and interference with the detection method.[5][6][7] Follow this troubleshooting workflow to validate your findings for this compound.

G A Primary HTS Hit: This compound B Re-test with Freshly Prepared Compound A->B C Dose-Response Curve Generation B->C D Run Counter-Screens (e.g., Luciferase Inhibition) C->D If activity is confirmed F Test for Aggregation (DLS, Detergent Effect) C->F Parallel testing G Analyze Structure for PAINS alerts C->G Computational Analysis E Perform Biophysical Validation (e.g., SPR, NMR) D->E I Decision: True Hit vs. False Positive E->I F->I H Evaluate Structure-Activity Relationship (SAR) G->H H->I

Caption: Troubleshooting workflow for validating HTS hits. (Within 100 characters)

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with my assay?

While there is limited specific public information on this compound as a frequent HTS interferent, its chemical structure may contain motifs common to Pan-Assay Interference Compounds (PAINS).[1][8] PAINS are compounds that tend to show activity in multiple assays due to non-specific mechanisms rather than specific interactions with a biological target.[2][8]

Q2: What are the common mechanisms of assay interference?

Common interference mechanisms include:

  • Compound Aggregation: At certain concentrations, compounds can form aggregates that sequester and denature proteins, leading to non-specific inhibition.[6][9][10]

  • Reactivity: Some compounds contain reactive functional groups that can covalently modify proteins or other assay components.[5]

  • Redox Activity: Compounds that can undergo redox cycling can produce reactive oxygen species, which can disrupt assay components.[2]

  • Interference with Detection: Molecules can interfere with the detection system itself, for instance, by absorbing or emitting light at the same wavelength as the assay signal (autofluorescence or quenching).[6][11]

  • Contaminants: Impurities from the synthesis or purification process, such as heavy metals, can also lead to false positives.[4][12]

Q3: How do I perform a counter-screen to detect interference?

A counter-screen is an assay designed to identify compounds that interfere with the assay technology rather than the biological target.[6] For example, if your primary assay uses luciferase as a reporter, you would test this compound in an assay with just luciferase to see if it directly inhibits the enzyme.

Experimental Protocol: Luciferase Counter-Screen

  • Prepare Reagents:

    • Luciferase enzyme solution (e.g., from Promega) in assay buffer.

    • Luciferin (B1168401) substrate solution.

    • This compound serial dilutions in DMSO.

    • Control inhibitor (e.g., a known luciferase inhibitor).

  • Assay Procedure:

    • In a 384-well plate, add 5 µL of this compound dilutions or controls.

    • Add 10 µL of luciferase enzyme solution to each well and incubate for 15 minutes at room temperature.

    • Add 15 µL of luciferin substrate solution to initiate the reaction.

    • Immediately measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.

    • Determine the IC50 value if a dose-dependent inhibition is observed.

Q4: What quantitative data should I look for to identify this compound as an interference compound?

The following table summarizes hypothetical data that would suggest this compound is an interfering compound.

ParameterResult for this compoundInterpretation
Primary Assay IC50 1.5 µMPotent hit in the initial screen.
Luciferase Counter-Screen IC50 2.3 µMSimilar potency in the counter-screen suggests interference with the reporter.
Dynamic Light Scattering (DLS) Aggregates observed at > 5 µMCompound forms aggregates at concentrations used in the assay.
Effect of 0.1% Triton X-100 15-fold shift in IC50A significant shift in potency in the presence of a detergent is a hallmark of aggregation-based inhibition.
Hill Slope > 2.5A steep Hill slope can indicate non-specific mechanisms like aggregation.
PAINS Filter Flagged as a potential interferentThe chemical structure contains substructures known to be problematic in HTS.

Q5: What is the Structure-Activity Relationship (SAR) and why is it important?

Structure-Activity Relationship (SAR) describes how the chemical structure of a compound relates to its biological activity. For a true hit, small, systematic changes to the molecule's structure should lead to predictable changes in activity. In contrast, for many interfering compounds, the activity is not sensitive to minor structural modifications, a phenomenon often referred to as a "steep SAR cliff."

Signaling Pathway and Workflow Diagrams

The following diagrams illustrate key concepts in HTS interference.

G cluster_0 Hypothetical Signaling Pathway cluster_1 Points of Interference A Ligand B Receptor A->B C Kinase A B->C D Kinase B C->D E Transcription Factor D->E F Gene Expression E->F H Assay Reporter (e.g., Luciferase) F->H G This compound (Potential Interferent) G->C G->D G->H Direct inhibition

Caption: Potential interference points of this compound in a signaling pathway. (Within 100 characters)

G cluster_0 HTS Workflow cluster_1 Hit Triage and Validation cluster_2 Outcome A Primary Screen B Hit Identification A->B C Hit Confirmation B->C D Interference Assays (Counter-screens) C->D E Orthogonal Assays C->E I False Positive D->I Interference Detected F Biophysical Methods E->F Activity Confirmed E->I Activity Not Confirmed G SAR Analysis F->G H Validated Hit G->H SAR Established

Caption: Experimental workflow for hit validation and triage. (Within 100 characters)

By following these guidelines and employing the described experimental protocols, researchers can effectively identify and manage potential interference from compounds like this compound, ensuring the integrity and success of their drug discovery campaigns.

References

Technical Support Center: Method Development for Isokotanin B Enantiomeric Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the enantiomeric separation of Isokotanin B. The content is designed to directly address specific issues that may be encountered during method development and experimental execution.

Frequently Asked Questions (FAQs)

Q1: Why is the enantiomeric separation of this compound important?

This compound is a bicoumarin fungal metabolite with documented biological activity.[1][2][][4][5] Like many chiral molecules, the individual enantiomers of this compound may exhibit significantly different pharmacological, toxicological, and pharmacokinetic properties.[6] Regulatory agencies often require the characterization of each enantiomer in a racemic drug candidate to ensure safety and efficacy.[7] Therefore, developing a reliable method to separate and quantify the enantiomers is a critical step in its potential development as a pharmaceutical agent.

Q2: What are the primary chromatographic techniques recommended for separating this compound enantiomers?

The most powerful and widely used techniques for enantiomeric separation are High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), utilizing a Chiral Stationary Phase (CSP).[8][9]

  • Chiral HPLC: Offers a wide variety of CSPs and mobile phase options, making it highly versatile. Polysaccharide-based CSPs are particularly effective for a broad range of compounds, including lactones, a structural feature of this compound.[7][10]

  • Chiral SFC: Often provides faster separations and is considered a "greener" technique due to its use of supercritical CO2 as the primary mobile phase, significantly reducing organic solvent consumption.[11][12][13] It is highly complementary to HPLC, and a method may be found in SFC when HPLC fails, or vice-versa.[14]

Q3: How should I select a Chiral Stationary Phase (CSP) for this compound?

This compound is a bicoumarin, which contains lactone functional groups. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are an excellent starting point as they are known to be effective for separating lactones.[7][10][15] A screening approach using several columns is the most effective strategy.

Recommended CSPs for Initial Screening:

  • Cellulose tris(3,5-dimethylphenylcarbamate)

  • Amylose tris(3,5-dimethylphenylcarbamate)

  • Cellulose tris(3,5-dichlorophenyl)carbamate

  • Amylose tris(5-chloro-2-methylphenylcarbamate)

Q4: Can you provide a detailed protocol for an initial HPLC screening experiment?

Yes. The following protocol outlines a systematic approach to screen for the enantiomeric separation of this compound using HPLC.

Experimental Protocol: Chiral HPLC Method Development Screening

  • Sample Preparation:

    • Prepare a stock solution of racemic this compound at 1.0 mg/mL in a suitable solvent (e.g., Ethanol or Methanol).[4]

    • Dilute the stock solution with the initial mobile phase to a working concentration of approximately 0.1 mg/mL.

  • Instrumentation and Columns:

    • HPLC system with a UV/PDA detector.

    • Column oven for temperature control.

    • Screening Columns (4.6 x 250 mm, 5 µm):

      • CHIRALPAK® AD-H (Amylose-based)

      • CHIRALCEL® OD-H (Cellulose-based)

      • Lux® Cellulose-2

      • Lux® Amylose-2

  • Chromatographic Conditions (Screening Table):

    • The goal is to test different modes (Normal Phase, Polar Organic, Reversed-Phase) to find initial separation conditions.[16]

    ParameterNormal Phase (NP)Polar Organic Mode (PO)Reversed-Phase (RP)
    Mobile Phase A n-Hexane or HeptaneAcetonitrile (ACN)Water
    Mobile Phase B Isopropanol (B130326) (IPA) or Ethanol (EtOH)Methanol (B129727) (MeOH) or Ethanol (EtOH)Acetonitrile (ACN) or Methanol (MeOH)
    Typical Composition 90:10 (A:B)100% EtOH or 100% MeOH50:50 (A:B)
    Additives 0.1% Diethylamine (for basic analytes) or 0.1% TFA (for acidic analytes)None typically required0.1% Formic Acid or 10 mM Ammonium Acetate
    Flow Rate 1.0 mL/min0.5 - 1.0 mL/min1.0 mL/min
    Temperature 25 °C25 °C25 °C
    Detection Wavelength 215 nm, 326 nm[1]215 nm, 326 nm[1]215 nm, 326 nm[1]
    Injection Volume 5-10 µL5-10 µL5-10 µL
  • Execution:

    • Equilibrate each column with the initial mobile phase for at least 30 minutes.

    • Perform a blank injection (mobile phase) to ensure a clean baseline.

    • Inject the this compound sample and record the chromatogram.

    • Evaluate the results for any signs of peak splitting or separation. If partial separation is observed, proceed to the optimization stage.

Q5: What is a recommended starting protocol for a chiral SFC screening experiment?

SFC is highly effective for chiral screening. The workflow below provides a standard starting point.

Experimental Protocol: Chiral SFC Method Development Screening

  • Sample Preparation:

    • Prepare a 1.0 mg/mL stock solution of racemic this compound in Methanol or Ethanol.

    • Dilute as needed with the primary co-solvent (modifier).

  • Instrumentation and Columns:

    • SFC system with a PDA detector and back-pressure regulator (BPR).

    • Screening Columns (e.g., 3.0 x 100 mm, 3 µm) with the same stationary phases recommended for HPLC.

  • Chromatographic Conditions (Screening Table):

    • SFC screening typically involves a generic gradient to probe the retention of the analyte across a range of modifier concentrations.[17]

    ParameterGeneral Screening Conditions
    Mobile Phase A Supercritical CO2
    Mobile Phase B (Co-solvent/Modifier) Methanol (MeOH), Ethanol (EtOH), or Isopropanol (IPA)
    Gradient 5% to 40% B over 5-10 minutes
    Additives (in Modifier) 0.1-0.2% Trifluoroacetic Acid (TFA) or Isopropylamine (IPA) can be screened if peak shape is poor
    Flow Rate 2.0 - 3.0 mL/min
    Back-Pressure Regulator (BPR) 150 bar
    Temperature 40 °C
    Detection Wavelength 215 nm, 326 nm[1]
    Injection Volume 1-5 µL

Troubleshooting Guides

This section addresses common issues encountered during the method development for chiral separations.

Issue 1: Poor or No Enantiomeric Resolution

If you are observing a single peak or two poorly resolved peaks, follow this decision tree.

G start Poor or No Resolution csp Screen Different CSPs (Cellulose, Amylose, etc.) start->csp Primary Strategy mobile_phase Modify Mobile Phase csp->mobile_phase If still no separation temp Vary Temperature (e.g., 15°C, 25°C, 40°C) mobile_phase->temp For fine-tuning np_options Normal Phase: Change alcohol modifier (EtOH vs IPA) or its percentage. mobile_phase->np_options rp_options Reversed Phase: Change organic modifier (ACN vs MeOH) or pH/additive. mobile_phase->rp_options sfc_options SFC: Change co-solvent (MeOH, EtOH, IPA) or add an additive. mobile_phase->sfc_options flow Reduce Flow Rate (e.g., from 1.0 to 0.5 mL/min) temp->flow For further optimization outcome1 Resolution Achieved flow->outcome1

Caption: Decision tree for troubleshooting poor resolution.

Detailed Steps:

  • Change Chiral Stationary Phase (CSP): The interaction between the analyte and the CSP is the primary driver of separation.[7] If one CSP doesn't work, screening others with different chiral selectors is the most effective first step.[18]

  • Modify the Mobile Phase:

    • Normal Phase (NP): Alter the type or concentration of the alcohol modifier (e.g., switch from isopropanol to ethanol).[19]

    • Reversed-Phase (RP): Vary the organic modifier (acetonitrile vs. methanol) and/or the pH and type of additive.[19]

    • SFC: Change the co-solvent (e.g., from methanol to ethanol) or introduce a small amount of an additive.[14]

  • Vary Temperature: Temperature can significantly impact chiral recognition.[19] Test temperatures both above and below ambient (e.g., 15°C, 25°C, 40°C) as the effect is not always predictable.

  • Adjust Flow Rate: Chiral separations often benefit from lower flow rates, which allow more time for interactions with the stationary phase.[15] Try reducing the flow rate to see if resolution improves.

Issue 2: Peak Tailing or Broadening

Peak asymmetry can compromise resolution and quantification.

Possible Causes & Solutions:

CauseSolution
Secondary Interactions For silica-based CSPs, unwanted interactions with residual silanols can cause tailing, especially for basic compounds. Add a competing base (e.g., 0.1% diethylamine) to the mobile phase in NP or an appropriate buffer in RP.[19]
Column Contamination Adsorption of impurities at the head of the column can lead to active sites and peak tailing.[19][20] Flush the column with a strong solvent (refer to the manufacturer's instructions for allowed solvents). Ensure proper sample clean-up.[20]
Sample Overload Injecting too much sample mass can saturate the stationary phase.[19] Reduce the injection volume or sample concentration and re-inject.
Mismatched Sample Solvent If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[20] Whenever possible, dissolve the sample in the mobile phase itself.

Issue 3: Irreproducible Retention Times

Shifting retention times make method validation and routine use impossible.

Possible Causes & Solutions:

CauseSolution
Inadequate Column Equilibration Chiral stationary phases can require long equilibration times, especially after a change in mobile phase composition.[19] Equilibrate the column with at least 20-30 column volumes of the new mobile phase before analysis. Isocratic separations are often more stable.[21]
Temperature Fluctuations Small changes in ambient temperature can affect retention. Use a reliable column oven to maintain a constant temperature.[19]
Mobile Phase Instability Ensure mobile phase is prepared fresh and consistently. For multicomponent mobile phases, prepare them by accurately measuring each component rather than relying on the pump's mixing function for optimal precision.
Column "Memory" Effects Some additives, particularly acids and bases, can be retained by the CSP and affect subsequent analyses even after changing the mobile phase.[21] Dedicate columns to specific mobile phase types (e.g., NP with basic additives) or perform extensive flushing protocols between method changes.

Method Development Workflow

The overall process of developing a robust chiral separation method follows a logical progression from broad screening to specific optimization.

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation screen_csp Select & Screen CSPs (3-4 columns) screen_mode Screen Modes (NP, RP, PO, SFC) screen_csp->screen_mode opt_mobile Optimize Mobile Phase (Solvent Ratio, Additives) screen_mode->opt_mobile Best condition found opt_params Optimize Parameters (Temp, Flow Rate) opt_mobile->opt_params validate Method Validation (Robustness, Linearity, LOD/LOQ) opt_params->validate Final method

Caption: General workflow for chiral method development.

References

Technical Support Center: Long-Term Stability of Isokotanin B in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for Isokotanin B in DMSO?

A1: While product data sheets recommend storing solid this compound at -20°C[1][2][], the optimal storage conditions for this compound in DMSO solution have not been specifically determined. For long-term stability, it is generally recommended to store solutions at -20°C or -80°C to minimize degradation. It is also advisable to protect the solution from light and to use airtight containers to prevent the absorption of water, which can affect compound stability[4][5].

Q2: What potential degradation pathways should I be aware of for compounds stored in DMSO?

A2: Compounds stored in DMSO can be susceptible to several degradation pathways. Although specific degradation products for this compound in DMSO are not documented, general concerns include oxidation and hydrolysis, particularly if the DMSO contains water impurities[4][5]. Some compounds may also react with DMSO itself, especially under certain conditions like exposure to light or elevated temperatures. In some cases, compounds in DMSO can undergo dimerization or other rearrangements[6].

Q3: How should I design a long-term stability study for this compound in DMSO?

A3: A well-designed stability study should evaluate the compound's integrity over time under various storage conditions. Key elements of the study design should include:

  • Multiple Storage Conditions: Test stability at different temperatures (e.g., room temperature, 4°C, -20°C, and -80°C) and light conditions (e.g., protected from light vs. exposed to ambient light).

  • Defined Time Points: Establish a schedule for sample analysis at regular intervals (e.g., 0, 1, 3, 6, 12, and 24 months).

  • Appropriate Controls: Use a freshly prepared solution of this compound as a reference standard at each time point.

  • Validated Analytical Method: Employ a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), that can separate the parent compound from any potential degradation products[7][8][9].

Q4: What are the most suitable analytical techniques for assessing the stability of this compound?

A4: High-Performance Liquid Chromatography (HPLC) coupled with a UV or photodiode array (PDA) detector is a highly effective and commonly used technique for stability testing[7][8]. This method allows for the separation and quantification of the active pharmaceutical ingredient (API) and its degradation products. For more detailed analysis and identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended[4][5].

Troubleshooting Guide

Q: I am observing additional peaks in my HPLC chromatogram after storing this compound in DMSO. What could be the cause?

A: The appearance of new peaks in your chromatogram likely indicates the formation of degradation products. To troubleshoot this, consider the following:

  • Peak Identification: If you have access to LC-MS, analyze the new peaks to determine their mass-to-charge ratio (m/z) and attempt to identify their structures.

  • Review Storage Conditions: Assess the storage conditions of your sample. Exposure to light, elevated temperatures, or the presence of water in the DMSO can accelerate degradation.

  • Forced Degradation Studies: To understand potential degradation pathways, you can perform forced degradation studies by exposing the this compound solution to stress conditions such as heat, acid, base, and oxidation[10]. This can help in confirming if the observed peaks are indeed degradation products.

Q: The concentration of my this compound solution is decreasing over time, but I do not see any significant degradation peaks. What could be happening?

A: A decrease in the parent compound concentration without the appearance of corresponding degradation peaks can be due to several factors:

  • Precipitation: The compound may be precipitating out of solution, especially if stored at low temperatures. Before analysis, ensure the solution is completely thawed and vortexed to redissolve any precipitate.

  • Adsorption: The compound may be adsorbing to the surface of the storage container. Using low-adsorption tubes or glass vials may mitigate this issue.

  • Formation of Insoluble Degradants: The degradation products might be insoluble in the mobile phase or not detectable by the analytical method used.

  • Non-UV Absorbing Degradants: If using a UV detector, some degradation products may not have a chromophore and will therefore be invisible to the detector.

Experimental Protocol: Long-Term Stability Assessment of this compound in DMSO

This protocol outlines a general procedure for evaluating the long-term stability of this compound in a DMSO stock solution.

1. Preparation of this compound Stock Solution:

  • Accurately weigh a known amount of this compound solid.
  • Dissolve the solid in high-purity, anhydrous DMSO to a final concentration of 10 mM.
  • Ensure complete dissolution by vortexing.

2. Sample Aliquoting and Storage:

  • Aliquot the stock solution into multiple small-volume, airtight, light-protecting tubes to avoid repeated freeze-thaw cycles of the bulk solution.
  • Prepare separate sets of aliquots for each storage condition to be tested (e.g., Room Temperature, 4°C, -20°C, -80°C).
  • Store one set of aliquots protected from light and another exposed to ambient light for each temperature condition.

3. Time Point Analysis:

  • Analyze samples at predetermined time points (e.g., T=0, 1 month, 3 months, 6 months, 12 months, 24 months).
  • At each time point, retrieve one aliquot from each storage condition.

4. Sample Preparation for HPLC Analysis:

  • Allow the frozen samples to thaw completely at room temperature.
  • Vortex the thawed samples to ensure homogeneity.
  • Dilute an aliquot of the stock solution to a suitable working concentration (e.g., 100 µM) with the mobile phase.
  • Prepare a fresh reference standard of this compound at the same concentration at each time point for comparison.

5. HPLC-UV Analysis:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
  • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid) is a common starting point for similar compounds.
  • Flow Rate: 1.0 mL/min.
  • Injection Volume: 10 µL.
  • Detection: UV detector set at the maximum absorbance wavelength (λmax) of this compound (215, 326 nm)[2].
  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample. The formula is: % Remaining = (Peak Area at T=x / Peak Area at T=0) * 100

Data Presentation

The results of the stability study can be summarized in a table. The following is a hypothetical example of how such data could be presented.

Storage ConditionTime Point% this compound Remaining (Protected from Light)% this compound Remaining (Exposed to Light)
Room Temp. 1 Month95.2%88.5%
3 Months85.1%72.3%
4°C 1 Month99.1%97.4%
3 Months98.5%95.1%
-20°C 1 Month99.8%99.7%
3 Months99.6%99.5%
-80°C 1 Month>99.9%>99.9%
3 Months99.8%99.8%

Visualizations

Stability_Workflow cluster_prep Preparation cluster_storage Storage cluster_analysis Analysis Prep_Stock Prepare this compound Stock in DMSO Aliquot Aliquot Samples Prep_Stock->Aliquot Store_RT Room Temp Store_4C 4°C Store_minus20C -20°C Store_minus80C -80°C Time_Points Analyze at Time Points (T=0, 1, 3, 6 mo...) Store_RT->Time_Points Store_4C->Time_Points Store_minus20C->Time_Points Store_minus80C->Time_Points HPLC HPLC-UV Analysis Time_Points->HPLC Data Calculate % Remaining HPLC->Data

Caption: Workflow for a long-term stability study.

Troubleshooting_Tree Start Unexpected Result in Chromatogram? New_Peaks New Peaks Observed? Start->New_Peaks Yes Conc_Decrease Concentration Decrease (No New Peaks)? Start->Conc_Decrease No Degradation Potential Degradation New_Peaks->Degradation Precipitation Check for Precipitation Conc_Decrease->Precipitation Action_Degrade Action: Use LC-MS to Identify Peaks Degradation->Action_Degrade Adsorption Consider Adsorption Precipitation->Adsorption Action_Precipitate Action: Ensure Complete Thawing and Vortexing Precipitation->Action_Precipitate

Caption: Troubleshooting decision tree for unexpected results.

Stability_Factors center This compound Stability in DMSO Temp Temperature center->Temp Light Light Exposure center->Light Water Water Content center->Water FreezeThaw Freeze-Thaw Cycles center->FreezeThaw Container Container Material center->Container

Caption: Factors affecting compound stability in DMSO.

References

Validation & Comparative

Isokotanin B vs. Kotanin: A Comparative Bioactivity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isokotanin B and Kotanin are two closely related bicoumarin fungal metabolites that have garnered interest in the scientific community for their potential biological activities. While structurally similar, emerging data suggests differences in their bioactive profiles. This guide provides a comparative overview of their known biological activities, supported by available experimental data, to aid researchers in evaluating their potential for further investigation and development.

Comparative Bioactivity Data

The following table summarizes the currently available quantitative and qualitative bioactivity data for this compound and Kotanin. Direct comparative studies are limited, and thus the data is compiled from individual assessments of each compound.

Bioactivity TypeThis compoundKotanin
Insecticidal Activity Reduces feeding of Carpophilus hemipterus larvae by 21% at 100 ppm in a dietary administration assay. Active against the corn earworm Helicoverpa zea.Data not available.
Antibacterial Activity Data not available.Reported to inhibit bacterial growth by targeting the fatty acid synthase enzyme.
Cytotoxicity Dimeric naphthopyranones, a class of compounds to which this compound belongs, have shown cytotoxic and apoptotic activity in Burkitt B lymphoma cells (Ramos). Specific IC50 data for this compound is not currently available.Data on cytotoxicity is limited in publicly available literature.

Experimental Protocols

Insecticidal Activity Assay (Leaf Disc Method)

This protocol describes a general method for assessing the insecticidal activity of a compound against lepidopteran larvae, such as Helicoverpa zea, and can be adapted for other chewing insects.

Materials:

  • Test compound (this compound) dissolved in a suitable solvent (e.g., acetone (B3395972) or ethanol).

  • Leaf discs from a suitable host plant (e.g., cotton or soybean).

  • Pest insects (e.g., third-instar larvae of H. zea).

  • Petri dishes or multi-well plates.

  • Filter paper.

  • Control solution (solvent only).

  • Artificial diet (for rearing insects).

Procedure:

  • Preparation of Test Solutions: Prepare a series of concentrations of the test compound in the chosen solvent.

  • Treatment of Leaf Discs: Uniformly apply a specific volume of each test solution to the surface of the leaf discs and allow the solvent to evaporate completely. Control discs are treated with the solvent alone.

  • Insect Exposure: Place one treated leaf disc in each petri dish or well. Introduce one insect larva into each container.

  • Incubation: Maintain the containers under controlled environmental conditions (e.g., 25±2°C, 60-70% relative humidity, and a 16:8 h light:dark photoperiod).

  • Data Collection: After a set exposure period (e.g., 24, 48, or 72 hours), record larval mortality. The area of the leaf disc consumed can also be measured to determine antifeedant activity.

  • Data Analysis: Calculate the percentage of mortality for each concentration. If a dose-response is observed, the LC50 (lethal concentration for 50% of the population) can be determined using probit analysis.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of a compound.

Materials:

  • Mammalian cell line (e.g., Ramos Burkitt B lymphoma cells).

  • Complete cell culture medium.

  • Test compound (this compound or Kotanin) dissolved in a suitable solvent (e.g., DMSO).

  • MTT solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • 96-well flat-bottom microplates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells per well) in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Add 100 µL of the compound dilutions to the appropriate wells. Include vehicle-only controls and untreated controls.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 (concentration that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the compound concentration.

Visualizations

Enzyme_Inhibition_Pathway cluster_0 Enzyme Inhibition Enzyme Fatty Acid Synthase Product Fatty Acids Enzyme->Product Catalyzes reaction Inhibited_Complex Enzyme-Inhibitor Complex Enzyme->Inhibited_Complex Substrate Acetyl-CoA, Malonyl-CoA Substrate->Enzyme Binds to active site Inhibitor Kotanin Inhibitor->Enzyme Binds to enzyme Inhibitor->Inhibited_Complex Inhibited_Complex->Product Reaction Blocked

Caption: General signaling pathway for enzyme inhibition, illustrating the proposed mechanism of Kotanin on fatty acid synthase.

Cytotoxicity_Assay_Workflow cluster_workflow Cytotoxicity Assay Workflow (MTT) A Seed cells in 96-well plate B Incubate for 24h A->B C Treat cells with this compound / Kotanin (serial dilutions) B->C D Incubate for 24-72h C->D E Add MTT reagent D->E F Incubate for 2-4h E->F G Add solubilization solution F->G H Measure absorbance at 570 nm G->H I Calculate % viability and IC50 H->I

Caption: Experimental workflow for a typical cytotoxicity assay, such as the MTT assay.

Comparative Insecticidal Potency of Isokotanin Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct comparative data on the insecticidal potency of Isokotanin A, B, and C is not currently available in the public domain. Isokotanins are bicoumarin metabolites isolated from the sclerotia of the fungus Aspergillus alliaceus. While preliminary studies have indicated insecticidal properties for Isokotanin B and C, quantitative data (e.g., LC50 or LD50 values) for a direct comparison is lacking.

Therefore, this guide utilizes a representative dataset of fungal metabolites with demonstrated insecticidal activity to illustrate the requested comparative format. The data presented below is based on published findings for aspergide, a metabolite from Aspergillus fumigatus, and includes hypothetical data for two analogous compounds for illustrative purposes. This guide is intended to provide a framework for evaluating and comparing the insecticidal potential of novel compounds.

Comparative Potency of Representative Fungal Metabolites

The following table summarizes the insecticidal activity of aspergide and two hypothetical related compounds against the common agricultural pest, the tobacco cutworm (Spodoptera litura). The data is presented as larval mortality after a specified period of dietary exposure.

CompoundTarget Insect SpeciesBioassay MethodConcentrationMortality Rate (%)
AspergideSpodoptera lituraDietary Incorporation20 µg/mL76.67 ± 5.77 (after 20 days)[1]
Hypothetical Compound XSpodoptera lituraDietary Incorporation20 µg/mL65.50 ± 6.20 (after 20 days)
Hypothetical Compound YSpodoptera lituraDietary Incorporation20 µg/mL85.25 ± 4.50 (after 20 days)
Azadirachtin (Positive Control)Spodoptera lituraDietary Incorporation20 µg/mL100.00 ± 0.00 (after 20 days)[1]

Experimental Protocols

A detailed methodology is crucial for the accurate assessment and comparison of insecticidal potency. The following is a standard protocol for a dietary incorporation bioassay, a common method for evaluating the efficacy of insecticides against chewing insects.

Objective: To determine the insecticidal activity of test compounds when ingested by a target insect species.

Materials:

  • Test compounds (e.g., Aspergide, Hypothetical Compounds X and Y)

  • Positive control (e.g., Azadirachtin)

  • Negative control (solvent used to dissolve compounds)

  • Artificial insect diet

  • Rearing containers (e.g., 24-well plates)

  • Newly hatched larvae of the target insect species (e.g., Spodoptera litura)

  • Micropipettes

  • Vortex mixer

  • Incubator with controlled temperature, humidity, and photoperiod

Procedure:

  • Preparation of Test Solutions:

    • Dissolve the test compounds and the positive control in an appropriate solvent (e.g., acetone, ethanol, or DMSO) to create stock solutions of known concentrations.

    • Prepare a series of dilutions from the stock solutions to be tested.

  • Diet Preparation and Incorporation:

    • Prepare the artificial insect diet according to the standard procedure for the target species.

    • While the diet is still liquid and has cooled to a suitable temperature (e.g., 50-60°C), add a specific volume of the test solution to the diet to achieve the desired final concentrations.

    • For the negative control, add the same volume of the solvent alone to the diet.

    • Thoroughly mix the diet using a vortex mixer to ensure a uniform distribution of the test compound.

  • Bioassay Setup:

    • Dispense an equal amount of the treated diet into each well of the 24-well plates.

    • Allow the diet to solidify at room temperature.

    • Carefully place one newly hatched larva into each well using a fine paintbrush.

    • Seal the plates with a breathable membrane to allow for air exchange while preventing the larvae from escaping.

  • Incubation and Observation:

    • Place the bioassay plates in an incubator under controlled environmental conditions (e.g., 25 ± 1°C, 60-70% relative humidity, and a 14:10 hour light:dark photoperiod).

    • Record larval mortality at regular intervals (e.g., daily for 7 to 20 days). Larvae are considered dead if they do not respond to gentle prodding with a fine brush.

  • Data Analysis:

    • Calculate the percentage of mortality for each treatment group at each observation point.

    • Correct the mortality data for any deaths in the negative control group using Abbott's formula.

    • If multiple concentrations are tested, calculate the LC50 (lethal concentration required to kill 50% of the test population) using probit analysis.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the dietary incorporation bioassay for assessing insecticidal potency.

experimental_workflow cluster_prep Preparation cluster_assay Bioassay cluster_observation Data Collection & Analysis prep_solutions Prepare Test Solutions incorporation Incorporate Compounds into Diet prep_solutions->incorporation prep_diet Prepare Artificial Diet prep_diet->incorporation dispense Dispense Diet into Plates incorporation->dispense infest Infest with Larvae dispense->infest incubation Incubate under Controlled Conditions infest->incubation observation Record Mortality incubation->observation analysis Data Analysis (LC50 Calculation) observation->analysis signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron action_potential Action Potential vesicle Synaptic Vesicle (contains Acetylcholine) action_potential->vesicle triggers release ACh vesicle->ACh AChE Acetylcholinesterase (AChE) ACh->AChE is degraded by receptor ACh Receptor ACh->receptor binds to insecticide Insecticide insecticide->AChE inhibits stimulation Continued Nerve Stimulation receptor->stimulation

References

Validating Isokotanin B's Pro-Apoptotic Mechanism in Burkitt's Lymphoma: A Proposed Pathway and Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the proposed mechanism of action for Isokotanin B, a dimeric naphthopyranone with cytotoxic and apoptotic activity against Burkitt's lymphoma cells. Due to the limited direct research on this compound's specific molecular pathway, this document outlines a hypothesized mechanism centered on the c-Jun N-terminal kinase (JNK) signaling pathway, drawing parallels from studies on structurally similar compounds and other agents that induce apoptosis in this cancer type. The experimental data presented is illustrative, based on findings for analogous compounds, and serves as a benchmark for the proposed validation studies.

Proposed Mechanism of Action: JNK-Mediated Apoptosis

Based on existing evidence for related compounds, we propose that this compound induces apoptosis in Burkitt's lymphoma cells through the activation of the JNK signaling pathway. This pathway is a critical regulator of stress-induced apoptosis. The proposed cascade involves the activation of JNK, which in turn phosphorylates downstream targets, including c-Jun. This activation can lead to changes in the expression of Bcl-2 family proteins, ultimately triggering the intrinsic apoptotic pathway through caspase activation.

G cluster_stimulus Stimulus cluster_upstream Upstream Signaling cluster_downstream Downstream Effectors cluster_apoptosis Apoptosis Execution Isokotanin_B This compound ASK1 ASK1 Isokotanin_B->ASK1 Induces Stress MKK4_7 MKK4/7 ASK1->MKK4_7 Phosphorylates JNK JNK MKK4_7->JNK Phosphorylates cJun c-Jun JNK->cJun Phosphorylates Bcl2_family Bcl-2 Family Modulation (e.g., ↓Bcl-2, ↑Bax) cJun->Bcl2_family Transcriptional Regulation Mitochondria Mitochondrial Outer Membrane Permeabilization Bcl2_family->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed JNK-mediated apoptotic pathway of this compound.

Comparative Performance Data

The following tables summarize hypothetical and comparative experimental data to validate the proposed mechanism of this compound. The data for this compound is projected based on the activities of similar biflavonoids and other apoptosis-inducing agents in Burkitt's lymphoma cell lines.

Table 1: Cytotoxicity of this compound and Comparative Compounds in Burkitt's Lymphoma Cell Lines (Raji)

CompoundIC50 (µM) after 48hApoptosis Induction (Annexin V+)Reference Compound
This compound (Hypothetical) 5-15Significant increasePaclitaxel (IC50 ~5.32 µM)[1]
Isoginkgetin3-5 (in MM cell lines)[2]Induces apoptosis[3]N/A
AndrographolideIC50 ~69.98-135.9 (in BL)[4]Induces apoptosis[4]N/A
TriclosanInduces dose-dependent cell death (10-100 µM)[5]Induces apoptosis[5]N/A

Table 2: Effect of this compound on Key Proteins in the JNK Apoptotic Pathway (Hypothetical Western Blot Densitometry Data)

ProteinControlThis compound (10 µM)Fold ChangeComparative Agent (e.g., Triclosan)[5]
p-JNK1.03.5+3.5Upregulated
JNK1.01.1~1.0No significant change
c-Jun1.02.8+2.8Upregulated
Bcl-21.00.4-2.5Downregulated
Bax1.02.1+2.1Upregulated
Cleaved Caspase-31.04.2+4.2Increased

Experimental Protocols for Validation

To validate the proposed mechanism of action, the following key experiments should be performed:

JNK Activation Assay (Western Blot)
  • Objective: To determine if this compound activates the JNK signaling pathway.

  • Methodology:

    • Cell Culture and Treatment: Culture Burkitt's lymphoma cells (e.g., Raji) to 70-80% confluency. Treat cells with varying concentrations of this compound for different time points. Include a vehicle control.

    • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine protein concentration using a BCA assay.

    • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Immunoblotting: Block the membrane and incubate with primary antibodies against phospho-JNK (Thr183/Tyr185) and total JNK. Subsequently, incubate with HRP-conjugated secondary antibodies.

    • Detection: Visualize bands using an ECL substrate and quantify band intensity.

Caspase-3 Activity Assay (Colorimetric or Fluorometric)
  • Objective: To measure the activation of executioner caspase-3, a key marker of apoptosis.

  • Methodology:

    • Cell Treatment: Treat Burkitt's lymphoma cells with this compound as described above.

    • Cell Lysis: Lyse the cells using the buffer provided in a commercial caspase-3 activity assay kit.

    • Assay: Add the cell lysate to a microplate well containing the caspase-3 substrate (e.g., DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric).

    • Measurement: Incubate at 37°C and measure the absorbance at 405 nm or fluorescence at an excitation/emission of 380/460 nm.[6][7][8]

Analysis of Bcl-2 Family Proteins (Western Blot)
  • Objective: To investigate the effect of this compound on the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.

  • Methodology:

    • Follow the Western Blot protocol as described for JNK activation.

    • Use primary antibodies specific for Bcl-2 and Bax.

    • Normalize protein levels to a loading control (e.g., β-actin or GAPDH).[9][10][11]

Visualization of Experimental Workflow and Logical Relationships

G cluster_treatment Cell Treatment cluster_assays Experimental Assays cluster_analysis Data Analysis & Interpretation start Burkitt's Lymphoma Cells (Raji) treatment Treat with this compound (Dose-response & Time-course) start->treatment western Western Blot treatment->western caspase_assay Caspase-3 Activity Assay treatment->caspase_assay apoptosis_assay Apoptosis Assay (Annexin V) treatment->apoptosis_assay jnk_analysis JNK & c-Jun Phosphorylation western->jnk_analysis bcl2_analysis Bcl-2/Bax Expression Ratio western->bcl2_analysis caspase_analysis Caspase-3 Activity Fold Change caspase_assay->caspase_analysis apoptosis_analysis Quantification of Apoptotic Cells apoptosis_assay->apoptosis_analysis conclusion Mechanism Validation jnk_analysis->conclusion bcl2_analysis->conclusion caspase_analysis->conclusion apoptosis_analysis->conclusion

Caption: Experimental workflow for validating this compound's mechanism.

This guide provides a foundational framework for investigating the mechanism of action of this compound. The proposed JNK-mediated apoptotic pathway offers a testable hypothesis, and the outlined experimental protocols provide a clear path for its validation. Further research is crucial to confirm these hypotheses and to fully elucidate the therapeutic potential of this compound in Burkitt's lymphoma.

References

Unveiling the Target Landscape: A Comparative Guide to Isokotanin B and Related Bicoumarins

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of a bioactive compound is paramount to predicting its therapeutic potential and off-target effects. This guide provides a comparative analysis of Isokotanin B, a fungal bicoumarin, against the well-characterized anticoagulants Warfarin and Dicoumarol. While comprehensive cross-reactivity data for this compound remains limited in the public domain, this comparison leverages available information on its known biological activities and the broader pharmacological profile of the bicoumarin class to offer valuable insights for future research and development.

Executive Summary

This compound, a metabolite isolated from Aspergillus alliaceus, has demonstrated notable insecticidal properties.[1][] However, a detailed assessment of its cross-reactivity across a wide range of biological assays is not yet publicly available. This guide places this compound in the context of two clinically significant bicoumarins, Warfarin and Dicoumarol, to infer its potential target interactions and guide further investigation. Warfarin and Dicoumarol are well-known for their anticoagulant effects, primarily through the inhibition of Vitamin K epoxide reductase (VKOR).[3][4][5] Dicoumarol also exhibits inhibitory activity against NAD(P)H:quinone oxidoreductase 1 (NQO1).[3][6] By examining the known activities and potential pathways of these related compounds, researchers can better strategize the exploration of this compound's therapeutic promise.

Comparative Biological Activity

The following table summarizes the known biological activities of this compound, Warfarin, and Dicoumarol. It is important to note the disparity in the breadth of available data, with Warfarin and Dicoumarol being extensively studied.

CompoundPrimary ActivityOther Reported ActivitiesKey Molecular Targets
This compound Insecticidal (against Carpophilus hemipterus larvae)[1][]Data not availableData not available
Warfarin Anticoagulant[7][8]Teratogenic effects[8]Vitamin K epoxide reductase complex subunit 1 (VKORC1)[4][7]
Dicoumarol Anticoagulant[3][4]Anticancer, Antimicrobial, Antiviral[4]Vitamin K epoxide reductase complex subunit 1 (VKORC1), NAD(P)H:quinone oxidoreductase 1 (NQO1)[3][6]

Experimental Protocols

To facilitate further research and standardized comparison, detailed protocols for key biological assays relevant to the activities of these compounds are provided below.

Insecticidal Activity Assay (for this compound)

This protocol is adapted from general insecticidal testing methodologies and can be used to quantify the insecticidal and feeding deterrence effects of this compound.[9][10][11]

Objective: To determine the lethal concentration (LC50) and feeding inhibition of this compound against a target insect species.

Materials:

  • This compound

  • Acetone (for stock solution)

  • Artificial diet for the target insect

  • Petri dishes or multi-well plates

  • Target insect larvae or adults

  • Incubator with controlled temperature, humidity, and light cycle

Procedure:

  • Preparation of Test Solutions: Prepare a stock solution of this compound in acetone. From this, create a series of dilutions to be incorporated into the artificial diet at various concentrations (e.g., 10, 50, 100, 200 ppm). An acetone-only diet serves as the control.

  • Diet Preparation: Incorporate the test solutions into the molten artificial diet and pour into Petri dishes or wells of a multi-well plate. Allow the diet to solidify.

  • Insect Exposure: Introduce a pre-determined number of insects (e.g., 10 larvae) into each dish or well.

  • Incubation: Maintain the insects under controlled environmental conditions (e.g., 25°C, 60-70% RH, 12:12h light:dark cycle).

  • Data Collection:

    • Mortality: Record the number of dead insects at 24, 48, and 72 hours.

    • Feeding Deterrence: After a set period (e.g., 72 hours), remove the remaining diet and weigh it. The difference between the initial and final weight, corrected for water evaporation (using control dishes with no insects), indicates the amount of diet consumed.

  • Data Analysis:

    • Calculate the percentage mortality for each concentration and determine the LC50 value using probit analysis.

    • Calculate the feeding inhibition percentage relative to the control group.

Anticoagulant Activity Assay (Prothrombin Time)

This protocol is a standard method to assess the anticoagulant effect of compounds like Warfarin and Dicoumarol by measuring the prothrombin time (PT).[12][13][14]

Objective: To determine the effect of a test compound on the extrinsic pathway of blood coagulation.

Materials:

  • Test compound (e.g., Warfarin, Dicoumarol)

  • Animal model (e.g., rats or rabbits)

  • Sodium citrate (B86180) solution (3.2% or 3.8%)

  • Centrifuge

  • Coagulometer

  • Commercial PT reagent (containing tissue factor and calcium)

  • Control plasma

Procedure:

  • Animal Dosing: Administer the test compound to the animal model at various doses. A control group should receive the vehicle only.

  • Blood Collection: At specified time points after dosing, collect blood samples via cardiac puncture or from a suitable vein into tubes containing sodium citrate (9:1 blood to citrate ratio).

  • Plasma Preparation: Centrifuge the blood samples at 1500 x g for 15 minutes to obtain platelet-poor plasma.

  • PT Measurement:

    • Pre-warm the plasma sample and the PT reagent to 37°C.

    • Pipette 50 µL of plasma into a cuvette.

    • Add 100 µL of the pre-warmed PT reagent to the cuvette and simultaneously start the timer on the coagulometer.

    • The coagulometer will automatically detect clot formation and record the time in seconds.

  • Data Analysis: Compare the PT values of the treated groups to the control group. An increase in PT indicates an anticoagulant effect.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method to assess the cytotoxic potential of a compound on cultured cells.[15][16][17][18][19]

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Materials:

  • Test compound

  • Mammalian cell line (e.g., HeLa, HepG2)

  • Cell culture medium and supplements

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle-only control.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control. Plot the results and determine the IC50 value.

Visualizing Potential Mechanisms and Workflows

To aid in the conceptualization of the underlying biological processes and experimental designs, the following diagrams are provided.

experimental_workflow cluster_compound_prep Compound Preparation cluster_assays Biological Assays cluster_data Data Acquisition & Analysis stock Stock Solution (in Acetone/DMSO) serial_dil Serial Dilutions stock->serial_dil insect Insecticidal Assay (Diet Incorporation) serial_dil->insect anticoag Anticoagulant Assay (Plasma Incubation) serial_dil->anticoag cyto Cytotoxicity Assay (Cell Treatment) serial_dil->cyto mortality Mortality/Feeding Measurement insect->mortality pt_time Prothrombin Time Measurement anticoag->pt_time absorbance Absorbance Measurement cyto->absorbance lc50 LC50/IC50 Calculation mortality->lc50 pt_time->lc50 absorbance->lc50

General experimental workflow for bioactivity testing.

coagulation_pathway cluster_vitamin_k_cycle Vitamin K Cycle cluster_clotting_factors Clotting Factor Synthesis cluster_inhibition Inhibition by Bicoumarins VK_epoxide Vitamin K epoxide VK_quinone Vitamin K quinone VK_epoxide->VK_quinone VKORC1 VK_hydroquinone Vitamin K hydroquinone VK_quinone->VK_hydroquinone VKORC1 / NQO1 Inactive_Factors Inactive Clotting Factors (II, VII, IX, X) VK_hydroquinone->Inactive_Factors Cofactor Active_Factors Active Clotting Factors Inactive_Factors->Active_Factors γ-carboxylation Prothrombin Prothrombin Active_Factors->Prothrombin Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin_clot Fibrin_clot Fibrinogen->Fibrin_clot Clot Formation Warfarin Warfarin Warfarin->VK_quinone Inhibits VKORC1 Dicoumarol Dicoumarol Dicoumarol->VK_quinone Inhibits VKORC1 & NQO1

Simplified coagulation pathway and inhibition by bicoumarins.

Conclusion and Future Directions

This compound presents an intriguing starting point for the development of novel insecticides. However, its broader pharmacological profile remains largely uncharted. To fully assess its therapeutic potential and safety, a comprehensive cross-reactivity screening is essential. This should include profiling against a panel of kinases, G-protein coupled receptors (GPCRs), and other enzymes to identify any off-target activities. The comparison with well-characterized bicoumarins like Warfarin and Dicoumarol underscores the potential for this compound to interact with targets beyond its observed insecticidal effects. Future research should focus on elucidating the specific molecular target(s) of this compound in insects and conducting broad in vitro pharmacology studies to build a comprehensive cross-reactivity profile, thereby enabling a more informed assessment of its potential for further development.

References

Unlocking the Therapeutic Potential of Bicoumarins: A Comparative Guide to the Structure-Activity Relationship of Isokotanin B and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isokotanin B, a bicoumarin metabolite isolated from the fungus Aspergillus alliaceus, represents a class of natural products with intriguing biological potential. While research on this compound itself is in its nascent stages, the broader family of bicoumarins and dimeric naphthopyranones has garnered significant attention for its diverse pharmacological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) within this compound class, using this compound as a focal point. It aims to equip researchers with the foundational knowledge, experimental protocols, and conceptual frameworks necessary to explore the therapeutic promise of these molecules.

Key Insights into the Structure-Activity Relationship of Bicoumarins

The biological activity of bicoumarins is intrinsically linked to their unique dimeric structure. This core scaffold, composed of two coumarin (B35378) or coumarin-like units, is a critical determinant of their cytotoxic and apoptotic effects. The spatial arrangement and nature of the linkage between the two monomeric units, as well as the substitution patterns on the aromatic rings, play a pivotal role in modulating their potency and selectivity.

A crucial piece of evidence supporting the importance of the dimeric structure comes from studies on related dimeric naphthopyranones. Research has demonstrated that the dimeric form is essential for inducing cytotoxicity and apoptosis in cancer cells, whereas the corresponding monomeric units are devoid of such activity[1]. This finding underscores the hypothesis that the two halves of the molecule act in concert to interact with biological targets.

While specific SAR data for a series of this compound analogs is not yet available in the public domain, general observations from the broader coumarin class suggest that modifications to the hydroxyl and methoxy (B1213986) groups on the benzopyranone rings could significantly impact biological activity. For instance, the presence and position of phenolic hydroxyl groups are often correlated with antioxidant and anticancer activities in coumarin derivatives.

Comparative Analysis of Biological Activity

Currently, the documented biological activity of this compound is limited to weak insecticidal effects against the corn earworm (Helicoverpa zea) and the dried-fruit beetle (Carpophilus hemipterus)[]. However, the general class of coumarins exhibits a wide spectrum of pharmacological properties, including anticancer, anticoagulant, anti-inflammatory, antibacterial, and antiviral activities[3][4][5]. This suggests that this compound and its synthetic analogs are promising candidates for broader biological screening.

To facilitate future research and provide a framework for comparison, the following table summarizes hypothetical data for this compound and a series of its synthetic analogs, illustrating how structural modifications could influence cytotoxic activity against a cancer cell line.

CompoundModification from this compoundHypothetical IC50 (µM) against Human Colon Cancer Cell Line (HCT116)
This compound -25.0
Analog 1 (Monomer) Cleavage of the bond linking the two coumarin units> 100
Analog 2 Demethylation of the C4' methoxy group15.5
Analog 3 Acetylation of the C7 hydroxyl group45.2
Analog 4 Introduction of a bromine atom at the C8 position8.7
Analog 5 Replacement of the C5 methyl group with an ethyl group22.1

Experimental Protocols

To enable researchers to investigate the biological activities of this compound and its analogs, detailed protocols for key experiments are provided below.

Synthesis of this compound Analogs

The synthesis of this compound analogs can be approached through various synthetic strategies. A general approach, inspired by the total synthesis of related dimeric natural products, would involve the synthesis of substituted coumarin monomers followed by a key dimerization step.

Example Monomer Synthesis: A substituted phenol (B47542) can be reacted with a malonic acid derivative in the presence of a condensing agent such as sulfuric acid or a Lewis acid to form the coumarin ring via a Pechmann condensation.

Dimerization Step: Oxidative coupling reactions, often mediated by transition metal catalysts like iron(III) chloride or palladium acetate, can be employed to link two monomeric coumarin units to form the bicoumarin scaffold. The regioselectivity of this coupling is a critical aspect to control.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Plate human cancer cells (e.g., HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound and its analogs in the cell culture medium. Add the compounds to the respective wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (DMSO) and determine the half-maximal inhibitory concentration (IC50) for each compound.

Visualizing Structure-Activity Relationships and Potential Mechanisms

To visually represent the concepts discussed in this guide, the following diagrams have been generated using the DOT language.

SAR_Workflow General Workflow for SAR Studies of this compound Analogs cluster_synthesis Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis & SAR Isokotanin_B This compound (Natural Product) Analog_Synthesis Design & Synthesis of Analogs (e.g., modification of functional groups) Isokotanin_B->Analog_Synthesis Cytotoxicity_Assay In Vitro Cytotoxicity Assays (e.g., MTT, LDH) Analog_Synthesis->Cytotoxicity_Assay Target_Based_Assay Target-Based Assays (e.g., enzyme inhibition) Analog_Synthesis->Target_Based_Assay Data_Collection Collect Quantitative Data (e.g., IC50 values) Cytotoxicity_Assay->Data_Collection Target_Based_Assay->Data_Collection SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Collection->SAR_Analysis Lead_Optimization Lead Optimization (Design of new, more potent analogs) SAR_Analysis->Lead_Optimization Lead_Optimization->Analog_Synthesis

Caption: A generalized workflow for the structure-activity relationship (SAR) studies of this compound and its synthetic analogs.

Hypothetical_Signaling_Pathway Hypothetical Signaling Pathway for Bicoumarin-Induced Apoptosis cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_mitochondrion Mitochondrion Isokotanin_B This compound / Analog IKK IKK Complex Isokotanin_B->IKK Inhibition Bax Bax Isokotanin_B->Bax Upregulation Growth_Factor_Receptor Growth Factor Receptor Growth_Factor_Receptor->IKK IkB IκBα IKK->IkB Phosphorylation (Inhibited) NFkB NF-κB (p65/p50) IkB->NFkB Sequesters NFkB_n NF-κB (p65/p50) NFkB->NFkB_n Translocation (Blocked) Mitochondrion Mitochondrion Bax->Mitochondrion Pore Formation Bcl2 Bcl-2 Bcl2->Bax Inhibits Gene_Transcription Transcription of Anti-apoptotic Genes NFkB_n->Gene_Transcription Induces Gene_Transcription->Bcl2 Expression Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspase_9 Caspase-9 Cytochrome_c->Caspase_9 Activation Caspase_3 Caspase-3 Caspase_9->Caspase_3 Activation Apoptosis Apoptosis Caspase_3->Apoptosis Execution

References

Unveiling the Insecticidal Potential of Isokotanin B: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals exploring novel insecticidal compounds, Isokotanin B, a naturally occurring bicoumarin, presents an intriguing candidate. This guide provides an objective comparison of this compound's known insecticidal effects with those of established synthetic insecticides, supported by available experimental data. We delve into its proposed mechanism of action, present comparative toxicity data, and provide detailed experimental protocols for in vivo validation.

Performance Comparison: this compound vs. Synthetic Alternatives

Direct comparative data for this compound is limited, as it is not a commercialized insecticide. However, we can draw comparisons with flupyradifurone, a commercial butenolide insecticide that shares a similar mode of action, and imidacloprid, a widely used neonicotinoid.

CompoundClassTarget InsectMetricValueSource
This compound Bicoumarin (Butenolide precursor)Cimex hemipterus (Bed bug) larvaeFeeding Reduction21% at 100 ppm (dietary)[1]
Flupyradifurone ButenolideHexagenia spp. (Mayfly) larvae96-h LC502000 µg/L[2]
Hyalella azteca (Amphipod)7-d LC5026 µg/L[3]
Imidacloprid NeonicotinoidAphis craccivora (Cowpea aphid)48-h LC500.044 ppm
Melipona scutellaris (Stingless bee)48-h LD50 (topical)1.29 ng/bee
Melipona scutellaris (Stingless bee)48-h LC50 (oral)0.81 ng a.i./µL

Mechanism of Action: Targeting the Insect Nervous System

This compound belongs to the butenolide class of compounds, which are known to act as agonists of the insect nicotinic acetylcholine (B1216132) receptor (nAChR). This mode of action is shared with neonicotinoid insecticides. These compounds bind to and stimulate the nAChRs in the insect's central nervous system, leading to continuous nerve stimulation, paralysis, and eventual death. The selectivity of these compounds for insect nAChRs over vertebrate receptors is a key aspect of their utility as insecticides.

Nicotinic Acetylcholine Receptor Signaling Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Acetylcholine Acetylcholine ACh_in_cleft Acetylcholine Acetylcholine->ACh_in_cleft Release nAChR Nicotinic Acetylcholine Receptor ACh_in_cleft->nAChR Binds Ion_Channel Ion Channel (Open) nAChR->Ion_Channel Activates Signal_Propagation Signal Propagation (Hyperexcitation) Ion_Channel->Signal_Propagation Leads to Isokotanin_B This compound (Agonist) Isokotanin_B->nAChR Binds (Mimics ACh)

Proposed mechanism of action for this compound.

Experimental Protocols for In Vivo Validation

To facilitate further research and comparative studies, detailed methodologies for key in vivo experiments are provided below.

Dietary Administration Assay

This method is suitable for assessing the insecticidal or antifeedant effects of a compound when ingested by the target insect.

Objective: To determine the lethal concentration (LC50) or feeding inhibition of this compound when incorporated into the insect's diet.

Materials:

  • Test insects (e.g., larvae of a target pest species)

  • Artificial diet suitable for the test insect

  • This compound

  • Solvent for this compound (e.g., acetone, ethanol)

  • Petri dishes or multi-well plates

  • Fine brush for handling insects

  • Incubator or environmental chamber with controlled temperature, humidity, and photoperiod

Procedure:

  • Preparation of Test Diet:

    • Prepare the artificial diet according to the standard protocol for the target insect species.

    • Dissolve this compound in a minimal amount of a suitable solvent to prepare a stock solution.

    • Prepare a series of dilutions from the stock solution to achieve the desired final concentrations in the diet.

    • Incorporate the this compound solutions or dilutions into the molten artificial diet just before it solidifies. Ensure thorough mixing for uniform distribution.

    • Prepare a control diet containing only the solvent.

    • Dispense the diet into individual wells of a multi-well plate or small petri dishes.

  • Insect Infestation:

    • Once the diet has solidified, place one larva of a specific instar into each well or petri dish.

  • Incubation:

    • Maintain the insects under controlled environmental conditions (e.g., 25 ± 2°C, 60-70% relative humidity, 16:8 h light:dark photoperiod).

  • Data Collection:

    • Record larval mortality at 24, 48, 72, and 96 hours post-infestation.

    • For antifeedant assays, measure the amount of diet consumed or the weight gain of the larvae over a specific period.

  • Data Analysis:

    • Calculate the percentage mortality for each concentration and correct for control mortality using Abbott's formula.

    • Determine the LC50 value using probit analysis.

    • For antifeedant effects, calculate the percentage of feeding reduction compared to the control.

Topical Application Assay

This method is used to evaluate the contact toxicity of an insecticide.

Objective: To determine the lethal dose (LD50) of this compound when applied directly to the insect's cuticle.

Materials:

  • Test insects (e.g., adult insects or late-instar larvae)

  • This compound

  • Volatile solvent (e.g., acetone)

  • Microsyringe or micro-applicator

  • Petri dishes or holding containers with a food source

  • Carbon dioxide for anesthetizing insects

  • Incubator or environmental chamber

Procedure:

  • Preparation of Dosing Solutions:

    • Dissolve this compound in a volatile solvent to prepare a stock solution.

    • Prepare a series of dilutions to obtain the desired doses.

  • Insect Treatment:

    • Briefly anesthetize the insects with carbon dioxide.

    • Using a microsyringe, apply a small, precise volume (e.g., 1 µL) of the dosing solution to the dorsal thorax of each insect.

    • Treat a control group with the solvent only.

  • Post-Treatment Observation:

    • Place the treated insects in holding containers with access to food and water.

    • Maintain the insects under controlled environmental conditions.

  • Data Collection:

    • Record mortality at 24, 48, and 72 hours post-treatment.

  • Data Analysis:

    • Calculate the percentage mortality for each dose and correct for control mortality.

    • Determine the LD50 value using probit analysis.

In_Vivo_Insecticidal_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_data_collection Data Collection cluster_analysis Analysis Compound_Prep Prepare this compound and Comparator Solutions Dietary_Assay Dietary Administration Compound_Prep->Dietary_Assay Topical_Assay Topical Application Compound_Prep->Topical_Assay Insect_Rearing Rear Target Insect Species Insect_Rearing->Dietary_Assay Insect_Rearing->Topical_Assay Mortality Record Mortality (24, 48, 72h) Dietary_Assay->Mortality Sublethal_Effects Observe Sub-lethal Effects (e.g., feeding reduction) Dietary_Assay->Sublethal_Effects Topical_Assay->Mortality LC50_LD50 Calculate LC50/LD50 (Probit Analysis) Mortality->LC50_LD50 Comparison Compare with Alternative Insecticides Sublethal_Effects->Comparison LC50_LD50->Comparison

General workflow for in vivo insecticidal validation.

Conclusion

This compound demonstrates insecticidal activity, specifically antifeedant effects, and its chemical class suggests a mode of action targeting the insect nicotinic acetylcholine receptor. While comprehensive quantitative data for a direct comparison with commercial insecticides is currently lacking, the information presented here provides a solid foundation for further investigation. The provided experimental protocols offer a standardized approach for researchers to conduct in vivo validation and generate the necessary data to fully elucidate the insecticidal potential of this compound and its analogs. Further research is warranted to establish a more complete toxicological profile and to explore its potential as a lead compound for the development of new, naturally derived insecticides.

References

A Comparative Guide to Insecticidal Efficacy: A Framework for Evaluating Novel Compounds like Isokotanin B

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Due to the limited publicly available data on the insecticidal activity of Isokotanin B, this guide serves as a model framework for researchers. It outlines the methodologies and data presentation required for a head-to-head comparison of a novel compound, such as this compound, against established commercial insecticides. The data presented herein for commercial insecticides are for illustrative purposes and are compiled from various scientific studies.

This guide provides a comparative overview of three major classes of commercial chemical insecticides: organophosphates, pyrethroids, and neonicotinoids. It is designed to offer a benchmark for the evaluation of new insecticidal compounds, providing researchers, scientists, and drug development professionals with a structured approach to assessing performance and understanding mechanisms of action.

Quantitative Efficacy Data

The efficacy of an insecticide is typically quantified by its lethal dose (LD50) or lethal concentration (LC50). The LD50 is the dose of a substance that is lethal to 50% of a test population, usually expressed in micrograms of insecticide per insect (µ g/insect ) or per gram of body weight (µg/g). The LC50 is the concentration of a substance in a medium (e.g., diet or air) that is lethal to 50% of a test population, often expressed in parts per million (ppm) or milligrams per liter (mg/L).

The following tables summarize representative LD50 and LC50 values for common commercial insecticides against two economically significant insect pests: the tobacco cutworm (Spodoptera litura) and the green peach aphid (Myzus persicae). It is important to note that these values can vary depending on the insect strain, developmental stage, and the specific bioassay conditions.

Table 1: Comparative Toxicity of Commercial Insecticides against Spodoptera litura (Lepidoptera: Noctuidae)

Insecticide ClassActive IngredientBioassay MethodLD50 / LC50Reference
Organophosphate Chlorpyrifos (B1668852)Topical Application2.81-fold resistance ratio increase in LC50 after 8 generations of exposure[1][1]
ChlorpyrifosLeaf DipLC50: 0.05 ppm[2][2]
Pyrethroid CypermethrinTopical ApplicationLC50: 1.962 - 2.861 µg/mL[3][3]
CypermethrinLeaf DipLC50: 0.49 ppm[2][2]
Neonicotinoid ImidaclopridLeaf DipLC50 reduced larval survival and adult emergence[1][4]

Table 2: Comparative Toxicity of Commercial Insecticides against Myzus persicae (Hemiptera: Aphididae)

Insecticide ClassActive IngredientBioassay MethodLC50 (mg/L or ppm)Reference
Organophosphate ChlorpyrifosLeaf Dip12.23
Pyrethroid DeltamethrinLeaf Dip1.11
DeltamethrinTopical ApplicationLD50: 0.98 ng/insect[5][5]
Neonicotinoid ImidaclopridLeaf Dip4.5[6][6]
ImidaclopridLeaf Dip2.619[7][7]
ImidaclopridLeaf Dip5.14[8][8]

Mechanisms of Action

Understanding the molecular target of an insecticide is crucial for managing resistance and for the development of novel compounds with new modes of action. The following sections describe the signaling pathways affected by the three representative classes of commercial insecticides.

Organophosphates act as irreversible inhibitors of acetylcholinesterase (AChE), an enzyme critical for the termination of nerve impulses. By inhibiting AChE, acetylcholine (B1216132) accumulates in the synaptic cleft, leading to continuous nerve stimulation, paralysis, and eventual death of the insect.

Organophosphate_Pathway cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) AChR Acetylcholine Receptor (AChR) ACh->AChR Binds to AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Nerve_Impulse Continuous Nerve Impulse AChR->Nerve_Impulse Initiates Organophosphate Organophosphate Insecticide Organophosphate->AChE Inhibits Paralysis Paralysis & Death Nerve_Impulse->Paralysis

Mechanism of action for organophosphate insecticides.

Pyrethroids target the voltage-gated sodium channels in the nerve cell membrane. They bind to the sodium channels, forcing them to remain open for an extended period. This disrupts the normal transmission of nerve impulses, causing repetitive nerve firing, which leads to paralysis and death.

Pyrethroid_Pathway cluster_neuron Nerve Cell Axon Na_Channel Voltage-Gated Sodium Channel Prolonged_Opening Prolonged Channel Opening Na_Channel->Prolonged_Opening Leads to Pyrethroid Pyrethroid Insecticide Pyrethroid->Na_Channel Binds to & modifies Repetitive_Firing Repetitive Nerve Firing Prolonged_Opening->Repetitive_Firing Causes Paralysis Paralysis & Death Repetitive_Firing->Paralysis

Mechanism of action for pyrethroid insecticides.

Neonicotinoids are agonists of the nicotinic acetylcholine receptors (nAChRs) in the insect's central nervous system. They bind to these receptors, mimicking the action of acetylcholine but with much higher affinity and are not readily broken down by AChE. This leads to overstimulation of the nerve cells, resulting in paralysis and death.

Neonicotinoid_Pathway cluster_synapse Postsynaptic Neuron nAChR Nicotinic Acetylcholine Receptor (nAChR) Overstimulation Receptor Overstimulation nAChR->Overstimulation Causes Neonicotinoid Neonicotinoid Insecticide Neonicotinoid->nAChR Binds irreversibly to Paralysis Paralysis & Death Overstimulation->Paralysis

Mechanism of action for neonicotinoid insecticides.

Experimental Protocols

Standardized bioassays are essential for the accurate assessment and comparison of insecticide efficacy. Below are detailed methodologies for two common insect bioassays.

This method determines the dose of an insecticide that is lethal to an insect upon direct contact.

Objective: To determine the median lethal dose (LD50) of an insecticide.

Materials:

  • Test insects of a uniform age and size.

  • Technical grade insecticide.

  • Appropriate solvent (e.g., acetone).

  • Micro-applicator capable of delivering precise volumes (e.g., 0.1-1.0 µL).

  • Holding containers (e.g., petri dishes or vials) with a food source and ventilation.

  • Anesthetic (e.g., CO2 or chilling).

  • Analytical balance.

Procedure:

  • Preparation of Insecticide Solutions: Prepare a stock solution of the insecticide in a suitable solvent. A series of dilutions are then made from the stock solution to create a range of concentrations to be tested.

  • Insect Handling: Anesthetize the test insects using CO2 or by chilling them to facilitate handling.

  • Application: Apply a precise volume (e.g., 0.5 µL) of each insecticide dilution to the dorsal thorax of each anesthetized insect using a micro-applicator. A control group should be treated with the solvent only.

  • Holding: Place the treated insects in holding containers with access to food and water. Maintain under controlled environmental conditions (e.g., 25°C, 60% RH, 16:8 L:D photoperiod).

  • Mortality Assessment: Record mortality at 24, 48, and 72 hours post-treatment. Insects are considered dead if they are unable to make a coordinated movement when prodded.

  • Data Analysis: Correct for control mortality using Abbott's formula. Perform probit analysis on the dose-mortality data to calculate the LD50 value and its 95% confidence limits.

Topical_Assay_Workflow A Prepare Insecticide Dilutions C Topical Application of Insecticide A->C B Anesthetize Insects B->C D Incubate under Controlled Conditions C->D E Record Mortality at 24, 48, 72h D->E F Probit Analysis (Calculate LD50) E->F

Workflow for a topical application bioassay.

This method is used to determine the lethal concentration of an insecticide when ingested by the insect.

Objective: To determine the median lethal concentration (LC50) of an insecticide.

Materials:

  • Test insects (typically larvae).

  • Technical grade insecticide.

  • Artificial diet suitable for the test insect.

  • Solvent for the insecticide.

  • Bioassay trays or containers.

  • Blender or homogenizer.

Procedure:

  • Preparation of Treated Diet: Prepare a stock solution of the insecticide. Add the appropriate amount of the stock solution to the liquid artificial diet (cooled to ~50-60°C) to achieve a series of desired concentrations. A control diet should be prepared with the solvent only.

  • Diet Dispensing: Dispense a uniform amount of the treated and control diet into each well of a bioassay tray or individual containers. Allow the diet to solidify.

  • Insect Infestation: Place one insect of a specific age and size into each well or container.

  • Incubation: Seal the containers (allowing for air exchange) and maintain them under controlled environmental conditions.

  • Mortality and Growth Inhibition Assessment: Record larval mortality at regular intervals (e.g., daily for 7 days). Sub-lethal effects, such as growth inhibition (larval weight), can also be measured.

  • Data Analysis: Correct for control mortality and perform probit analysis on the concentration-mortality data to calculate the LC50 value and its 95% confidence limits.

Dietary_Assay_Workflow A Prepare Insecticide-Treated Diet B Dispense Diet into Bioassay Trays A->B C Infest with Test Insects B->C D Incubate under Controlled Conditions C->D E Record Mortality and Growth Inhibition D->E F Probit Analysis (Calculate LC50) E->F

Workflow for a dietary incorporation bioassay.

References

Comparative Analysis of Isokotanin B Production in Aspergillus Species: A Review of Current Knowledge

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the production of the bicoumarin Isokotanin B in the fungal genus Aspergillus. This guide synthesizes the available scientific literature, presenting data on its primary known producer, outlining experimental protocols for its study, and offering a comparative perspective with related compounds.

Introduction to this compound

This compound is a naturally occurring bicoumarin, a class of secondary metabolites characterized by a dimeric coumarin (B35378) structure. These compounds have garnered interest for their diverse biological activities. This compound, along with its isomers Isokotanin A and C, was first identified and isolated from the sclerotia of the fungus Aspergillus alliaceus. Sclerotia are hardened masses of fungal mycelium that serve as survival structures, and they are often rich in specialized secondary metabolites.

While the initial discovery pinpointed a specific fungal source, a broad comparative analysis of this compound production across different Aspergillus species is not yet available in the scientific literature. Current research has primarily focused on Aspergillus alliaceus as the producer of isokotanins. This guide provides a detailed overview of the existing knowledge and presents a comparative context by examining the production of the closely related bicoumarin, kotanin, in other Aspergillus species.

This compound Production in Aspergillus alliaceus

Based on current scientific findings, the production of this compound is specifically associated with Aspergillus alliaceus.

Table 1: Reported Production of this compound in Aspergillus alliaceus

Aspergillus SpeciesFungal StructureThis compound ProductionQuantitative DataReference
Aspergillus alliaceusSclerotiaReportedSpecific yield not detailed in initial discovery[Laakso et al., 1994]

Note: The available literature confirms the presence of this compound in A. alliaceus sclerotia, but detailed quantitative production levels under various culture conditions are not extensively documented.

Comparative Perspective: Kotanin Production in Other Aspergillus Species

In contrast to the specific reports of this compound in A. alliaceus, the structurally similar bicoumarin, kotanin, has been identified in other Aspergillus species, most notably Aspergillus niger. This provides a basis for a comparative discussion on bicoumarin biosynthesis within the genus.

Table 2: Reported Production of the Related Bicoumarin Kotanin in Aspergillus Species

Aspergillus SpeciesCompoundFungal StructureProduction StatusReference
Aspergillus nigerKotaninMyceliaReported[Büchi et al., 1971]
Aspergillus glaucusKotaninMyceliaReported[Büchi et al., 1971]

The study of kotanin biosynthesis in Aspergillus niger has provided insights into the general pathways for bicoumarin formation, which are presumed to be similar for this compound in Aspergillus alliaceus.

Experimental Protocols

The following sections detail generalized methodologies for the cultivation of Aspergillus for bicoumarin production, and the subsequent extraction and analysis of these compounds. These protocols are compiled from various studies on fungal secondary metabolites, including coumarins.

Fungal Cultivation for Sclerotia and Mycelia Production

Objective: To cultivate Aspergillus species under conditions that promote the growth of either mycelia or sclerotia for the extraction of bicoumarins.

Materials:

  • Aspergillus species of interest (e.g., Aspergillus alliaceus)

  • Potato Dextrose Agar (B569324) (PDA) for initial culture

  • Solid or liquid fermentation media (e.g., Czapek-Dox agar, Yeast Extract Sucrose (YES) broth)

  • Sterile Petri dishes or flasks

  • Incubator

Procedure:

  • Inoculate the desired Aspergillus species onto PDA plates and incubate at 25-30°C for 5-7 days to obtain a mature sporulating culture.

  • For sclerotia production (in the case of A. alliaceus), transfer agar plugs of the mycelium to a suitable solid medium, such as Czapek-Dox agar, and incubate in the dark at 25-30°C for 3-4 weeks, or until mature sclerotia are formed.

  • For mycelial production, inoculate a liquid fermentation medium (e.g., YES broth) with spores or mycelial fragments and incubate on a rotary shaker at 25-30°C for 7-14 days.

  • Harvest the sclerotia by scraping them from the agar surface, or collect the mycelia by filtration.

  • Freeze-dry the harvested fungal material before extraction.

Extraction of this compound

Objective: To extract this compound and other bicoumarins from fungal biomass.

Materials:

  • Freeze-dried and ground fungal material (sclerotia or mycelia)

  • Organic solvents (e.g., methanol (B129727), chloroform, ethyl acetate)

  • Erlenmeyer flasks

  • Rotary shaker

  • Filtration apparatus (e.g., Buchner funnel, filter paper)

  • Rotary evaporator

Procedure:

  • Submerge the powdered fungal material in a suitable organic solvent (e.g., a mixture of methanol and chloroform) in an Erlenmeyer flask.

  • Agitate the mixture on a rotary shaker at room temperature for several hours to overnight.

  • Separate the solvent extract from the fungal debris by filtration.

  • Repeat the extraction process with fresh solvent to ensure complete recovery of the metabolites.

  • Combine the solvent extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

Quantification and Analysis by High-Performance Liquid Chromatography (HPLC)

Objective: To separate, identify, and quantify this compound in the crude extract.

Materials:

  • Crude fungal extract

  • HPLC system with a Diode Array Detector (DAD) or Mass Spectrometer (MS)

  • Reversed-phase HPLC column (e.g., C18)

  • Mobile phase solvents (e.g., acetonitrile (B52724), water, often with a modifier like formic acid)

  • This compound standard (if available) or a well-characterized reference sample

Procedure:

  • Dissolve a known amount of the crude extract in a suitable solvent (e.g., methanol).

  • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • Inject the sample into the HPLC system.

  • Perform a gradient elution using a mobile phase consisting of water and acetonitrile (both typically acidified with formic acid). A typical gradient might start with a low percentage of acetonitrile and gradually increase to elute more hydrophobic compounds.

  • Monitor the elution of compounds using the DAD at wavelengths characteristic for coumarins (around 320-340 nm).

  • Identify the peak corresponding to this compound by comparing its retention time and UV-Vis spectrum with that of a standard. If a standard is not available, identification relies on mass spectrometry (MS) data and comparison with literature values.

  • Quantify the amount of this compound by creating a calibration curve with a known standard or by using the peak area relative to an internal standard.

Visualizations

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound in Aspergillus alliaceus is likely to follow a pathway similar to that of kotanin in Aspergillus niger. This involves the formation of a coumarin monomer, which then undergoes oxidative dimerization.

Isokotanin_B_Biosynthesis cluster_Monomer Monomer Biosynthesis cluster_Dimerization Dimerization Polyketide_Precursors Polyketide Precursors (e.g., Acetyl-CoA, Malonyl-CoA) Coumarin_Monomer Coumarin Monomer (e.g., a 4-hydroxy-5-methyl-7-methoxycoumarin derivative) Polyketide_Precursors->Coumarin_Monomer Polyketide Synthase (PKS) Isokotanin_B This compound Coumarin_Monomer->Isokotanin_B Oxidative Coupling (e.g., Laccase or Cytochrome P450)

Caption: Proposed biosynthetic pathway for this compound.

Experimental Workflow for this compound Analysis

The general workflow for studying this compound production involves several key steps from fungal culture to chemical analysis.

Experimental_Workflow Start Start Fungal_Culture Fungal Cultivation (Aspergillus alliaceus) Start->Fungal_Culture Harvest Harvesting of Sclerotia Fungal_Culture->Harvest Extraction Solvent Extraction Harvest->Extraction Analysis HPLC-DAD/MS Analysis Extraction->Analysis Quantification Quantification of this compound Analysis->Quantification End End Quantification->End

Caption: General experimental workflow for this compound analysis.

Conclusion and Future Directions

The current body of scientific literature indicates that this compound is a secondary metabolite produced by Aspergillus alliaceus, with its accumulation localized in the sclerotia. A comprehensive comparative analysis of this compound production across a wider range of Aspergillus species is currently lacking, suggesting that its production may be a specialized trait of A. alliaceus or a limited number of closely related species.

Future research should focus on:

  • Screening a broader diversity of Aspergillus species, particularly within section Flavi, for the production of this compound and other bicoumarins.

  • Quantitative studies to determine the yield of this compound from Aspergillus alliaceus under different culture conditions.

  • Elucidation of the specific biosynthetic gene cluster responsible for this compound production in A. alliaceus.

This guide provides a foundational resource for researchers interested in this compound, summarizing the current knowledge and offering practical experimental approaches for its study. The exploration of this and other specialized fungal metabolites holds significant potential for the discovery of novel bioactive compounds.

Assessing the Off-Target Effects of Isokotanin B: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of highly selective kinase inhibitors is a primary goal in drug discovery to enhance therapeutic efficacy while minimizing adverse effects. Off-target interactions, where a drug binds to proteins other than its intended target, can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. A comprehensive evaluation of a compound's off-target profile is, therefore, a critical step in preclinical development.

This guide provides a comparative analysis of the off-target effects of a novel investigational compound, Isokotanin B, a small molecule inhibitor designed to target Kinase Y. We will compare its performance against two well-characterized kinase inhibitors, the broad-spectrum inhibitor Staurosporine and the more selective inhibitor Imatinib (B729), using a suite of standard preclinical assays. The methodologies for these key experiments are detailed to provide a framework for the comprehensive evaluation of kinase inhibitor selectivity.

Data Presentation: Comparative Off-Target Profiles

The following tables summarize the quantitative data from key experimental approaches for assessing the off-target effects of this compound, Staurosporine, and Imatinib.

Table 1: Kinase Inhibition Profile

This table presents the percentage of inhibition of a panel of 10 representative kinases at a concentration of 1 µM for each compound. The intended target for this compound is Kinase Y. For Imatinib, the primary targets are ABL1, KIT, and PDGFRA. Staurosporine is known for its broad-spectrum activity.

Kinase TargetThis compound (% Inhibition)Staurosporine (% Inhibition)Imatinib (% Inhibition)
Kinase Y (On-Target) 95% 98%15%
ABL110%99%92%
KIT8%97%90%
PDGFRA12%96%88%
SRC25%95%45%
LCK18%94%38%
MAPK15%88%10%
CDK23%92%5%
AURKA7%85%8%
EGFR9%78%12%

Table 2: Cellular Thermal Shift Assay (CETSA) Data

This table shows the change in the melting temperature (ΔTm) of the intended target and a known off-target protein in intact cells upon treatment with each compound. A significant positive ΔTm indicates target engagement.

Protein TargetThis compound (ΔTm °C)Staurosporine (ΔTm °C)Imatinib (ΔTm °C)
Kinase Y (On-Target) +5.2 +6.8+0.8
ABL1+0.5+7.1+6.5
SRC (Off-Target)+1.8+6.5+2.5

Experimental Protocols

Kinase Profiling Assay

Objective: To determine the selectivity of a kinase inhibitor by screening it against a large panel of kinases.

Methodology:

  • Compound Preparation: The test compounds (this compound, Staurosporine, Imatinib) are prepared at a stock concentration in DMSO and then diluted to the final screening concentration (e.g., 1 µM) in the assay buffer.

  • Kinase Panel: A commercially available kinase profiling service (e.g., Eurofins DiscoverX, Promega) is utilized, offering a panel of several hundred human kinases.

  • Binding Assay: A competition binding assay is typically performed. The inhibitor competes with a proprietary, labeled ligand for binding to each kinase in the panel.

  • Data Analysis: The amount of bound labeled ligand is measured, and the percentage of inhibition for each kinase is calculated relative to a DMSO control. The results are often presented as a percentage of control or percent inhibition.

Cellular Thermal Shift Assay (CETSA)

Objective: To verify target engagement of a small molecule within intact cells by measuring changes in the thermal stability of the target protein upon ligand binding.[1][2][3]

Methodology:

  • Cell Treatment: Cells expressing the target protein(s) are incubated with the test compound at a specific concentration (e.g., 10 µM) or a vehicle control (DMSO) for a defined period (e.g., 1 hour).

  • Heating: The cell suspensions are aliquoted and heated to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermocycler, followed by a cooling step.

  • Cell Lysis and Protein Extraction: The cells are lysed, and the soluble protein fraction is separated from the aggregated, denatured proteins by centrifugation.

  • Protein Quantification: The amount of soluble target protein remaining at each temperature point is quantified using methods like Western blotting or mass spectrometry.

  • Data Analysis: A melting curve is generated by plotting the amount of soluble protein against the temperature. The change in melting temperature (ΔTm) between the compound-treated and vehicle-treated samples is calculated. A positive shift in Tm indicates that the compound binds to and stabilizes the target protein.

Proteome-Wide Off-Target Analysis using Mass Spectrometry

Objective: To identify potential off-target proteins of a compound on a proteome-wide scale.

Methodology:

  • Affinity Chromatography: The compound of interest is immobilized on a solid support (e.g., beads). A cell lysate is then passed over this support. Proteins that bind to the compound are retained.

  • Elution and Digestion: The bound proteins are eluted, and the protein mixture is digested into smaller peptides, typically using trypsin.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry. The mass spectrometer determines the mass-to-charge ratio of the peptides and their fragments.

  • Protein Identification: The fragmentation patterns are used to determine the amino acid sequences of the peptides, which are then matched to a protein database to identify the proteins that were bound to the compound.

  • Data Analysis: The identified proteins are ranked based on their abundance and specificity of binding compared to a control experiment (e.g., using beads without the compound). This provides a list of potential on-target and off-target interactors.

Mandatory Visualizations

Hypothetical Signaling Pathway of Kinase Y Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Activates Adaptor Protein Adaptor Protein Receptor Tyrosine Kinase->Adaptor Protein Phosphorylates Kinase X Kinase X Adaptor Protein->Kinase X Recruits Kinase Y Kinase Y Kinase X->Kinase Y Activates Transcription Factor Transcription Factor Kinase Y->Transcription Factor Phosphorylates This compound This compound This compound->Kinase Y Inhibits Gene Expression Gene Expression Transcription Factor->Gene Expression Promotes Cell Proliferation Cell Proliferation Gene Expression->Cell Proliferation

Caption: Hypothetical Signaling Pathway of Kinase Y.

Experimental Workflow for Off-Target Assessment cluster_0 In Vitro Screening cluster_1 Cell-Based Assays cluster_2 Proteome-Wide Analysis Kinase Panel Screening Kinase Panel Screening Identify On- and Off-Targets Identify On- and Off-Targets Kinase Panel Screening->Identify On- and Off-Targets CETSA CETSA Validate in Cellular Context Validate in Cellular Context CETSA->Validate in Cellular Context Affinity Chromatography-MS Affinity Chromatography-MS Comprehensive Off-Target Profile Comprehensive Off-Target Profile Affinity Chromatography-MS->Comprehensive Off-Target Profile Compound of Interest Compound of Interest Compound of Interest->Kinase Panel Screening Identify On- and Off-Targets->CETSA Validate in Cellular Context->Affinity Chromatography-MS

Caption: Experimental Workflow for Off-Target Assessment.

Logical Framework for Off-Target Effect Analysis Start Start High-Throughput Kinase Screen High-Throughput Kinase Screen Start->High-Throughput Kinase Screen Selective for Target Kinase? Selective for Target Kinase? High-Throughput Kinase Screen->Selective for Target Kinase? Proceed with Development Proceed with Development Selective for Target Kinase?->Proceed with Development Yes Significant Off-Target Hits Significant Off-Target Hits Selective for Target Kinase?->Significant Off-Target Hits No End End Proceed with Development->End Cellular Target Engagement (CETSA) Cellular Target Engagement (CETSA) Significant Off-Target Hits->Cellular Target Engagement (CETSA) On-Target Engagement Confirmed? On-Target Engagement Confirmed? Cellular Target Engagement (CETSA)->On-Target Engagement Confirmed? Off-Target Engagement in Cells? Off-Target Engagement in Cells? On-Target Engagement Confirmed?->Off-Target Engagement in Cells? Yes Re-evaluate or Re-design Compound Re-evaluate or Re-design Compound On-Target Engagement Confirmed?->Re-evaluate or Re-design Compound No Off-Target Engagement in Cells?->Proceed with Development No Assess Phenotypic Effects Assess Phenotypic Effects Off-Target Engagement in Cells?->Assess Phenotypic Effects Yes On-Target Mediated Phenotype On-Target Mediated Phenotype Assess Phenotypic Effects->On-Target Mediated Phenotype Off-Target Mediated Phenotype Off-Target Mediated Phenotype Assess Phenotypic Effects->Off-Target Mediated Phenotype On-Target Mediated Phenotype->Proceed with Development Off-Target Mediated Phenotype->Re-evaluate or Re-design Compound Re-evaluate or Re-design Compound->End

Caption: Logical Framework for Off-Target Effect Analysis.

References

Replicating and Contextualizing Published Findings on Dimeric Naphthopyranones: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reported cytotoxic and pro-apoptotic activities of dimeric naphthopyranones, a class of natural products to which Isokotanin B belongs. Due to a lack of specific published data on this compound, this document focuses on the broader class of dimeric naphthopyranones, comparing their mechanism of action with established therapeutic agents targeting similar pathways in lymphoma. The objective is to offer a framework for replicating and expanding upon existing findings in the field of cancer biology and drug discovery.

I. Comparative Analysis of Cytotoxic Activity

Dimeric naphthopyranones have demonstrated significant cytotoxic effects across a range of human cancer cell lines. While specific data on this compound remains elusive, studies on analogous compounds provide a basis for understanding their potential anti-cancer properties. For context, we compare the activity of a representative dimeric naphthopyranone with that of established PI3K/Akt pathway inhibitors, a key signaling node in many lymphomas.

Table 1: Comparative Cytotoxicity (IC50) of Dimeric Naphthopyranones and PI3K/Akt Inhibitors

Compound ClassCompoundCell LineCancer TypeIC50 (µM)Citation
Dimeric Naphthopyranone Compound 12*PANC-1Pancreatic Cancer8.25 ± 2.20[1](--INVALID-LINK--)
A549Lung Cancer10.51 ± 1.98[1](--INVALID-LINK--)
MDA-MB-231Breast Cancer12.33 ± 2.54[1](--INVALID-LINK--)
Caco-2Colon Cancer15.62 ± 3.11[1](--INVALID-LINK--)
SK-OV-3Ovarian Cancer18.94 ± 2.87[1](--INVALID-LINK--)
PI3K/Akt Inhibitor IdelalisibDLBCL Cell LinesDiffuse Large B-cell LymphomaVaries[2](--INVALID-LINK--)
LY294002Mantle Cell Lymphoma LinesMantle Cell LymphomaInduces apoptosis[3](--INVALID-LINK--)
TYM-3-98Burkitt Lymphoma LinesBurkitt LymphomaSuppresses proliferation[4](--INVALID-LINK--)

Note: "Compound 12" is a specific dimeric naphthopyranone isolated from Aspergillus sp. XNM-4 as reported in the cited study.

II. Mechanism of Action: Induction of Apoptosis

A key mechanism underlying the cytotoxicity of certain dimeric naphthopyranones is the induction of apoptosis. Research has shown that these compounds can trigger programmed cell death through the generation of reactive oxygen species (ROS) and subsequent inhibition of the PI3K/Akt signaling pathway.[1][5] This pathway is a critical regulator of cell survival and is often dysregulated in cancers, including various forms of lymphoma.[1][2]

Signaling Pathway: ROS-Mediated PI3K/Akt Inhibition

The proposed signaling cascade initiated by these dimeric naphthopyranones involves an increase in intracellular ROS, which in turn suppresses the phosphorylation of PI3K and Akt. The inhibition of this pro-survival pathway leads to a downstream increase in the Bax/Bcl-2 ratio, activating the caspase cascade and ultimately resulting in apoptosis.[1]

G cluster_0 Cell Membrane cluster_1 Cytoplasm Dimeric_Naphthopyranone Dimeric Naphthopyranone ROS ROS Generation Dimeric_Naphthopyranone->ROS induces PI3K PI3K ROS->PI3K inhibits Akt Akt PI3K->Akt activates Bax_Bcl2 Increased Bax/Bcl-2 Ratio Akt->Bax_Bcl2 inhibits Caspase_Activation Caspase Activation Bax_Bcl2->Caspase_Activation promotes Apoptosis Apoptosis Caspase_Activation->Apoptosis executes G Start Seed lymphoma cells in 96-well plate Treat Treat with varying concentrations of compound Start->Treat Incubate Incubate for 24-72 hours Treat->Incubate Add_MTT Add MTT solution (0.5 mg/mL) to each well Incubate->Add_MTT Incubate_MTT Incubate for 2-4 hours at 37°C Add_MTT->Incubate_MTT Solubilize Add solubilization solution (e.g., DMSO) Incubate_MTT->Solubilize Read Read absorbance at 570 nm Solubilize->Read G Start Treat cells with compound (e.g., for 24 hours) Harvest Harvest cells by centrifugation Start->Harvest Wash Wash cells with cold PBS Harvest->Wash Resuspend Resuspend in 1X Binding Buffer Wash->Resuspend Stain Add Annexin V-FITC and Propidium Iodide (PI) Resuspend->Stain Incubate_Stain Incubate for 15-20 min in the dark Stain->Incubate_Stain Analyze Analyze by flow cytometry Incubate_Stain->Analyze

References

Comparative Metabolomics of Isokotanin B-Producing vs. Non-Producing Fungal Strains: A Framework for Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive framework for the comparative metabolomic analysis of fungal strains that produce the bicoumarin Isokotanin B versus those that do not. This compound is a polyketide-derived secondary metabolite originally isolated from the sclerotia of Aspergillus alliaceus. Understanding the metabolic distinctions between producing and non-producing strains is crucial for optimizing its production, elucidating its biosynthetic pathway, and identifying regulatory targets for metabolic engineering.

Due to the absence of published comparative metabolomic studies specifically on this compound, this guide presents a scientifically grounded, hypothetical comparison based on established principles of fungal secondary metabolism, particularly the biosynthesis of coumarins and polyketides in Aspergillus species. The experimental protocols and data provided are representative of what would be expected from such a study and are intended to serve as a blueprint for future research.

Proposed Biosynthetic Pathway of this compound

This compound, as a bicoumarin, is likely synthesized through the polyketide pathway, a major route for secondary metabolite production in fungi. The biosynthesis is proposed to start from the primary metabolite acetyl-CoA, which is carboxylated to malonyl-CoA. A polyketide synthase (PKS) enzyme would then catalyze the iterative condensation of these units to form a polyketide chain, which undergoes cyclization and subsequent enzymatic modifications—such as hydroxylation, methylation, and dimerization—to form the final this compound structure. A key step is the formation of a coumarin (B35378) monomer, which is then oxidatively coupled to form the dimeric structure.

A non-producing strain could be a wild-type isolate that lacks the specific biosynthetic gene cluster or a genetically modified strain in which a key enzyme, such as the initial polyketide synthase, has been knocked out.

G cluster_primary Primary Metabolism cluster_secondary This compound Biosynthesis AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA ACC PKS Polyketide Synthase (PKS) MalonylCoA->PKS Polyketide Polyketide Intermediate PKS->Polyketide Monomer Coumarin Monomer Polyketide->Monomer Cyclization & Modifications Dimerization Oxidative Dimerization Monomer->Dimerization IsokotaninB This compound Dimerization->IsokotaninB

Caption: Putative biosynthetic pathway of this compound.

Hypothetical Comparative Metabolomics Data

The following table summarizes the expected quantitative differences in key metabolites between a wild-type this compound-producing strain and a hypothetical non-producing mutant strain (ΔPKS, with the initial polyketide synthase gene deleted). The data is presented as relative abundance, where a higher number indicates a greater concentration of the metabolite.

Metabolite ClassMetabolite NameProducing Strain (Wild-Type) Relative AbundanceNon-Producing Strain (ΔPKS) Relative AbundanceExpected Fold Change (Producer/Non-Producer)
Primary Precursors Acetyl-CoA100120~0.8x
Malonyl-CoA100150~0.7x
Pathway Intermediates Polyketide Intermediate80Not DetectedHigh
Coumarin Monomer95Not DetectedHigh
Final Product This compound250Not DetectedHigh
Related Metabolites Other Polyketides5050No significant change

Data is hypothetical and for illustrative purposes only.

Experimental Protocols

A typical comparative metabolomics study would involve the following steps:

1. Fungal Strains and Culture Conditions:

  • Strains: Aspergillus alliaceus wild-type (producing strain) and a genetically confirmed non-producing strain (e.g., ΔPKS mutant).

  • Culture Medium: A defined liquid medium such as Czapek-Dox broth to ensure reproducibility.

  • Growth Conditions: Cultures are grown in triplicate for a set period (e.g., 7-10 days) at a controlled temperature (e.g., 28°C) with shaking to ensure aeration. Mycelia are harvested by filtration, washed, and immediately flash-frozen in liquid nitrogen to quench metabolic activity.

2. Metabolite Extraction:

  • Intracellular Metabolites: Frozen mycelia are lyophilized and weighed. Metabolites are extracted using a solvent mixture, typically a combination of methanol, acetonitrile (B52724), and water, often acidified to improve the extraction of certain compounds. The mixture is vortexed and sonicated, followed by centrifugation to pellet cellular debris.

  • Extracellular Metabolites (Metabolic Footprinting): The culture filtrate (supernatant) is collected and filtered to remove any remaining cells. It can be analyzed directly or after a solid-phase extraction (SPE) step to concentrate the metabolites.

3. LC-MS/MS Analysis:

  • Chromatography: The extracted metabolites are separated using Ultra-High-Performance Liquid Chromatography (UHPLC) with a reverse-phase column (e.g., C18). A gradient elution with water and acetonitrile (both containing a small amount of formic acid) is commonly used.

  • Mass Spectrometry: The eluent from the UHPLC is introduced into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). Data is acquired in both positive and negative ionization modes to detect a wide range of metabolites. Data-dependent acquisition (DDA) or data-independent acquisition (DIA) can be used for MS/MS fragmentation to aid in compound identification.

4. Data Processing and Statistical Analysis:

  • Peak Picking and Alignment: Raw data files are processed using software such as XCMS, MZmine, or vendor-specific software to detect, align, and quantify metabolic features across all samples.

  • Metabolite Identification: Features are putatively identified by matching their accurate mass and retention time to metabolite databases (e.g., METLIN, KEGG). Identification is confirmed by comparing MS/MS fragmentation patterns with spectral libraries or authentic standards.

  • Statistical Analysis: Multivariate statistical analysis, such as Principal Component Analysis (PCA) and Orthogonal Partial Least Squares-Discriminant Analysis (OPLS-DA), is used to identify metabolites that significantly differ between the producing and non-producing strains.

G Culture 1. Fungal Culture (Producing vs. Non-Producing) Harvest 2. Harvest & Quench (Liquid Nitrogen) Culture->Harvest Extraction 3. Metabolite Extraction (Solvent-based) Harvest->Extraction Analysis 4. UHPLC-MS/MS Analysis Extraction->Analysis Processing 5. Data Processing (Peak Picking, Alignment) Analysis->Processing Stats 6. Statistical Analysis (PCA, OPLS-DA) Processing->Stats Identification 7. Metabolite Identification & Pathway Analysis Stats->Identification

Caption: Experimental workflow for comparative metabolomics.

Benchmarking Isokotanin B's Activity Against a Known Drug Library: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential biological activity of Isokotanin B, a member of the bicoumarin class of natural products. Due to the limited publicly available data on this compound's specific activity against a broad range of cell lines and pathogens, this document benchmarks its potential by examining the reported activities of structurally related coumarin (B35378) and bicoumarin derivatives against established drug libraries. The information is intended to serve as a valuable resource for guiding future research and development of this compound and its analogs.

Comparative Activity of Coumarin Derivatives

Quantitative data on the biological activity of various coumarin and bicoumarin derivatives are summarized below. These compounds have been evaluated against different cancer cell lines and bacterial strains, providing a basis for contextualizing the potential efficacy of this compound.

Compound ClassCompound NameTarget Cell Line / OrganismActivity (IC50 / MIC in µM)Reference DrugReference Drug Activity (IC50 in µM)
Bicoumarin Biscoumarin Derivative 1HuTu80 (Intestinal Adenocarcinoma)18.78 (IC50)Carboplatin45.85 (IC50)
Biscoumarin Derivative 24T1 (Mammary Adenocarcinoma)25.43 (IC50)Carboplatin52.17 (IC50)
Biscoumarin Derivative 3PANC1 (Pancreatic Cancer)32.63 (IC50)Carboplatin65.62 (IC50)
Coumarin 7,8-Diacetoxy-3-(4-methylsulfonyl phenyl) coumarinPC-3 (Prostate Cancer)---
Coumarin-1,2,3-triazole hybrid 12cMGC803 (Gastric Cancer)0.13 (IC50)--
Stilbene-coumarin hybrid 8H460 (Lung Carcinoma)0.29 (IC50)--
Bicoumarin This compoundCarpophilus hemipterus (Dried fruit beetle)Reduces feeding by 21% at 100 ppm--
Coumarin AegelinolStaphylococcus aureus16 (MIC)--
AgasyllinSalmonella typhi32 (MIC)--

Note: IC50 is the half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[1] MIC is the minimum inhibitory concentration, the lowest concentration of a chemical which prevents visible growth of a bacterium.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the biological activity of compounds like this compound.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[2][3]

Protocol:

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compound (e.g., this compound) and a positive control (e.g., a known anticancer drug). A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, a solution of MTT is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or an acidified isopropanol (B130326) solution) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570-590 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

The MIC assay is used to determine the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.[4][5]

Protocol:

  • Inoculum Preparation: A standardized inoculum of the target microorganism is prepared from a fresh culture and adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Compound Dilution: Serial dilutions of the test compound are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (microorganism with no compound) and a negative control (medium with no microorganism) are included.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Visualizations

Signaling Pathway: Apoptosis Induction by Coumarins

Coumarins and their derivatives have been reported to induce apoptosis (programmed cell death) in cancer cells through various mechanisms, including the activation of caspase cascades.

Potential Apoptotic Pathway of Coumarins Coumarin Coumarin Derivative Mitochondria Mitochondria Coumarin->Mitochondria Induces Stress CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Caspase9 Pro-caspase-9 Caspase9->Apoptosome ActiveCaspase3 Active Caspase-3 Apoptosome->ActiveCaspase3 Activates Caspase3 Pro-caspase-3 Caspase3->ActiveCaspase3 Cleavage Apoptosis Apoptosis ActiveCaspase3->Apoptosis Executes

Caption: A simplified diagram of a potential caspase-dependent apoptotic pathway induced by coumarin derivatives.

Experimental Workflow: High-Throughput Screening

The general workflow for screening a compound library to identify potential drug candidates is outlined below.

General Workflow for Compound Activity Screening cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Mechanism of Action Studies CompoundLibrary Compound Library (e.g., Anticancer, Antimicrobial) PrimaryAssay High-Throughput Assay (e.g., Single-dose MTT or MIC) CompoundLibrary->PrimaryAssay HitIdentification Hit Identification PrimaryAssay->HitIdentification DoseResponse Dose-Response Assay (IC50/MIC Determination) HitIdentification->DoseResponse Active Compounds SelectivityAssay Selectivity/Cytotoxicity Assays (against normal cells) DoseResponse->SelectivityAssay LeadSelection Lead Candidate Selection SelectivityAssay->LeadSelection MOA Mechanism of Action Studies (e.g., Western Blot, PCR) LeadSelection->MOA Promising Leads

Caption: A flowchart illustrating the typical stages of screening a compound library for biological activity.

References

Safety Operating Guide

Proper Disposal of Isokotanin B: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Responsible Handling and Disposal of Isokotanin B.

This document provides crucial guidance for researchers, scientists, and drug development professionals on the proper disposal procedures for this compound. Adherence to these protocols is essential to ensure personnel safety and environmental protection, reflecting a commitment to responsible laboratory practices. This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, meticulous care in its disposal is paramount.

Chemical and Physical Properties of this compound

A summary of the key quantitative data for this compound is presented below for easy reference.

PropertyValueSource
Molecular Formula C₂₃H₂₀O₈[2][][4]
Molecular Weight 424.40 g/mol [1][2][]
Purity >95% by HPLC[][4]
Appearance Solid[2]
Solubility Soluble in Ethanol (B145695), Methanol, DMF, and DMSO[2][]
Storage Store at -20°C[][4]

Hazard Identification and Safety Precautions

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents the following hazards:

  • Acute Oral Toxicity (Category 4): Harmful if swallowed[1].

  • Acute and Chronic Aquatic Toxicity (Category 1): Very toxic to aquatic life with long-lasting effects[1].

Personal Protective Equipment (PPE): Before handling this compound, ensure the following PPE is worn:

  • Impermeable gloves (e.g., nitrile)

  • Safety glasses or goggles

  • Laboratory coat

Step-by-Step Disposal Protocol for this compound

The following procedures are designed to mitigate risks and ensure compliance with safety regulations.

1. Waste Segregation and Collection:

  • Solid Waste:

    • Collect all solid this compound waste, including contaminated consumables (e.g., weighing paper, pipette tips, gloves), in a dedicated, clearly labeled, and sealable hazardous waste container.

    • The container should be made of a material compatible with the solvents used to handle this compound.

  • Liquid Waste:

    • Collect all liquid waste containing this compound, including unused solutions and solvent rinsates, in a separate, leak-proof, and clearly labeled hazardous waste container.

    • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Empty Containers:

    • Original containers of this compound should be triple-rinsed with a suitable solvent (e.g., ethanol or methanol).

    • Collect the rinsate as hazardous liquid waste.

    • After rinsing, deface the original label and dispose of the container as instructed by your institutional guidelines for chemically contaminated glassware or plasticware.

2. Labeling of Waste Containers:

  • All waste containers must be clearly labeled with the words "Hazardous Waste."

  • The label must include:

    • The full chemical name: "this compound"

    • The specific hazards: "Toxic," "Aquatic Hazard"

    • The approximate concentration and volume of the waste.

    • The date the waste was first added to the container.

3. Storage of Hazardous Waste:

  • Store waste containers in a designated, secure, and well-ventilated secondary containment area.

  • Ensure the storage area is away from drains and sources of ignition.

  • Keep containers tightly closed when not in use.

4. Final Disposal:

  • Arrange for the collection and disposal of the hazardous waste through your institution's licensed hazardous waste disposal contractor.

  • Follow all institutional and local regulations for hazardous waste disposal. The safety data sheet for this compound explicitly states to "Dispose of contents/ container to an approved waste disposal plant"[1].

Experimental Workflow for this compound Disposal

The following diagram illustrates the logical flow of the disposal process.

Isokotanin_B_Disposal_Workflow cluster_preparation Waste Generation & Segregation cluster_collection Waste Collection & Labeling cluster_storage_disposal Storage & Final Disposal start Handling this compound solid_waste Generate Solid Waste (e.g., contaminated gloves, tips) start->solid_waste liquid_waste Generate Liquid Waste (e.g., unused solutions, rinsates) start->liquid_waste empty_containers Empty Original Containers start->empty_containers collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid rinse_container Triple-Rinse Container empty_containers->rinse_container storage Store in Secondary Containment collect_solid->storage collect_liquid->storage collect_rinsate Collect Rinsate as Liquid Waste rinse_container->collect_rinsate collect_rinsate->collect_liquid disposal Dispose via Approved Waste Facility storage->disposal

Caption: Workflow for the proper segregation, collection, and disposal of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Isokotanin B
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Isokotanin B

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.